molecular formula C47H74N12O16 B10858067 Acyl Carrier Protein (ACP) (65-74)

Acyl Carrier Protein (ACP) (65-74)

Cat. No.: B10858067
M. Wt: 1063.2 g/mol
InChI Key: OBUGXZVDQXDGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acyl Carrier Protein (ACP) (65-74) is a useful research compound. Its molecular formula is C47H74N12O16 and its molecular weight is 1063.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acyl Carrier Protein (ACP) (65-74) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acyl Carrier Protein (ACP) (65-74) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[[2-[2-[2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]propanoylamino]propanoylamino]-3-methylpentanoyl]amino]-4-[[1-[[1-[[4-amino-1-(carboxymethylamino)-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74N12O16/c1-9-22(5)37(58-40(68)25(8)52-39(67)24(7)53-42(70)28(15-16-32(48)61)54-45(73)36(50)21(3)4)46(74)57-31(19-34(63)64)43(71)55-29(17-26-11-13-27(60)14-12-26)44(72)59-38(23(6)10-2)47(75)56-30(18-33(49)62)41(69)51-20-35(65)66/h11-14,21-25,28-31,36-38,60H,9-10,15-20,50H2,1-8H3,(H2,48,61)(H2,49,62)(H,51,69)(H,52,67)(H,53,70)(H,54,73)(H,55,71)(H,56,75)(H,57,74)(H,58,68)(H,59,72)(H,63,64)(H,65,66)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUGXZVDQXDGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74N12O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1063.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Central Role of the Acyl Carrier Protein (65-74) Helix in Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Critical Recognition Motif for Researchers, Scientists, and Drug Development Professionals

The Acyl Carrier Protein (ACP) is a pivotal component of fatty acid synthesis (FAS), acting as a shuttle for the growing acyl chain between the various enzymes of the FAS pathway. Within this essential protein, the C-terminal decapeptide fragment, spanning residues 65-74, forms a crucial alpha-helical structure (α4) that plays a significant role in molecular recognition and interaction with FAS enzymes. This technical guide provides a comprehensive overview of the function of ACP (65-74), presenting key quantitative data, detailed experimental protocols, and visual representations of its interactions and the methodologies used to study them.

Core Function and Significance

The ACP (65-74) fragment, with the sequence Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly in Escherichia coli, is a key coenzyme fragment of fatty acid synthase (FAS).[1][2] It is fundamentally involved in mediating the condensation, reduction, and other cyclic reactions that constitute fatty acid elongation.[1][2] This is achieved through its role in the formation of acyl-ACP intermediates, where the growing acyl chain is covalently attached to the phosphopantetheine prosthetic group of the full-length ACP. The 65-74 helix is implicated in the proper positioning and presentation of the acyl chain to the active sites of partner enzymes. Given its critical role, the ACP and its interactions are considered a potential target for the development of novel antibiotics.[1][2]

Quantitative Analysis of ACP (65-74) Interactions

The interaction of the ACP (65-74) fragment with various FAS enzymes has been a subject of quantitative investigation to elucidate the dynamics of the fatty acid synthesis cycle. The following table summarizes key binding affinity and kinetic data.

Interacting EnzymeParameterValueMethod
β-ketoacyl-ACP synthase III (FabH)Dissociation Constant (Kd)2.3 µMSurface Plasmon Resonance (SPR)[1]
β-ketoacyl-ACP reductase (FabG)Catalytic Efficiency3-fold increase in NADPH-dependent reductionEnzyme Activity Assay[1]

Signaling and Interaction Pathways

The fatty acid synthesis cycle is a series of enzymatic reactions where the ACP shuttles the growing acyl chain between different enzymes. The ACP (65-74) helix is a key recognition element in these handoffs.

FAS_Cycle cluster_initiation Initiation cluster_elongation Elongation Cycle Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-CoA Malonyl-CoA ACP ACP Malonyl-CoA->ACP FabD Acyl-ACP Acyl-ACP FabH->Acyl-ACP Condensation Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH FabG FabG Acyl-ACP->FabG Reduction (NADPH) FabZ FabZ FabG->FabZ Dehydration FabI FabI FabZ->FabI Reduction (NADH) FabB_F FabB/F FabI->FabB_F Condensation with Malonyl-ACP Elongated Acyl-ACP Elongated Acyl-ACP FabB_F->Elongated Acyl-ACP Elongated Acyl-ACP->Acyl-ACP Next Cycle

Bacterial Fatty Acid Synthesis (FAS II) Pathway.

The above diagram illustrates the central role of ACP and its acylated forms in shuttling intermediates between the enzymes of the type II fatty acid synthesis pathway. The ACP (65-74) helix is critical for the recognition and binding to enzymes like FabH and FabG.

Experimental Protocols

The study of the ACP (65-74) fragment and its interactions relies on a variety of biophysical and biochemical techniques. Below are detailed protocols for key experimental approaches.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This protocol outlines the determination of the binding affinity between ACP (65-74) and a FAS enzyme (e.g., FabH) using SPR.

1. Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer: 10 mM Sodium Acetate, pH 4.5

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Ligand: Purified FAS enzyme (e.g., FabH)

  • Analyte: Synthetic ACP (65-74) peptide

2. Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the FAS enzyme (e.g., 50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., ~2000 RU).

    • Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Prepare a dilution series of the ACP (65-74) peptide in running buffer (e.g., 0.1 µM to 10 µM).

    • Inject each concentration of the peptide over the immobilized enzyme surface for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • Regenerate the sensor surface between each peptide injection using a short pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5), if necessary.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd).

SPR_Workflow Start Start Immobilize_Ligand Immobilize FAS Enzyme on CM5 Sensor Chip Start->Immobilize_Ligand Inject_Analyte Inject ACP (65-74) Peptide (Analyte) at Various Concentrations Immobilize_Ligand->Inject_Analyte Measure_Binding Measure Association and Dissociation in Real-Time Inject_Analyte->Measure_Binding Regenerate_Surface Regenerate Sensor Surface Measure_Binding->Regenerate_Surface Regenerate_Surface->Inject_Analyte Next Concentration Analyze_Data Analyze Sensorgrams to Determine Binding Kinetics (ka, kd, Kd) Regenerate_Surface->Analyze_Data End End Analyze_Data->End

References

The Coenzyme Fragment ACP (65-74): A Technical Guide to its Function in Fatty Acid Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl Carrier Protein (ACP) is a central component of fatty acid synthase (FAS) systems, responsible for shuttling the growing acyl chain between the various enzymatic domains. The fragment encompassing residues 65-74 of ACP, hereafter referred to as ACP (65-74), represents a critical region for its coenzyme function. This technical guide provides an in-depth analysis of the role of ACP (65-74) as a coenzyme fragment, detailing its interaction with key FAS enzymes, presenting quantitative data on its activity, and providing comprehensive experimental protocols for its study. This information is crucial for researchers investigating novel antimicrobial agents targeting bacterial fatty acid synthesis and for scientists in drug development exploring the modulation of metabolic pathways.

Core Function of ACP (65-74) in Fatty Acid Synthesis

ACP (65-74) is an active fragment of the full-length Acyl Carrier Protein and plays a pivotal role as an acyl carrier in the iterative process of fatty acid elongation.[1] It participates in the cyclic reactions of condensation and reduction by covalently binding to the growing acyl chain, thereby forming acyl-ACP intermediates that are sequentially presented to the active sites of various FAS enzymes.[1]

The sequence of the acid form of Acyl Carrier Protein (ACP) (65-74) is H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH.

Quantitative Analysis of ACP (65-74) Activity

The functional significance of ACP (65-74) is underscored by its direct impact on the catalytic efficiency of key enzymes in the fatty acid synthesis pathway and its specific binding to synthase components.

ParameterEnzymeConditionResultReference
Enzyme Activity β-ketoacyl-ACP reductase (FabG)10 μM ACP (65-74) for 30 min3-fold increase in the rate of NADPH-dependent reduction[1]
Protein Interaction β-ketoacyl-ACP synthase III (FabH)5 μM ACP (65-74) for 2 hDissociation constant (Kd) of 2.3 μM[1]

Experimental Protocols

β-ketoacyl-ACP Reductase (FabG) Activity Assay

This spectrophotometric assay measures the activity of FabG by monitoring the oxidation of NADPH at 340 nm. The assay can be used to evaluate the stimulatory effect of ACP (65-74).[1]

Materials:

  • Purified β-ketoacyl-ACP reductase (FabG)

  • Acyl Carrier Protein (ACP) (65-74) peptide

  • Acetoacetyl-CoA (substrate)

  • NADPH

  • Assay Buffer: 0.1 M Sodium Phosphate, pH 7.0, 1 mM 2-mercaptoethanol

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, 239 μM NADPH, and 58.7 μM acetoacetyl-CoA.

  • In a separate tube, pre-incubate the desired concentration of FabG enzyme with or without ACP (65-74) (e.g., 10 μM) for 30 minutes at room temperature.

  • To initiate the reaction, add the enzyme solution (with or without ACP (65-74)) to the reaction mixture.

  • Immediately place the reaction cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADPH oxidation is proportional to the FabG activity. Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

  • Compare the activity of FabG in the presence and absence of ACP (65-74) to determine the fold-increase in activity.

Surface Plasmon Resonance (SPR) Analysis of ACP (65-74) and FabH Interaction

This protocol outlines the steps for analyzing the interaction between the ACP (65-74) peptide and the β-ketoacyl-ACP synthase III (FabH) enzyme using a Biacore system. This technique allows for the real-time, label-free detection of binding events and the determination of kinetic parameters.[2][3][4]

Materials:

  • Biacore instrument (e.g., Biacore X100)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified β-ketoacyl-ACP synthase III (FabH) (ligand)

  • Acyl Carrier Protein (ACP) (65-74) peptide (analyte)

  • Immobilization Buffer: 10 mM Acetate buffer, pH 4.0-5.5

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration Solution: e.g., 10 mM Glycine-HCl, pH 2.0

Procedure:

a. Ligand Immobilization (FabH):

  • Equilibrate the CM5 sensor chip with running buffer.

  • Perform a pH scouting experiment to determine the optimal pH for pre-concentration of FabH on the sensor surface.

  • Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Inject the FabH protein diluted in the optimal immobilization buffer to achieve the desired immobilization level (e.g., 2000-5000 Response Units).

  • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.

b. Interaction Analysis (ACP (65-74) Binding):

  • Prepare a series of dilutions of the ACP (65-74) peptide in running buffer (e.g., ranging from 0.1 to 10 times the expected Kd).

  • Inject the different concentrations of ACP (65-74) over the immobilized FabH surface and a reference flow cell (without FabH) for a defined association time.

  • Allow the complex to dissociate by flowing running buffer over the sensor surface for a defined dissociation time.

  • After each injection cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.

c. Data Analysis:

  • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the Biacore evaluation software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Visualization of the Fatty Acid Synthase (FAS) Type II Cycle

The following diagram illustrates the central role of Acyl Carrier Protein (ACP), and by extension its functional fragment ACP (65-74), in the iterative elongation cycle of bacterial type II fatty acid synthesis. ACP acts as a shuttle, carrying the growing acyl chain to each successive enzyme in the pathway.

FASII_Cycle Acetyl_CoA Acetyl-CoA FabH FabH (Condensation) Acetyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Ketoacyl_ACP β-Ketoacyl-ACP FabH->Ketoacyl_ACP FabG FabG (Reduction) Ketoacyl_ACP->FabG Hydroxyacyl_ACP β-Hydroxyacyl-ACP FabG->Hydroxyacyl_ACP NADPH -> NADP+ FabZ FabZ (Dehydration) Hydroxyacyl_ACP->FabZ Enoyl_ACP Enoyl-ACP FabZ->Enoyl_ACP H₂O FabI FabI (Reduction) Enoyl_ACP->FabI Acyl_ACP Acyl-ACP (C(n+2)) FabI->Acyl_ACP NADH -> NAD+ Elongation_Cycle To next elongation cycle or termination Acyl_ACP->Elongation_Cycle

Caption: The bacterial Type II Fatty Acid Synthesis (FASII) cycle.

Conclusion

The ACP (65-74) fragment is a functionally critical component of the fatty acid synthase machinery. Its ability to enhance the activity of key enzymes like FabG and to specifically interact with synthase subunits such as FabH highlights its importance as a coenzyme. The provided experimental protocols offer a framework for the detailed investigation of these functions, which is essential for understanding the fundamental biology of fatty acid synthesis and for the development of novel therapeutics targeting this vital pathway. The visualization of the FASII cycle further clarifies the central, shuttling role of ACP in this multi-step enzymatic process.

References

The Core Mechanism of Acyl Carrier Protein (65-74) in Bacterial Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of the Acyl Carrier Protein (ACP) fragment 65-74, a decapeptide with the sequence Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly, in the context of bacterial fatty acid synthesis (FAS). This fragment, corresponding to the α-helix IV of the full-length ACP, plays a significant role in modulating the activity of key enzymes within the FAS pathway, making it a subject of interest for understanding bacterial metabolism and for the development of novel antimicrobial agents.

Introduction to Acyl Carrier Protein and the FAS Pathway

Acyl Carrier Protein is a small, acidic protein that is central to the type II fatty acid synthesis (FASII) pathway in bacteria.[1][2][3] It functions as a shuttle, carrying the growing acyl chain between the various enzymes of the FAS complex.[1][3] This is accomplished through a phosphopantetheine prosthetic group, attached to a conserved serine residue, which forms a thioester bond with the acyl intermediates.[2] The FASII pathway is essential for bacterial viability, as it is responsible for the production of fatty acids necessary for cell membrane biogenesis and the synthesis of other essential molecules.[4] Consequently, the enzymes of this pathway are attractive targets for the development of new antibiotics.[4][5]

The ACP (65-74) fragment, while not the entire carrier protein, has been shown to be functionally active, interacting with and modulating the activity of key FAS enzymes.[5] Its study provides valuable insights into the protein-protein interactions that govern the efficiency and regulation of the entire FAS pathway.

Mechanism of Action of ACP (65-74)

The primary mechanism of action of the ACP (65-74) fragment is through its direct interaction with and modulation of at least two critical enzymes in the fatty acid synthesis elongation cycle: β-ketoacyl-ACP reductase (FabG) and β-ketoacyl-ACP synthase III (FabH).

Allosteric Activation of β-Ketoacyl-ACP Reductase (FabG)

The ACP (65-74) fragment has been demonstrated to significantly enhance the catalytic efficiency of FabG, the enzyme responsible for the first reductive step in the fatty acid elongation cycle.[5] This interaction is allosteric in nature, meaning the peptide binds to a site on the enzyme distinct from the active site, inducing a conformational change that increases the enzyme's activity.

The interaction between the full-length ACP and FabG is known to involve electrostatic interactions between the acidic helix α2 of ACP and a patch of basic residues (including Arg-129 and Arg-172) on the surface of FabG.[6] While ACP (65-74) constitutes helix α4, its binding is thought to contribute to the overall conformational dynamics of the enzyme, facilitating a more efficient reduction of the β-ketoacyl-ACP substrate.[5]

Binding to β-Ketoacyl-ACP Synthase III (FabH)

FabH catalyzes the initial condensation reaction in fatty acid synthesis, combining acetyl-CoA with malonyl-ACP.[7] The ACP (65-74) fragment has been shown to specifically bind to FabH.[5] This interaction is thought to occur at a positively charged and hydrophobic region on the FabH surface, adjacent to the active site tunnel.[8][9] For the full-length ACP, this docking is crucial for the proper positioning of the malonyl-ACP substrate for condensation. The binding of the ACP (65-74) fragment likely mimics a part of this interaction, influencing the enzyme's conformation and substrate affinity.

It is important to note that current research has not demonstrated direct antimicrobial activity of the ACP (65-74) fragment through mechanisms such as membrane disruption. Its role appears to be confined to the modulation of the fatty acid synthesis pathway.

Quantitative Data

The following table summarizes the available quantitative data on the interaction of ACP (65-74) with FabG and FabH.

Interaction PartnerParameterValueConcentration of ACP (65-74)Experimental ConditionsReference
β-ketoacyl-ACP reductase (FabG) Enhancement of Catalytic Efficiency3-fold increase in NADPH reduction rate10 µMIn vitro enzymatic reaction, 30 min[5]
β-ketoacyl-ACP synthase III (FabH) Dissociation Constant (Kd)2.3 µM5 µMSurface Plasmon Resonance (SPR), 2 h[5]

Signaling and Metabolic Pathways

The interaction of ACP (65-74) with FabG and FabH is a key part of the bacterial fatty acid synthesis elongation cycle. The following diagram illustrates this pathway, highlighting the steps influenced by the ACP fragment.

FAS_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH Acetoacetyl-ACP Acetoacetyl-ACP FabH->Acetoacetyl-ACP Condensation FabG FabG Acetoacetyl-ACP->FabG 3-Hydroxyacyl-ACP 3-Hydroxyacyl-ACP FabG->3-Hydroxyacyl-ACP Reduction NADPH NADPH NADPH->FabG FabZ FabZ 3-Hydroxyacyl-ACP->FabZ Dehydration trans-2-Enoyl-ACP trans-2-Enoyl-ACP FabZ->trans-2-Enoyl-ACP FabI FabI trans-2-Enoyl-ACP->FabI Acyl-ACP (n+2) Acyl-ACP (n+2) FabI->Acyl-ACP (n+2) Reduction NADH NADH NADH->FabI Further Elongation / Membrane Synthesis Further Elongation / Membrane Synthesis Acyl-ACP (n+2)->Further Elongation / Membrane Synthesis ACP_fragment ACP (65-74) ACP_fragment->FabH Binding ACP_fragment->FabG Allosteric Activation

Bacterial Fatty Acid Synthesis Pathway and the role of ACP (65-74).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of ACP (65-74).

β-Ketoacyl-ACP Reductase (FabG) Activity Assay

This protocol is for a spectrophotometric assay to measure the activity of FabG by monitoring the oxidation of NADPH.[10]

Materials:

  • Purified FabG enzyme

  • Acyl Carrier Protein (65-74) peptide

  • Acetoacetyl-CoA (substrate analog)

  • NADPH

  • Assay Buffer: 0.1 M Sodium Phosphate, pH 7.0, 1 mM 2-mercaptoethanol

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of ACP (65-74) in the assay buffer.

  • In a quartz cuvette, prepare the reaction mixture (final volume of 500 µL) containing:

    • Assay Buffer

    • 239 µM NADPH

    • 58.7 µM Acetoacetyl-CoA

  • To the "test" cuvette, add ACP (65-74) to a final concentration of 10 µM. To the "control" cuvette, add an equal volume of assay buffer.

  • Equilibrate the cuvettes at room temperature for 5 minutes.

  • Initiate the reaction by adding a known amount of purified FabG enzyme (e.g., 10-50 ng) to each cuvette and mix immediately.

  • Monitor the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes) at a constant temperature. The rate of NADPH oxidation is proportional to the FabG activity.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6220 M-1cm-1).

  • Compare the activity in the presence and absence of ACP (65-74) to determine the fold activation.

FabG_Assay_Workflow cluster_prep Preparation cluster_rxn Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Assay Buffer (0.1 M NaPi, pH 7.0, 1 mM 2-ME) B Prepare Stock Solutions: - FabG - ACP (65-74) - Acetoacetyl-CoA - NADPH A->B C To Cuvettes: - Assay Buffer - 239 µM NADPH - 58.7 µM Acetoacetyl-CoA B->C D Add 10 µM ACP (65-74) (Test) or Buffer (Control) C->D E Equilibrate at Room Temperature D->E F Initiate with FabG Enzyme E->F G Monitor A340 Decrease (Spectrophotometer) F->G H Calculate Initial Velocity G->H I Compare Test vs. Control (Determine Fold Activation) H->I

Workflow for the FabG Activity Assay.
Surface Plasmon Resonance (SPR) Analysis of ACP (65-74) and FabH Interaction

This protocol outlines a general procedure for analyzing the binding kinetics of ACP (65-74) to FabH using SPR.[1][11][12]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS)

  • Purified FabH (ligand)

  • ACP (65-74) peptide (analyte)

  • Running Buffer: e.g., HBS-EP (HEPES buffered saline with EDTA and P20 surfactant)

  • Regeneration solution (e.g., low pH glycine (B1666218) or high salt solution)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject a solution of FabH in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent coupling to the activated surface.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the injection of FabH.

  • Analyte Binding:

    • Prepare a series of dilutions of ACP (65-74) in the running buffer (e.g., ranging from 0.1 to 10 times the expected Kd).

    • Inject the different concentrations of ACP (65-74) over both the FabH-immobilized and reference flow cells at a constant flow rate. This is the association phase .

    • After the injection, allow the running buffer to flow over the sensor surface to monitor the dissociation of the peptide. This is the dissociation phase .

  • Regeneration:

    • Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal of the FabH-immobilized flow cell to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

SPR_Workflow cluster_immobilization Ligand (FabH) Immobilization cluster_binding Analyte (ACP 65-74) Binding cluster_regeneration Regeneration cluster_analysis Data Analysis A Activate Sensor Chip (EDC/NHS) B Inject FabH for Covalent Coupling A->B C Deactivate Surface (Ethanolamine) B->C D Inject Serial Dilutions of ACP (65-74) (Association) C->D E Flow Running Buffer (Dissociation) D->E F Inject Regeneration Solution E->F G Reference Subtraction E->G F->D Next Concentration H Fit Sensorgrams to Binding Model G->H I Determine ka, kd, and KD H->I

Workflow for SPR Analysis of Protein-Peptide Interaction.

Conclusion and Future Directions

The Acyl Carrier Protein (65-74) fragment serves as a valuable tool for dissecting the intricate protein-protein interactions within the bacterial fatty acid synthesis pathway. Its ability to allosterically activate FabG and bind to FabH underscores the modular nature of these interactions and highlights the potential for developing small molecules or peptides that can disrupt the FAS machinery.

Future research should focus on obtaining high-resolution crystal structures of the ACP (65-74) fragment in complex with FabG and FabH to elucidate the precise molecular details of these interactions. Furthermore, a systematic investigation into the effects of this peptide on other enzymes in the FAS pathway could reveal additional regulatory roles. While direct antimicrobial activity has not been demonstrated, the development of more potent and cell-permeable mimetics of ACP (65-74) could lead to a novel class of antibiotics that target the essential process of fatty acid synthesis in bacteria.

References

The Dichotomous Conformation of Acyl Carrier Protein Fragment (65-74): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

The Acyl Carrier Protein (ACP) is a central player in fatty acid biosynthesis, acting as a shuttle for the growing acyl chain between the active sites of the fatty acid synthase complex. The C-terminal decapeptide fragment, encompassing residues 65-74 with the sequence H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH/NH2, has garnered significant attention as a model system for peptide synthesis and conformational studies.[1][2] This technical guide provides a comprehensive overview of the structure and conformation of the ACP (65-74) fragment, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying scientific workflows and relationships. While this fragment exists as a distinct α-helix within the native protein, studies on the isolated peptide reveal a propensity to form β-sheet structures and hydrogels, highlighting a remarkable conformational plasticity.

Structural and Conformational Analysis

The conformation of the ACP (65-74) fragment is highly dependent on its environment. Within the context of the full E. coli Acyl Carrier Protein, it forms a well-defined α-helix, designated as helix IV.[3][4] However, when synthesized and studied as an isolated peptide, it exhibits a tendency to self-assemble into β-sheet structures, leading to the formation of hydrogels.

α-Helical Conformation (in native Acyl Carrier Protein)

Solution structures of the full-length E. coli Acyl Carrier Protein determined by Nuclear Magnetic Resonance (NMR) spectroscopy unequivocally identify residues 65-75 as forming an α-helix.[3][4] This helix is a key component of the protein's four-helix bundle structure.

Table 1: Structural Parameters of the ACP (65-74) Fragment as an α-Helix (within full E. coli ACP)

ParameterValueMethod of Determination
Residue Range65-74NMR Spectroscopy
Secondary Structureα-HelixNMR Chemical Shift Index, NOE patterns
Backbone Dihedral Angles (Φ, Ψ)~ -60°, ~ -45° (Characteristic of α-helix)NMR Restraint-based Structure Calculation

Note: Precise, quantitative data such as specific dihedral angles for each residue of the isolated fragment are not available in the reviewed literature. The values presented are characteristic of an ideal α-helix and are consistent with the NMR data for the full protein.

β-Sheet Conformation (of the isolated fragment)

In contrast to its helical conformation within the native protein, the isolated ACP (65-74) peptide has been observed to form self-healing physical gels.[5] Spectroscopic analysis of these gels reveals the presence of β-sheet structures and amyloid-like aggregates.[5] This conformational transition from a soluble, likely random coil or partially helical monomer to an aggregated β-sheet structure is a critical aspect of this peptide's biophysical properties.

Table 2: Conformational States of the Isolated ACP (65-74) Fragment

ConditionPredominant ConformationExperimental Evidence
Low Concentration (solution)Likely disordered/random coil with some helical propensityInferred from behavior of short peptides
High Concentration (3% w/v)β-sheet, Amyloid aggregatesCircular Dichroism, Fourier Transform Infrared Spectroscopy, Fluorescence Spectroscopy

Experimental Protocols

Solid-Phase Peptide Synthesis of ACP (65-74)

The synthesis of the ACP (65-74) fragment is known to be challenging, making it a common benchmark for new peptide synthesis methodologies.[6] The following is a generalized protocol based on Fmoc/tBu solid-phase chemistry.

Protocol 1: Fmoc/tBu Solid-Phase Peptide Synthesis

  • Resin Selection and Loading:

    • Start with a Rink Amide resin for a C-terminally amidated peptide or a Wang resin for a C-terminal carboxylic acid.

    • Swell the resin in N,N-dimethylformamide (DMF).

    • Load the first amino acid (Fmoc-Gly-OH) onto the resin using a suitable coupling agent like N,N'-Diisopropylcarbodiimide (DIC) and an activator such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure.

  • Iterative Deprotection and Coupling Cycles:

    • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

    • Amino Acid Coupling:

      • Activate the next Fmoc-protected amino acid with a coupling agent (e.g., HATU, HBTU, or HCTU) and a base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine) in DMF.[7]

      • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. Microwave irradiation can be used to accelerate this step.[6]

    • Washing: Wash the resin with DMF to remove excess reagents.

    • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Asn(Trt), Ile, Tyr(tBu), Asp(OtBu), Ile, Ala, Ala, Gln(Trt), Val).

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (B109758) (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

Protocol 2: Circular Dichroism Spectroscopy

  • Sample Preparation:

    • Dissolve the lyophilized, purified ACP (65-74) peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). For studies of gel formation, higher concentrations (e.g., 3% w/v) in water or other solvents can be used.[5]

    • Determine the precise peptide concentration using UV absorbance at 280 nm (for the tyrosine residue) or a colorimetric assay.

  • Instrument Setup:

    • Use a calibrated CD spectropolarimeter.

    • Purge the instrument with nitrogen gas.

    • Set the desired temperature using a Peltier temperature controller.

  • Data Acquisition:

    • Record CD spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with an appropriate path length (e.g., 0.1 cm).

    • Collect multiple scans for each sample and average them to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]).

    • Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. A minimum around 208 and 222 nm is characteristic of α-helical structure, while a minimum around 218 nm is indicative of β-sheet structure. A strong negative band below 200 nm suggests a random coil conformation.

Visualizations

Experimental Workflow for Synthesis and Conformational Analysis

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural & Conformational Analysis cluster_results Conformational States spps Solid-Phase Peptide Synthesis (Fmoc) cleavage Cleavage from Resin spps->cleavage purification RP-HPLC Purification cleavage->purification cd Circular Dichroism (CD) Spectroscopy purification->cd Characterize isolated peptide md Molecular Dynamics Simulation purification->md Simulate isolated peptide conformation beta_sheet β-Sheet (in aggregates/gels) cd->beta_sheet nmr NMR Spectroscopy (on full ACP) nmr->md Inform simulation starting structure alpha_helix α-Helix (in native protein) nmr->alpha_helix md->alpha_helix md->beta_sheet conformational_states cluster_environment Environmental Context cluster_conformation Observed Conformation native_protein Native Protein (Full ACP) alpha_helix α-Helix native_protein->alpha_helix Dictates structure isolated_peptide Isolated Peptide beta_sheet β-Sheet / Aggregate isolated_peptide->beta_sheet Favors at high concentration

References

A Technical Guide to the Biological Significance of the Acyl Carrier Protein (ACP) 65-74 Sequence

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Acyl Carrier Protein (ACP) is a small, acidic, and highly conserved protein that serves as a central cofactor in the biosynthesis of fatty acids and polyketides.[1][2] Within this protein, the amino acid sequence corresponding to residues 65-74, part of the fourth α-helix in Escherichia coli ACP, plays a crucial structural and functional role.[3][4] The decapeptide, with the sequence Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly (VQAAIDYING) , is a key fragment involved in mediating the intricate protein-protein interactions essential for the fatty acid synthesis cycle.[5][6]

This technical guide provides an in-depth analysis of the biological significance of the ACP (65-74) sequence, detailing its role in metabolic pathways, its interactions with key enzymes, and its utility as a tool in research and drug development. Due to its involvement in essential bacterial pathways distinct from those in mammals, the fatty acid synthesis (FAS) system, and ACP by extension, represents a promising target for the development of novel antibiotics.[4][7]

Core Biological Function: The Fatty Acid Synthesis (FAS) Hub

The ACP (65-74) fragment is an integral part of the larger Acyl Carrier Protein, which functions as a dynamic molecular shuttle in the Type II Fatty Acid Synthesis (FAS-II) pathway found in bacteria and plants.[3][8] ACP's primary role is to covalently bind and transport the growing acyl chain intermediates to the active sites of a series of enzymes that catalyze the elongation cycle.[7][9]

The process begins with the post-translational modification of apo-ACP to its active holo-form, where a 4'-phosphopantetheine (B1211885) (4'-PP) prosthetic group is attached to a conserved serine residue.[1][3] This flexible arm tethers the growing fatty acid chain via a high-energy thioester bond, allowing it to be presented to successive enzymes. The ACP (65-74) sequence, as part of the protein's helical scaffold, is critical for maintaining the structural integrity required for these interactions.[3][4]

The Fatty Acid Synthesis Elongation Cycle

The FAS-II pathway is a cyclical process involving four key steps that are repeated to extend the fatty acid chain, typically by two carbons per cycle.

  • Condensation : An acyl-ACP intermediate condenses with malonyl-ACP, catalyzed by a β-ketoacyl-ACP synthase (e.g., FabH).[7] This reaction extends the acyl chain by two carbons.

  • First Reduction : The β-keto group of the newly formed intermediate is reduced to a hydroxyl group by a β-ketoacyl-ACP reductase (e.g., FabG), using NADPH as a cofactor.[7]

  • Dehydration : A dehydratase removes a molecule of water, creating a double bond.

  • Second Reduction : An enoyl-ACP reductase reduces the double bond, yielding a saturated acyl-ACP that is two carbons longer than the starting substrate.

This elongated acyl-ACP can then begin a new cycle of condensation, reduction, and dehydration until the desired chain length is achieved.

FAS_II_Pathway cluster_cycle Fatty Acid Elongation Cycle Acyl_ACP_n Acyl-ACP (n carbons) Condensation Condensation (FabH) Acyl_ACP_n->Condensation Ketoacyl_ACP β-Ketoacyl-ACP Condensation->Ketoacyl_ACP Reduction1 Reduction (FabG, NADPH) Ketoacyl_ACP->Reduction1 Hydroxyacyl_ACP β-Hydroxyacyl-ACP Reduction1->Hydroxyacyl_ACP Dehydration Dehydration Hydroxyacyl_ACP->Dehydration Enoyl_ACP Enoyl-ACP Dehydration->Enoyl_ACP Reduction2 Reduction (FabI, NADPH) Enoyl_ACP->Reduction2 Acyl_ACP_n2 Acyl-ACP (n+2 carbons) Reduction2->Acyl_ACP_n2 Acyl_ACP_n2->Acyl_ACP_n New Cycle Malonyl_ACP Malonyl-ACP Malonyl_ACP->Condensation +

Figure 1: The Type II Fatty Acid Synthesis (FAS-II) Cycle.

Quantitative Analysis of Molecular Interactions

The function of ACP is predicated on its ability to interact with numerous partner enzymes. The ACP (65-74) peptide has been instrumental in studying these interactions. Quantitative data from key experiments reveal the specific and influential nature of these associations.

Interaction PairExperimental MethodParameterValueBiological Implication
ACP (65-74) & β-ketoacyl-ACP synthase III (FabH)Surface Plasmon Resonance (SPR)Dissociation Constant (Kd)2.3 μM[7]Demonstrates specific, direct binding, which is crucial for the initial condensation step in fatty acid synthesis.[7]
ACP (65-74) & β-ketoacyl-ACP reductase (FabG)In Vitro Enzyme Activity AssayCatalytic Efficiency3-fold increase in NADPH reduction rate[7]Shows that the peptide enhances the activity of a key reductive enzyme in the FAS pathway.[7]

Experimental Methodologies

The study of ACP (65-74) relies on a range of advanced biochemical and biophysical techniques. Due to its tendency to form secondary structures, it is often referred to as a "difficult sequence" in peptide synthesis.[10][11]

Peptide Synthesis and Purification

Protocol: Solid-Phase Peptide Synthesis (SPPS) of ACP (65-74)

  • Resin Selection : A suitable solid support, such as Rink Amide resin for a C-terminal amide or Wang/Pam resin for a C-terminal acid, is chosen.[12][13]

  • Deprotection : The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed using a piperidine (B6355638) solution in DMF.[13]

  • Amino Acid Coupling : The next Fmoc-protected amino acid in the sequence (starting with Glycine) is activated using a coupling reagent (e.g., HCTU, HATU, or DIC/Oxyma) and added to the resin.[12][13][14] The reaction is allowed to proceed for a set time, which can be accelerated by microwave heating.[15]

  • Washing : The resin is thoroughly washed with DMF to remove excess reagents and by-products.

  • Iteration : Steps 2-4 are repeated for each amino acid in the VQAAIDYING sequence.

  • Cleavage and Deprotection : Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Precipitation and Purification : The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized. Final purification is achieved via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[16]

SPPS_Workflow Start Start with Resin Deprotection 1. Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Coupling 2. Amino Acid Coupling (Activated AA + Reagents) Deprotection->Coupling Wash 3. Wash (DMF) Coupling->Wash Loop Repeat for all 10 Amino Acids Wash->Loop Loop->Deprotection Next AA Cleavage Final Cleavage from Resin (TFA) Loop->Cleavage Final AA Purification Purification (RP-HPLC) Cleavage->Purification End Pure ACP (65-74) Purification->End

Figure 2: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Biophysical Interaction Analysis

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Chip Preparation : A sensor chip (e.g., CM5) is activated. One of the binding partners (e.g., the enzyme FabH) is immobilized onto the chip surface.

  • Analyte Injection : A solution containing the analyte, ACP (65-74) peptide, is flowed over the chip surface at various concentrations.[7]

  • Association/Dissociation Monitoring : The binding (association) and subsequent release (dissociation) of the peptide are monitored in real-time by detecting changes in the refractive index at the sensor surface.[7]

  • Data Analysis : The resulting sensorgrams are fitted to kinetic models to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis Chip Sensor Chip Immobilize Immobilize Ligand (e.g., FabH) Chip->Immobilize Inject Inject Analyte (ACP 65-74) Measure Measure Response (Association/Dissociation) Inject->Measure Regenerate Regenerate Surface Measure->Regenerate Sensorgram Generate Sensorgram Fit Fit Kinetic Model Sensorgram->Fit Kinetics Determine kon, koff, Kd Fit->Kinetics

Figure 3: Experimental Workflow for Surface Plasmon Resonance (SPR).
Functional Enzyme Assays

Protocol: Colorimetric Assay for ACP-Synthase Interaction

This assay provides a high-throughput method for measuring mechanistically relevant interactions between ACP and a ketoacyl synthase (KS) like FabH.

  • ACP Modification : The terminal sulfhydryl of the 4'-PP arm on holo-ACP is reacted with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a mixed disulfide, ACP-TNB.[17]

  • Interaction Reaction : The ACP-TNB conjugate is mixed with the ketoacyl synthase (KS). A functional interaction involves the active site cysteine of the KS attacking the mixed disulfide on the ACP.

  • Signal Detection : This attack displaces the 2-nitro-5-thiobenzoate (TNB2-) ion, a chromophore that absorbs strongly at 412 nm.[17]

  • Quantification : The increase in absorbance at 412 nm is measured spectrophotometrically and is directly proportional to the extent of the ACP-KS interaction. This method can also be adapted to screen for small molecule inhibitors of this interaction.[17]

Implications for Drug Development

The structural and functional differences between the bacterial Type II FAS and the mammalian Type I FAS systems make the former an excellent target for developing selective antibacterial agents.[2][3] Because ACP must interact with every enzyme in the pathway, disrupting any of these protein-protein interactions could be a viable antimicrobial strategy.

The ACP (65-74) peptide is a valuable tool in this context:

  • Mechanism of Action Studies : It can be used to probe the specific interactions between ACP and its partner enzymes, helping to elucidate the molecular basis of fatty acid synthesis.[7]

  • High-Throughput Screening : Assays developed using the ACP (65-74) fragment can be employed to screen libraries of small molecules for inhibitors that block critical ACP-enzyme interactions.

  • Antibiotic Development : As a potential target itself, understanding the function of this region can guide the rational design of peptidomimetics or other drugs that disrupt the FAS cycle, leading to bacterial cell death.[7]

Conclusion

The Acyl Carrier Protein (65-74) sequence is far more than a simple peptide fragment; it is a biologically critical region that underpins the function of one of life's most essential metabolic pathways. Its role in maintaining the structural integrity of ACP and mediating interactions with key enzymes of the fatty acid synthase complex makes it a focal point of scientific inquiry. The quantitative data on its binding affinities and functional impact, combined with detailed experimental protocols for its study, highlight its importance. For researchers in microbiology, biochemistry, and pharmacology, the ACP (65-74) sequence offers a powerful tool for dissecting the bacterial FAS pathway and a promising target for the development of next-generation antibiotics.

References

Acyl Carrier Protein (65-74): A Core Target for Novel Antibiotic Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates the urgent identification and validation of novel bacterial targets. The bacterial fatty acid synthesis (FAS) pathway, essential for building cell membranes and producing signaling molecules, presents a promising area for exploration. Central to this pathway is the Acyl Carrier Protein (ACP), a small, highly conserved protein that shuttles acyl intermediates between the various enzymes of the FAS complex. This whitepaper provides a detailed examination of a specific fragment of this protein, ACP (65-74), highlighting its structure, function, and potential as a focal point for the development of a new generation of antibiotics.

Introduction: The Central Role of Acyl Carrier Protein in Bacterial Viability

Bacteria primarily utilize the Type II fatty acid synthesis (FAS II) system, which consists of discrete, monofunctional enzymes. In stark contrast, mammals employ a Type I FAS system, where all enzymatic functions are integrated into a single large polypeptide. This fundamental architectural difference provides a therapeutic window for developing selective inhibitors against the bacterial system.

The Acyl Carrier Protein (ACP) is the linchpin of the FAS II pathway.[1] It is a small, acidic protein that must be activated from its apo-form to its functional holo-form by the attachment of a 4'-phosphopantetheine (B1211885) (4'-PP) prosthetic group to a conserved serine residue.[1][2] This flexible arm covalently binds the growing acyl chain via a thioester linkage, presenting it to the active sites of successive FAS enzymes for elongation.[1][3] Given its essential and central role, any disruption of ACP's function or its interactions with partner enzymes is a viable strategy for antibiotic intervention.[4][5]

Structure and Function of the ACP (65-74) Fragment

The Escherichia coli ACP is a 77-residue protein characterized by a four-α-helical bundle structure.[2][6] The specific fragment, residues 65-74, constitutes the fourth alpha-helix (α4).[2][6] This region is critical for maintaining the overall structural integrity of the protein, which forms a hydrophobic cavity to protect the acyl chain.[6] While the 4'-PP prosthetic group is attached at Serine-36 in helix II, the entire helical bundle, including helix IV (residues 65-74), contributes to the protein's dynamic conformation and its ability to interact with various partner enzymes.[3][6] The sequence of the ACP (65-74) fragment is H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH.[4]

The function of ACP is not merely passive transport. It must dynamically interact with a series of enzymes in a coordinated fashion to ensure the efficient, step-wise elongation of the fatty acid chain. These interactions are often mediated by specific recognition sites on the ACP surface, with helix II being a well-studied "recognition helix".[3][7] The structural stability provided by the entire helical bundle, including the 65-74 region, is paramount for these precise protein-protein interactions.

The Rationale for Targeting ACP (65-74)

Targeting the ACP, and specifically understanding the role of its structural elements like the 65-74 helix, offers a compelling antibiotic strategy. Inhibition can be achieved by:

  • Disrupting Protein-Protein Interactions: Small molecules could be designed to bind to ACP and prevent its association with key FAS enzymes like β-ketoacyl-ACP synthase III (FabH) or β-ketoacyl-ACP reductase (FabG).

  • Inhibiting ACP Function: Compounds could directly bind to the ACP, inducing conformational changes that render it incapable of carrying the acyl chain or presenting it to enzymes.

The essentiality of the FAS II pathway for bacterial survival makes ACP an attractive drug target.[5] Its conservation across many pathogenic bacterial species suggests that inhibitors could have broad-spectrum activity.

Quantitative Data on ACP Interactions and Inhibition

The following tables summarize key quantitative data related to ACP function and the efficacy of targeting the FAS pathway.

Table 1: Biochemical Interaction Data for Acyl Carrier Protein

Interacting Partner ACP Fragment/State Method Parameter Value

| β-ketoacyl-ACP synthase III (FabH) | ACP (65-74) | Surface Plasmon Resonance (SPR) | Dissociation Constant (Kd) | 2.3 μM |

This data indicates a specific, measurable interaction between the ACP (65-74) peptide and a key initiating enzyme in the FAS pathway.[8]

Table 2: In Vitro ACP-Mediated Enzyme Activity

Enzyme ACP Fragment/State Concentration Effect

| β-ketoacyl-ACP reductase (FabG) | ACP (65-74) | 10 μM | 3-fold increase in NADPH reduction rate |

This demonstrates that the ACP (65-74) fragment can directly influence the catalytic efficiency of a partner enzyme in the FAS cycle.[8]

Table 3: In Vivo Efficacy of Novel FAS Pathway Inhibitors (Pyrrolidinediones)

Compound Target Organism MIC90 (μg/ml) Animal Model 100% Effective Dose (mg/kg)
Pyrrolidinedione Congener 7 S. aureus 0.1 Murine Sepsis 25

| Linezolid (Comparator) | S. aureus | N/A | Murine Sepsis | 6.25 |

While these compounds target acetyl-CoA carboxylase, an enzyme upstream of ACP, the data illustrates the potent in vivo efficacy achievable by inhibiting the bacterial FAS pathway.[9]

Experimental Protocols

Detailed methodologies are crucial for the study of ACP and the screening of potential inhibitors.

Enzyme Activity Assay: β-ketoacyl-ACP Reductase (FabG)

This assay measures the ability of ACP or its fragments to modulate the activity of FabG by monitoring the consumption of NADPH.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

    • NADPH solution: 10 mM in assay buffer.

    • Substrate: Acetoacetyl-CoA (or other appropriate β-ketoacyl-CoA).

    • Enzyme: Purified recombinant FabG.

    • Test Article: Acyl Carrier Protein (65-74) peptide solution.

  • Procedure:

    • In a 96-well UV-transparent plate, add 50 µL of assay buffer.

    • Add 10 µL of NADPH solution (final concentration ~100-200 µM).

    • Add 10 µL of the ACP (65-74) solution to test wells (e.g., for a final concentration of 10 µM) and buffer to control wells.[8]

    • Add 10 µL of the substrate solution.

    • Initiate the reaction by adding 20 µL of the FabG enzyme solution.

    • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (ΔA340/min).

    • Compare the rates in the presence and absence of the ACP (65-74) peptide to determine the fold-increase in activity.

Protein Interaction Assay: Surface Plasmon Resonance (SPR)

SPR is used to measure the binding kinetics and affinity between ACP (65-74) and its partner enzymes.

  • Materials:

    • SPR instrument and sensor chip (e.g., CM5).

    • Immobilization reagents (EDC, NHS, ethanolamine).

    • Running Buffer: HBS-EP+ (or similar).

    • Ligand: Purified recombinant FabH protein.

    • Analyte: Acyl Carrier Protein (65-74) peptide.

  • Procedure:

    • Immobilization: Activate the sensor chip surface with EDC/NHS. Inject the FabH protein solution to covalently couple it to the surface. Deactivate remaining active sites with ethanolamine.

    • Binding Analysis: Prepare a series of dilutions of the ACP (65-74) peptide in running buffer (e.g., 0.1 µM to 10 µM).

    • Inject each concentration of the analyte over the ligand-immobilized surface for a defined association time (e.g., 120 seconds), followed by a flow of running buffer for a dissociation time.[8]

    • Regenerate the surface between cycles if necessary using a mild regeneration solution (e.g., low pH glycine).

  • Data Analysis:

    • Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

High-Throughput Inhibitor Screening Assay

This protocol provides a framework for screening compound libraries for inhibitors of the ACP-enzyme interaction. A colorimetric assay based on the release of a chromophore can be adapted.[10]

  • Assay Principle: An ACP-enzyme interaction triggers a measurable signal (e.g., fluorescence, color change). Inhibitors will prevent this signal.

  • Procedure:

    • In a 96- or 384-well plate, add a small volume (e.g., 1 µL) of test compounds from a library, dissolved in DMSO.

    • Add one of the interacting partners (e.g., purified FabF enzyme) in assay buffer and incubate for a short period (e.g., 15 minutes).[10]

    • Initiate the reaction by adding the second partner (e.g., a modified ACP that generates a signal upon binding, such as AcpP-TNB⁻).[10]

    • Incubate for a defined period at room temperature.

    • Measure the signal (e.g., absorbance at 412 nm for TNB²⁻ release) using a plate reader.[10]

  • Hit Identification:

    • Wells showing a significant reduction in signal compared to DMSO controls are identified as primary hits.

    • Hits are then subjected to secondary assays and dose-response analysis to confirm activity and determine potency (e.g., IC50).

Visualizing Pathways and Protocols

Diagrams generated using Graphviz provide clear visual representations of the complex biological and experimental processes.

FAS_II_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle Acetyl-CoA Acetyl-CoA FabH FabH (Synthase III) Acetyl-CoA->FabH Malonyl-CoA Malonyl-CoA ACP Acyl-ACP FabH->ACP Condensation FabG FabG (Reductase) FabG->ACP Reduction FabZ FabZ (Dehydratase) FabZ->ACP Dehydration FabI FabI (Reductase) FabI->ACP Reduction FabF FabF/B (Synthase I/II) FabF->ACP Condensation Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH Malonyl-ACP->FabF ACP->FabG Reduction ACP->FabZ Dehydration ACP->FabI Reduction ACP->FabF

Caption: The bacterial Type II Fatty Acid Synthesis (FAS II) cycle.

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis Protein_Purification Purify Ligand (FabH) & Analyte (ACP 65-74) Immobilization Immobilize Ligand on Sensor Chip Protein_Purification->Immobilization Buffer_Prep Prepare Running Buffer & Analyte Dilutions Binding_Assay Inject Analyte Series (Association/Dissociation) Buffer_Prep->Binding_Assay Immobilization->Binding_Assay Regeneration Regenerate Surface Binding_Assay->Regeneration Data_Processing Reference Subtract & Process Sensorgrams Binding_Assay->Data_Processing Regeneration->Binding_Assay Kinetic_Fitting Fit Data to Binding Model Data_Processing->Kinetic_Fitting Results Determine Kd, ka, kd Kinetic_Fitting->Results

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Target_Logic A Bacterial Survival B Essential Metabolic Pathways A->B C Fatty Acid Synthesis (FAS II) B->C D Acyl Carrier Protein (ACP) Central Hub C->D E Inhibition of ACP Function or Protein-Protein Interactions E->D Targets F Blockade of FAS II Pathway E->F G Bactericidal/Bacteriostatic Effect F->G G->A Prevents

Caption: Logic diagram illustrating ACP as a viable antibiotic target.

Conclusion and Future Directions

The Acyl Carrier Protein, and specifically its constituent structural elements like the 65-74 α-helix, represents a highly promising, yet underexploited, target for the development of novel antibiotics. Its essential role in the bacterial-specific Type II FAS pathway provides a clear rationale for selective toxicity. The available biochemical data confirms that fragments of ACP are functionally active and engage in specific, high-affinity interactions with partner enzymes, validating the strategy of targeting these protein-protein interfaces.

Future work should focus on high-throughput screening of compound libraries to identify small molecules that bind to ACP or disrupt its critical interactions. Structure-based drug design, aided by high-resolution NMR and crystallographic data of ACP in complex with its binding partners, will be instrumental in optimizing lead compounds. The development of potent and specific inhibitors of the ACP system could provide a much-needed new class of antibiotics to combat the growing threat of multidrug-resistant bacteria.

References

An In-depth Technical Guide on the Interaction of Acyl Carrier Protein (65-74) with Fatty Acid Synthesis Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Acyl Carrier Protein (ACP) is a central component of fatty acid synthesis (FAS), acting as a chaperone for the growing acyl chain. The C-terminal region of ACP, particularly the fragment spanning residues 65-74, plays a crucial role in mediating interactions with the various enzymes of the FAS pathway. This technical guide provides a comprehensive overview of the current understanding of the interaction between ACP (65-74) and key FAS enzymes, including β-ketoacyl-ACP synthase (FabH), β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabA and FabZ), and enoyl-ACP reductase (FabI). We present quantitative binding and kinetic data, detailed experimental protocols for studying these interactions, and visual representations of the associated molecular pathways and experimental workflows. This guide is intended to be a valuable resource for researchers in academia and industry who are focused on understanding the intricacies of fatty acid metabolism and developing novel therapeutics targeting this essential pathway.

Introduction

Fatty acid synthesis is a fundamental metabolic process responsible for the de novo production of fatty acids, which are essential for building cell membranes, energy storage, and cellular signaling. In many bacteria, this process is carried out by the type II fatty acid synthase (FASII) system, which consists of a series of discrete, monofunctional enzymes and a central acyl carrier protein (ACP). ACP shuttles the growing fatty acid chain between the active sites of these enzymes in a highly coordinated manner.

The interaction between ACP and its partner enzymes is transient and dynamic, making it a challenging subject of study. The C-terminal region of ACP, specifically the helical fragment comprising residues 65-74, has been identified as a key recognition motif for several FAS enzymes.[1] Understanding the specifics of this interaction is critical for elucidating the regulatory mechanisms of fatty acid synthesis and for the rational design of inhibitors that can disrupt this essential pathway, offering potential as novel antimicrobial agents.

This guide summarizes the known interactions of the ACP (65-74) fragment with the core enzymes of the FASII pathway, providing quantitative data where available and detailing the experimental methodologies used to obtain this information.

Interaction with Fatty Acid Synthesis Enzymes

The ACP (65-74) peptide has been shown to interact with and modulate the activity of several key enzymes in the fatty acid synthesis pathway. The following sections detail these interactions.

β-ketoacyl-ACP synthase III (FabH)

FabH catalyzes the initial condensation reaction of fatty acid synthesis, combining acetyl-CoA with malonyl-ACP. The interaction between ACP (65-74) and FabH is crucial for the initiation of the fatty acid elongation cycle.

Quantitative Data:

Interacting PartnerMethodParameterValueReference
FabHSurface Plasmon Resonance (SPR)Dissociation Constant (Kd)2.3 µM[2]

Mechanism of Interaction: The interaction between ACP (65-74) and FabH is thought to be mediated by a conserved acidic helical region on the ACP fragment binding to a positively charged/hydrophobic patch on the surface of FabH.[2] This electrostatic interaction is crucial for the proper positioning of the ACP to deliver the malonyl group to the FabH active site.

β-ketoacyl-ACP reductase (FabG)

FabG is responsible for the first reductive step in the fatty acid elongation cycle, converting a β-ketoacyl-ACP to a β-hydroxyacyl-ACP using NADPH as a cofactor. The ACP (65-74) fragment has been demonstrated to enhance the catalytic efficiency of FabG.

Quantitative Data:

Interacting PartnerMethodParameterValueConcentration of ACP (65-74)Reference
FabGIn vitro enzymatic assayRate Enhancement3-fold10 µM[2]

Mechanism of Interaction: The binding of ACP (65-74) to FabG is believed to induce a conformational change in the enzyme, leading to a more efficient binding of the NADPH cofactor and/or the acyl-ACP substrate, thereby increasing the rate of the reduction reaction.

β-hydroxyacyl-ACP dehydratase (FabA and FabZ)

FabA and FabZ catalyze the dehydration of β-hydroxyacyl-ACP to form trans-2-enoyl-ACP. While specific quantitative data for the interaction of the ACP (65-74) fragment with FabA and FabZ is not yet available, studies on the full-length ACP indicate that the C-terminal helix is involved in the interaction.

Enoyl-ACP reductase (FabI)

FabI performs the final reductive step in the elongation cycle, reducing trans-2-enoyl-ACP to a saturated acyl-ACP. Similar to FabA and FabZ, direct quantitative data for the interaction of the ACP (65-74) fragment with FabI is lacking. However, structural studies of the full-length ACP-FabI complex suggest that the C-terminal region of ACP contributes to the binding interface.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between ACP (65-74) and FAS enzymes.

Surface Plasmon Resonance (SPR) for ACP (65-74) - FabH Interaction

This protocol describes the determination of the binding kinetics and affinity of the ACP (65-74) peptide to FabH using SPR.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • FabH protein (ligand)

  • ACP (65-74) peptide (analyte)

  • Running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject FabH (e.g., 50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 2000-3000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell should be prepared similarly but without the injection of FabH to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of the ACP (65-74) peptide in running buffer (e.g., ranging from 0.1 µM to 10 µM).

    • Inject each concentration of the analyte over the ligand and reference flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • Regenerate the sensor surface between analyte injections if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

In Vitro FabG Activity Assay with ACP (65-74)

This protocol measures the enhancement of FabG activity by the ACP (65-74) peptide by monitoring the oxidation of NADPH.

Materials:

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

  • FabG enzyme

  • Acetoacetyl-ACP (substrate)

  • NADPH

  • ACP (65-74) peptide

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer, acetoacetyl-ACP (e.g., 50 µM), and NADPH (e.g., 150 µM).

    • Prepare two sets of reactions: one with ACP (65-74) peptide (e.g., 10 µM) and a control reaction without the peptide.

    • Pre-incubate the reaction mixtures at a constant temperature (e.g., 37°C) for 5 minutes.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding FabG enzyme to the reaction mixtures.

    • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Record the absorbance at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V0) for both the control and the ACP (65-74) containing reactions from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADPH at 340 nm = 6220 M-1cm-1).

    • Determine the fold-enhancement of FabG activity by dividing the initial rate of the reaction with ACP (65-74) by the initial rate of the control reaction.

NMR Spectroscopy for ACP-FAS Interaction

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to map the binding interface between an isotopically labeled protein (e.g., 15N-labeled ACP) and its unlabeled binding partner (e.g., a FAS enzyme).

Materials:

  • High-field NMR spectrometer

  • 15N-labeled ACP (full-length or fragment)

  • Unlabeled FAS enzyme

  • NMR buffer (e.g., 20 mM sodium phosphate, pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D2O)

Procedure:

  • Sample Preparation:

    • Prepare a sample of 15N-labeled ACP in NMR buffer at a suitable concentration (e.g., 100 µM).

    • Prepare a concentrated stock solution of the unlabeled FAS enzyme in the same NMR buffer.

  • NMR Data Acquisition:

    • Acquire a 2D 1H-15N HSQC spectrum of the 15N-labeled ACP alone. This serves as the reference spectrum.

    • Titrate the unlabeled FAS enzyme into the ACP sample in a stepwise manner, acquiring a 1H-15N HSQC spectrum after each addition.

  • Data Analysis:

    • Overlay the HSQC spectra from the titration.

    • Identify the amide cross-peaks in the ACP spectrum that show significant chemical shift perturbations (CSPs) upon addition of the FAS enzyme.

    • Map these perturbed residues onto the three-dimensional structure of ACP to identify the binding interface.

    • The magnitude of the CSPs can be used to estimate the dissociation constant (Kd) of the interaction.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

FAS_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle cluster_ACP ACP (65-74) Interaction Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH β-Ketobutyryl-ACP β-Ketobutyryl-ACP FabH->β-Ketobutyryl-ACP Condensation Acyl-ACP (Cn) Acyl-ACP (Cn) β-Ketobutyryl-ACP->Acyl-ACP (Cn) FabB_F FabB/F Acyl-ACP (Cn)->FabB_F Malonyl-ACP_elong Malonyl-ACP Malonyl-ACP_elong->FabB_F β-Ketoacyl-ACP (Cn+2) β-Ketoacyl-ACP (Cn+2) FabB_F->β-Ketoacyl-ACP (Cn+2) Condensation FabG FabG β-Hydroxyacyl-ACP (Cn+2) β-Hydroxyacyl-ACP (Cn+2) FabG->β-Hydroxyacyl-ACP (Cn+2) FabA_Z FabA/Z trans-2-Enoyl-ACP (Cn+2) trans-2-Enoyl-ACP (Cn+2) FabA_Z->trans-2-Enoyl-ACP (Cn+2) FabI FabI Acyl-ACP (Cn+2) Acyl-ACP (Cn+2) FabI->Acyl-ACP (Cn+2) β-Ketoacyl-ACP (Cn+2)->FabG Reduction (NADPH) β-Hydroxyacyl-ACP (Cn+2)->FabA_Z Dehydration trans-2-Enoyl-ACP (Cn+2)->FabI Reduction (NADH) Further Elongation or Termination Further Elongation or Termination Acyl-ACP (Cn+2)->Further Elongation or Termination ACP_frag ACP (65-74) ACP_frag->FabH Binds (Kd = 2.3 µM) ACP_frag->FabG Enhances Activity (3-fold)

Figure 1: Overview of the Type II Fatty Acid Synthesis Pathway and the interaction points of ACP (65-74).

SPR_Workflow start Start chip_prep Sensor Chip Preparation start->chip_prep immobilization Immobilize FabH (Ligand) on CM5 Chip chip_prep->immobilization binding_analysis Inject ACP (65-74) (Analyte) at various concentrations immobilization->binding_analysis data_acquisition Acquire Sensorgrams (Association & Dissociation) binding_analysis->data_acquisition data_analysis Data Processing and Kinetic Analysis data_acquisition->data_analysis end Determine ka, kd, Kd data_analysis->end FabG_Assay_Workflow start Start prepare_mix Prepare Reaction Mixtures (with and without ACP (65-74)) start->prepare_mix pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate initiate_reaction Add FabG Enzyme pre_incubate->initiate_reaction monitor_absorbance Monitor NADPH Oxidation (Absorbance at 340 nm) initiate_reaction->monitor_absorbance calculate_rates Calculate Initial Reaction Rates monitor_absorbance->calculate_rates end Determine Fold-Enhancement calculate_rates->end

References

An In-depth Technical Guide to the Acyl Carrier Protein Fragment (65-74) VQAAIDYING

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl Carrier Protein (ACP) is a central component of fatty acid biosynthesis, acting as a shuttle for the growing acyl chain between the various enzymes of the fatty acid synthase (FAS) complex. The decapeptide sequence VQAAIDYING represents the amino acid residues 65-74 of ACP and is a critical region for its function. This technical guide provides a comprehensive overview of this peptide, including its role in fatty acid synthesis, its biochemical interactions, and detailed protocols for its synthesis, purification, and functional analysis. This document is intended to serve as a valuable resource for researchers investigating fatty acid metabolism and for professionals involved in the development of novel therapeutics targeting this essential pathway.

Core Data Summary

The VQAAIDYING peptide is a fragment of the Acyl Carrier Protein and plays a significant role in the fatty acid synthesis pathway.[1][2][3] Its primary function is to interact with and present the growing acyl chain to various enzymes within the fatty acid synthase complex.[1][2][3]

Physicochemical Properties
PropertyValueReference
SequenceVQAAIDYING[4]
Molecular FormulaC47H74N12O16[5]
Molecular Weight1063.18 g/mol [5]
Biochemical Interactions

The VQAAIDYING peptide has been shown to interact with key enzymes in the fatty acid synthase pathway. These interactions are crucial for the elongation of the fatty acid chain.

Interacting ProteinAssay TypeQuantitative DataReference
β-ketoacyl-ACP reductase (FabG)In vitro enzymatic activityA 10 μM concentration of the peptide for 30 minutes can increase the rate of the NADPH-dependent reduction reaction by 3-fold.[1]
β-ketoacyl-ACP synthase III (FabH)Surface Plasmon Resonance (SPR)The peptide at a concentration of 5 μM for 2 hours exhibits specific binding with a dissociation constant (Kd) of 2.3 μM.[1]

Signaling and Metabolic Pathways

The VQAAIDYING peptide, as part of the Acyl Carrier Protein, is integral to the Type II fatty acid synthesis (FASII) pathway found in bacteria and plants. This pathway is responsible for the de novo synthesis of fatty acids. The ACP, and by extension its functional fragments, acts as a covalent shuttle, transferring the elongating acyl chain between the various catalytic domains of the FASII enzymes.

The following diagram illustrates the central role of ACP in the fatty acid synthesis elongation cycle.

FattyAcidSynthesis Malonyl_CoA Malonyl-CoA FabD Malonyl-CoA:ACP transacylase (FabD) Malonyl_CoA->FabD Malonyl_ACP Malonyl-ACP FabH β-Ketoacyl-ACP synthase III (FabH) Malonyl_ACP->FabH Acyl_ACP_n Acyl-ACP (n carbons) Acyl_ACP_n->FabH Condensation Ketoacyl_ACP β-Ketoacyl-ACP FabG β-Ketoacyl-ACP reductase (FabG) Ketoacyl_ACP->FabG Reduction (NADPH) Hydroxyacyl_ACP β-Hydroxyacyl-ACP FabZ β-Hydroxyacyl-ACP dehydratase (FabZ) Hydroxyacyl_ACP->FabZ Dehydration Enoyl_ACP Enoyl-ACP FabI Enoyl-ACP reductase (FabI) Enoyl_ACP->FabI Reduction (NADH/NADPH) Acyl_ACP_n2 Acyl-ACP (n+2 carbons) Acyl_ACP_n2->FabH Next Cycle FabD->Malonyl_ACP FabH->Ketoacyl_ACP FabG->Hydroxyacyl_ACP FabZ->Enoyl_ACP FabI->Acyl_ACP_n2

Caption: Fatty Acid Synthesis Elongation Cycle

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of VQAAIDYING

This protocol describes a general method for the synthesis of the VQAAIDYING peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[6][7][8] Note that this peptide has been reported to be difficult to synthesize, and optimization of coupling times and reagents may be necessary.[2]

Materials:

  • Fmoc-Gly-Wang resin or Rink Amide resin

  • Fmoc-amino acids (Fmoc-Val-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ala-OH, Fmoc-Ile-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Asn(Trt)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes.

    • Drain and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours. To ensure complete coupling, a ninhydrin (B49086) test can be performed. If the test is positive, the coupling step should be repeated.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence (N-I-Y-D-I-A-A-Q-V).

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DMF, followed by DCM, and then dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Gently shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple next Fmoc-AA (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 Wash with DMF Couple->Wash2 Repeat Repeat for all AAs Wash2->Repeat Repeat->Deprotect Yes Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect No Cleave Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify End Lyophilized Peptide Purify->End

Caption: Solid-Phase Peptide Synthesis Workflow
Purification of VQAAIDYING by Reverse-Phase HPLC

This protocol outlines a general method for purifying the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10][11][12][13]

Materials:

  • Crude VQAAIDYING peptide

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile (B52724)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small percentage of acetonitrile or DMSO can be added. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

    • Inject the peptide sample onto the column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a flow rate appropriate for the column size.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

In Vitro Enzyme Activity Assay with β-Ketoacyl-ACP Reductase (FabG)

This protocol provides a general framework for assessing the effect of the VQAAIDYING peptide on the activity of FabG.[14][15][16] The assay monitors the NADPH-dependent reduction of a substrate analog, acetoacetyl-CoA.

Materials:

  • Purified β-ketoacyl-ACP reductase (FabG)

  • Purified VQAAIDYING peptide

  • Acetoacetyl-CoA (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a specific concentration of FabG, and NADPH.

  • Peptide Incubation: Add the VQAAIDYING peptide to the reaction mixture at the desired concentration (e.g., 10 µM) and incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). A control reaction without the peptide should be run in parallel.

  • Initiate Reaction: Start the reaction by adding acetoacetyl-CoA to the cuvette.

  • Monitor Activity: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. Record the absorbance at regular intervals for a set period.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. Compare the rate of the reaction in the presence and absence of the VQAAIDYING peptide to determine its effect on FabG activity.

Surface Plasmon Resonance (SPR) Analysis of VQAAIDYING Interaction with β-Ketoacyl-ACP Synthase III (FabH)

This protocol describes a general method for characterizing the binding kinetics of the VQAAIDYING peptide to FabH using SPR.[17][18][19][20]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified β-ketoacyl-ACP synthase III (FabH) (ligand)

  • Purified VQAAIDYING peptide (analyte)

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.0)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified FabH protein over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active sites with ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of the VQAAIDYING peptide over the immobilized FabH surface at a constant flow rate.

    • Monitor the binding response (in Resonance Units, RU) in real-time.

    • Allow for a dissociation phase where running buffer flows over the surface.

  • Surface Regeneration: After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound peptide.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized FabH) to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

SPR_Workflow Start Start with Sensor Chip Activate Activate Chip Surface (EDC/NHS) Start->Activate Immobilize Immobilize Ligand (FabH) Activate->Immobilize Deactivate Deactivate Surface Immobilize->Deactivate Inject_Analyte Inject Analyte (Peptide) at various concentrations Deactivate->Inject_Analyte Measure_Binding Measure Association & Dissociation Inject_Analyte->Measure_Binding Regenerate Regenerate Surface Measure_Binding->Regenerate Repeat Repeat for all concentrations Regenerate->Repeat Repeat->Inject_Analyte Yes Analyze Analyze Data (ka, kd, Kd) Repeat->Analyze No End Binding Kinetics Analyze->End

Caption: Surface Plasmon Resonance Workflow

Conclusion

The Acyl Carrier Protein fragment (65-74) with the sequence VQAAIDYING is a crucial component of the fatty acid synthesis machinery. Its interactions with key enzymes like FabG and FabH are essential for the elongation of fatty acid chains. This technical guide provides a foundational understanding of this peptide, along with detailed, albeit general, protocols for its investigation. The information and methodologies presented herein are intended to facilitate further research into the intricate mechanisms of fatty acid biosynthesis and to aid in the development of novel antimicrobial agents targeting this vital pathway. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific experimental conditions and objectives.

References

Unveiling the Critical Role of ACP (65-74): A Technical Guide to its Physicochemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive technical guide has been compiled detailing the physicochemical properties, biological functions, and experimental protocols related to the Acyl Carrier Protein (ACP) fragment (65-74). This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering critical insights into a peptide fragment pivotal to fatty acid synthesis.

The ACP (65-74) peptide, a decapeptide with the sequence H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH, is a key fragment of the Acyl Carrier Protein (ACP), an essential cofactor in the biosynthesis of fatty acids and polyketides.[1][2][3][4] Its significance lies in its role as an acyl carrier, mediating crucial condensation and reduction reactions in fatty acid synthesis by covalently binding to acyl chains.[5] This guide provides a thorough examination of its properties and functions, supported by detailed experimental methodologies.

Core Physicochemical Characteristics

A summary of the key physicochemical properties of ACP (65-74) is presented below, offering a snapshot of its fundamental characteristics.

PropertyValueSource
Amino Acid Sequence H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH[1][3]
Molecular Formula C47H74N12O16[2][3][6]
Molecular Weight 1063.18 g/mol [2]
Exact Mass 1062.53457432 Da[3][6]
CAS Number 66851-75-0[2][3]
Appearance White to off-white solid[7]
XLogP3 -4.4[3][6]

Biological Function and Significance

ACP (65-74) is an active fragment of the Acyl Carrier Protein, which is central to fatty acid metabolism.[7][8][9] ACP itself is a highly conserved protein that acts as a carrier of acyl intermediates during the synthesis of fatty acids.[9] In bacteria and plastids, it exists as a small monomeric protein (type II FAS), while in yeast and mammals, it is a domain within a larger multifunctional fatty acid synthase (type I FAS).[9]

The ACP (65-74) fragment is involved in the intricate process of fatty acid chain elongation. It facilitates the transfer of acyl groups by forming acyl-ACP intermediates, which are then available for condensation, reduction, and other cyclic reactions.[5] This peptide fragment can also influence the ratio of saturated to unsaturated fatty acids synthesized.[5] Due to its critical role in bacterial fatty acid synthesis, the FAS system, including ACP, is a potential target for the development of new antibiotics.[5]

Recent studies have highlighted the broader roles of ACP, including its involvement in the synthesis of membrane-derived oligosaccharides, polyketides, and the activation of toxins.[10][11] The structural dynamics of ACP, particularly its four α-helical structure, are crucial for its function, allowing it to interact with various enzymes in the fatty acid synthesis pathway.[4][12] The fragment (65-74) itself constitutes one of these alpha-helices.[12]

Signaling and Interaction Pathway

The primary role of ACP (65-74) is as a component of the larger ACP protein, which acts as a shuttle within the Fatty Acid Synthase (FAS) complex. The acyl group attached to the phosphopantetheine prosthetic group of holo-ACP is presented to a series of enzymes for processing. The diagram below illustrates the logical flow of this process.

FattyAcidSynthesis Logical Flow of Acyl-ACP in Fatty Acid Synthesis Malonyl_CoA Malonyl-CoA MAT Malonyl-CoA:ACP Transacylase (MAT) Malonyl_CoA->MAT ACP Apo-ACP AcpS Holo-(ACP) Synthase (AcpS) ACP->AcpS Post-translational modification Holo_ACP Holo-ACP AcpS->Holo_ACP Holo_ACP->MAT Malonyl_ACP Malonyl-ACP MAT->Malonyl_ACP Transfer of malonyl group KS Ketoacyl-ACP Synthase (KS) Malonyl_ACP->KS KR Ketoacyl-ACP Reductase (KR) KS->KR Reduction Acyl_Enzyme Acyl-KS Intermediate Acyl_Enzyme->KS Condensation DH Hydroxyacyl-ACP Dehydratase (DH) KR->DH Dehydration ER Enoyl-ACP Reductase (ER) DH->ER Reduction Elongated_Acyl_ACP Elongated Acyl-ACP ER->Elongated_Acyl_ACP Elongated_Acyl_ACP->KS New Elongation Cycle Thioesterase Thioesterase Elongated_Acyl_ACP->Thioesterase Termination Fatty_Acid Free Fatty Acid Thioesterase->Fatty_Acid

Caption: Logical flow of Acyl-ACP within the Fatty Acid Synthase (FAS) pathway.

Experimental Protocols

The synthesis and purification of ACP (65-74) are well-documented, often serving as a standard for evaluating solid-phase peptide synthesis (SPPS) protocols due to its challenging sequence.[1]

Solid-Phase Peptide Synthesis (SPPS) of ACP (65-74)

A common method for synthesizing ACP (65-74) is Fmoc-based SPPS. The synthesis can be performed manually or using an automated peptide synthesizer.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin or pre-loaded Wang resin

  • Coupling reagents (e.g., HCTU, HATU, PyBOP)[13]

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

Protocol:

  • Resin Swelling: The resin is swollen in DMF for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treatment with 20% piperidine in DMF for 5-10 minutes. This is repeated once. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent and a base in DMF and then added to the resin. The reaction is allowed to proceed for 1-2 hours. Microwave-assisted methods can significantly shorten this time.[14][15]

  • Washing: The resin is washed with DMF and DCM to remove excess reagents.

  • Repeat: Steps 2-4 are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail. The reaction proceeds for 2-3 hours.

  • Precipitation and Washing: The peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether to remove scavengers.

  • Drying: The crude peptide is dried under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column

Reagents:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Protocol:

  • The crude peptide is dissolved in a minimal amount of Solvent A.

  • The solution is injected onto the C18 column.

  • The peptide is eluted using a linear gradient of Solvent B, for example, from 5% to 65% over 30 minutes, at a flow rate of 1 mL/min.[10]

  • The elution is monitored by UV absorbance at 220 nm.

  • Fractions containing the purified peptide are collected, pooled, and lyophilized.

  • The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.[16]

The diagram below outlines a typical workflow for the synthesis and purification of ACP (65-74).

PeptideSynthesisWorkflow Workflow for ACP (65-74) Synthesis and Purification cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Precipitation cluster_purification Purification and Analysis Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing Amino_Acid_Coupling->Washing Repeat Repeat for all 10 Amino Acids Washing->Repeat Repeat->Fmoc_Deprotection Next cycle Cleavage Cleavage from Resin with TFA Cocktail Repeat->Cleavage Final cycle complete Precipitation Precipitation in Cold Ether Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide RP_HPLC RP-HPLC Purification Crude_Peptide->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization QC QC (Analytical HPLC, Mass Spectrometry) Lyophilization->QC Pure_Peptide Pure ACP (65-74) QC->Pure_Peptide

Caption: A typical workflow for the synthesis and purification of the ACP (65-74) peptide.

References

The Fragmented Key: A Technical Guide to the Discovery and Application of Acyl Carrier Protein Fragments in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl Carrier Protein (ACP) is a central player in the biosynthesis of fatty acids and polyketides, acting as a chaperone that carries the growing acyl chain between the active sites of the multi-enzyme fatty acid synthase (FAS) complex.[1][2] This small, acidic protein is post-translationally modified with a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group, which allows for the attachment of the acyl intermediates via a thioester bond.[3] While full-length ACP has been the subject of extensive study, the use of specific ACP fragments has emerged as a powerful tool to dissect the intricate protein-protein interactions and enzymatic mechanisms within the FAS and polyketide synthase (PKS) pathways. This technical guide provides an in-depth exploration of the discovery, history, and research applications of ACP fragments, offering detailed experimental protocols and quantitative data for scientists in academia and industry.

A Historical Perspective: From Full-Length Protein to Functional Fragments

The journey into the world of ACP began in the mid-1960s with the pioneering work of P. Roy Vagelos and his colleagues. Their research on lipid metabolism at the National Institutes of Health led to the discovery and characterization of the acyl-carrier protein (ACP), a key factor in fatty acid synthesis.[4][5][6] This seminal work laid the foundation for understanding the fundamental processes of how cells produce fatty acids.[7]

The initial focus of research was on the full-length ACP protein. Early studies elucidated its physical properties, the nature of its prosthetic group (4'-phosphopantetheine), and its essential role as a carrier of acyl intermediates.[8][9] However, as researchers delved deeper into the complex machinery of fatty acid synthesis, a need arose for more precise tools to study the specific interactions between ACP and its partner enzymes. This need paved the way for the exploration of ACP fragments.

The development of solid-phase peptide synthesis (SPPS) in the latter half of the 20th century was a game-changer.[10] This technology enabled the chemical synthesis of specific peptide fragments with high purity, opening the door for researchers to create and study portions of the ACP protein. One of the most well-studied fragments is the ACP(65-74) peptide (sequence: VQAAIDYING-NH2), which has been widely used as a model for evaluating peptide synthesis methodologies due to its "difficult sequence" characteristics.[11][12] The ability to synthesize this and other fragments allowed for detailed investigations into which regions of ACP are critical for recognition and binding by the various enzymes of the FAS complex.

Key ACP Fragments in Research

While various fragments of ACP have been synthesized and studied, a few have become particularly prominent in research due to their involvement in critical interactions.

FragmentSequenceResearch Application(s)
ACP(65-74) H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2Model "difficult sequence" for solid-phase peptide synthesis (SPPS) validation; studies of protein-protein interactions.[11][12][13]
Minimal Recognition Fragments (e.g., octapeptide) Varies based on the interacting enzymeIdentification of the shortest peptide sequence required for recognition and post-translational modification by specific enzymes like phosphopantetheinyltransferases (PPTases).
Acyl-Tripeptide Fragments Acyl-DSL (from Asp-N digested Acyl-ACP)Quantification of cellular acyl-ACP pools using liquid chromatography-mass spectrometry (LC-MS/MS).[14][15]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of ACP fragments, as well as their use in studying enzyme interactions and post-translational modifications.

Solid-Phase Peptide Synthesis (SPPS) of ACP(65-74)

This protocol outlines the manual synthesis of the ACP(65-74) fragment using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Gln(Trt)-OH, Fmoc-Val-OH)

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIEA)

  • Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine/DMF solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HCTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to check for complete coupling (absence of free primary amines). If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence (Gly, Asn, Ile, Tyr, Asp, Ala, Gln, Val).

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Purification of Synthetic ACP Fragments by HPLC

Equipment and Materials:

  • Reversed-phase C18 HPLC column

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude synthetic peptide dissolved in a minimal amount of mobile phase A or DMSO

Procedure:

  • Column Equilibration: Equilibrate the C18 column with a low percentage of mobile phase B (e.g., 5-10%) in mobile phase A.

  • Sample Injection: Inject the dissolved crude peptide onto the column.

  • Gradient Elution: Run a linear gradient of increasing mobile phase B concentration (e.g., 10% to 60% B over 30 minutes) at a constant flow rate.

  • Fraction Collection: Monitor the elution profile at 214 nm and 280 nm and collect fractions corresponding to the major peaks.

  • Analysis of Fractions: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.[5][6]

Analysis of ACP Fragments by Mass Spectrometry

Objective: To confirm the molecular weight and sequence of the synthetic ACP fragment.

Procedure (Electrospray Ionization - Mass Spectrometry - ESI-MS):

  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Infusion: Infuse the sample directly into the ESI-MS instrument.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The resulting spectrum will show a series of peaks corresponding to the peptide with different charge states (e.g., [M+H]+, [M+2H]2+, etc.).

  • Deconvolution: Use the instrument's software to deconvolute the multiply charged spectrum to determine the molecular weight of the peptide.

  • Tandem MS (MS/MS) for Sequencing: Select the most abundant precursor ion and subject it to collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) can be used to confirm the amino acid sequence of the peptide.[4][7][11][13]

NMR Spectroscopy for Structural and Interaction Analysis

Objective: To determine the three-dimensional structure of an ACP fragment and map its interaction with a target protein.

Procedure (2D 1H-15N HSQC Titration):

  • Sample Preparation:

    • Express and purify an isotopically labeled (15N) ACP fragment.

    • Prepare a concentrated stock solution of the unlabeled target protein.

    • Prepare an NMR sample of the 15N-labeled ACP fragment in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH) containing 10% D2O.

  • Initial Spectrum: Acquire a 2D 1H-15N HSQC spectrum of the 15N-labeled ACP fragment alone. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the peptide backbone.

  • Titration: Add increasing amounts of the unlabeled target protein to the NMR sample.

  • Spectral Acquisition: Acquire a 2D 1H-15N HSQC spectrum after each addition of the target protein.

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Observe chemical shift perturbations (changes in the position) of specific peaks.

    • Residues whose peaks show significant chemical shift changes upon addition of the target protein are likely involved in the binding interface.[16][17][18]

Quantitative Analysis of ACP Fragment Interactions

Understanding the binding affinities and kinetics of ACP fragments with their partner enzymes is crucial for elucidating the mechanisms of fatty acid synthesis.

Interacting PartnersMethodKd (µM)kcat (s-1)Km (µM)Reference
ACP fragment - Ketoacyl Synthase (KS)Surface Plasmon Resonance (SPR)5 - 50--Fictional Example
Acyl-ACP fragment - Dehydratase (DH)Isothermal Titration Calorimetry (ITC)10 - 100--Fictional Example
ACP fragment - Phosphopantetheinyl Transferase (PPTase)Enzyme Kinetics Assay-0.1 - 520 - 200Fictional Example

Note: The data in this table are illustrative examples. Researchers should consult specific literature for precise quantitative data relevant to their system of interest.

Visualizing ACP Fragment-Mediated Processes

Graphviz diagrams can be used to visualize the experimental workflows and biological pathways involving ACP fragments.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_interaction Interaction Studies SPPS Solid-Phase Peptide Synthesis of ACP Fragment Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Analysis MS & NMR Analysis Purification->Analysis Binding_Assay Binding Assay (SPR, ITC, NMR) Purification->Binding_Assay Kinetic_Assay Enzyme Kinetic Assay Purification->Kinetic_Assay Target_Protein Target Enzyme (e.g., KS, DH) Target_Protein->Binding_Assay Target_Protein->Kinetic_Assay Binding_Data Kd, Kon, Koff Binding_Assay->Binding_Data Kinetic_Data kcat, Km Kinetic_Assay->Kinetic_Data

Figure 1: Experimental workflow for the synthesis, purification, and interaction analysis of ACP fragments.

post_translational_modification Apo_ACP_Fragment Apo-ACP Fragment (Synthetic Peptide) PPTase Phosphopantetheinyl Transferase (PPTase) Apo_ACP_Fragment->PPTase Holo_ACP_Fragment Holo-ACP Fragment PPTase->Holo_ACP_Fragment Transfer of 4'-Ppant arm AMP 3',5'-ADP PPTase->AMP CoA Coenzyme A (CoA) CoA->PPTase

Figure 2: Enzymatic post-translational modification of a synthetic apo-ACP fragment to its holo-form by a phosphopantetheinyl transferase (PPTase).

Applications in Drug Development

The enzymes of the fatty acid synthesis pathway, particularly in bacteria (Type II FAS), are attractive targets for the development of novel antibiotics.[1] ACP fragments play a crucial role in the drug discovery process in several ways:

  • High-Throughput Screening: Synthetic ACP fragments can be used to develop robust, high-throughput assays for screening compound libraries to identify inhibitors of specific ACP-enzyme interactions.

  • Fragment-Based Drug Design (FBDD): Small molecule fragments that bind to the interaction surfaces of ACP partner enzymes, identified through screening against ACP fragments, can be elaborated into more potent inhibitors.

  • Mechanistic Studies: ACP fragments are invaluable for detailed kinetic and structural studies to understand the mechanism of action of lead compounds that target the FAS pathway.

Conclusion

The study of Acyl Carrier Protein fragments has evolved from a niche area of peptide chemistry to a fundamental tool in biochemistry and drug discovery. The ability to synthesize and manipulate these fragments provides researchers with an unprecedented level of precision to probe the intricate workings of fatty acid and polyketide biosynthesis. As our understanding of these vital pathways continues to grow, ACP fragments will undoubtedly remain at the forefront of research, enabling the development of new therapeutics and expanding our knowledge of the molecular basis of life.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Acyl Carrier Protein (65-74)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Acyl Carrier Protein (ACP) is a crucial component in the biosynthesis of fatty acids and polyketides. The (65-74) fragment of ACP, with the sequence H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH, is a well-studied peptide that is often used as a model for evaluating new solid-phase peptide synthesis (SPPS) methodologies due to its inherent synthetic challenges. This document provides detailed application notes and protocols for the successful synthesis, purification, and modification of ACP (65-74).

Data Presentation

Table 1: Comparison of Coupling Reagents on Crude Purity of ACP (65-74)
Coupling ReagentTemperature (°C)Crude Purity (%)Common ImpuritiesReference
HATU60~85Minor Val deletion[1][2]
HBTU60Lower than HATUMore significant Val deletion[1][2]
HCTURoom Temperature~70-85Not specified[3]
COMU7591Not specified[4]
DIC/Oxyma75 (Microwave)97 (0.25 mmol)Not specified[5]
Table 2: Summary of Optimized SPPS Protocol Parameters
ParameterConditionNotes
ResinRink Amide AM Polystyrene0.4-0.8 mmol/g loading
Synthesis Scale0.1 - 2.0 mmol
Deprotection20% Piperidine (B6355638) in DMF2 x 5-10 min at Room Temperature
CouplingSee Protocol BelowHATU is a reliable choice for this sequence
Cleavage CocktailTFA/TIS/H2O (95:2.5:2.5)2 hours at Room Temperature
PurificationPreparative RP-HPLCC18 column

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of ACP (65-74)

This protocol details the manual Fmoc-SPPS procedure for the synthesis of ACP (65-74).

Materials:

  • Rink Amide AM resin

  • Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Gln(Trt)-OH, Fmoc-Val-OH

  • Coupling reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), deionized water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide AM resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with HATU (3-5 equivalents) and DIPEA (6-10 equivalents).

    • Agitate the mixture for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours. For the coupling of Valine, a solvent mixture of DMF/DMSO (1:1) can be used to minimize aggregation.[3]

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence, starting from the C-terminus (Glycine) to the N-terminus (Valine).

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying:

    • Wash the resin with DMF (3 times), followed by DCM (3 times).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

II. Cleavage and Deprotection
  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate for 2 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and centrifuge again.

  • Drying: Dry the crude peptide pellet under vacuum.

III. Peptide Purification
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).

  • RP-HPLC Conditions:

    • Column: Preparative C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5-60% B over 30 minutes) is typically used. The exact gradient should be optimized based on analytical HPLC runs.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Mandatory Visualization

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Last Cycle Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Purified ACP (65-74) Purification->Final_Peptide

Caption: Workflow for the Solid-Phase Peptide Synthesis of ACP (65-74).

Post-Synthesis Modification: Phosphopantetheinylation

To be biologically active, the ACP (65-74) peptide, which contains a conserved serine residue (at position 36 of the full-length protein, but not present in this fragment), would typically be modified with a 4'-phosphopantetheine (B1211885) (Ppant) arm. This modification is catalyzed by phosphopantetheinyl transferases (PPTases). While the canonical ACP modification site is not within the 65-74 fragment, for research purposes, a serine residue can be incorporated into a synthetic peptide sequence to study this enzymatic modification. The following is a general protocol for in-vitro phosphopantetheinylation.

Materials:

  • Purified synthetic peptide containing a serine residue.

  • Coenzyme A (CoA).

  • A purified phosphopantetheinyl transferase (e.g., Sfp or AcpS).

  • Reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, pH 7.5).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the synthetic peptide, CoA, and PPTase in the reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., 10% TFA).

  • Analysis: Analyze the reaction mixture by RP-HPLC and mass spectrometry to confirm the addition of the phosphopantetheinyl group. The mass of the peptide will increase by 340.3 Da.

  • Purification: Purify the modified peptide using RP-HPLC.

Phosphopantetheinylation_Pathway Apo_Peptide Apo-ACP Peptide (with Serine) Holo_Peptide Holo-ACP Peptide (Ppant-modified) Apo_Peptide->Holo_Peptide CoA Coenzyme A CoA->Holo_Peptide PPTase Phosphopantetheinyl Transferase (PPTase) PPTase->Holo_Peptide AMP 3',5'-ADP Holo_Peptide->AMP

Caption: Enzymatic Phosphopantetheinylation of a Synthetic ACP Peptide.

References

Protocol for Manual Solid-Phase Synthesis of the Difficult ACP (65-74) Sequence

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: A Detailed Guide for Researchers

The Acyl Carrier Protein (ACP) fragment 65-74, with the sequence H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH, is a well-documented "difficult sequence" in solid-phase peptide synthesis (SPPS). Its synthesis is challenging primarily due to strong interchain aggregation and the formation of secondary structures on the resin, which can lead to incomplete coupling reactions and low purity of the crude product. This document provides a detailed protocol for the manual synthesis of ACP (65-74) using Fmoc/tBu chemistry, incorporating strategies to mitigate aggregation and improve synthetic outcomes. This guide is intended for researchers, scientists, and professionals in drug development familiar with the principles of solid-phase peptide synthesis.

Core Challenges in ACP (65-74) Synthesis:

The primary obstacle in synthesizing ACP (65-74) is the propensity of the growing peptide chain to aggregate. This aggregation is attributed to the formation of intermolecular β-sheet structures, which hinders the access of reagents to the reactive sites on the resin-bound peptide. The sequence contains several hydrophobic residues (Val, Ile, Ala) that contribute to this phenomenon. Consequently, standard synthesis protocols often result in low yields and the presence of deletion sequences, particularly the N-terminal valine (des-Val).

Strategies for Overcoming Synthesis Difficulties:

To address these challenges, this protocol employs a combination of optimized reagents and conditions:

  • Resin Selection: The use of a polyethylene (B3416737) glycol (PEG) grafted resin, such as TentaGel or NovaGel, is recommended. The PEG chains help to solvate the growing peptide, disrupting aggregation and improving reaction kinetics.

  • Coupling Reagents: High-efficiency coupling reagents are crucial for driving the acylation reactions to completion. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly reactive uronium salt-based reagent known to be effective for difficult couplings.

  • Solvent Choice: While DMF is the standard solvent for SPPS, the use of N-methyl-2-pyrrolidone (NMP) or the addition of chaotropic agents or detergents can be beneficial in disrupting secondary structures. For this protocol, high-purity DMF is used, with the option of incorporating DMSO for particularly problematic steps.

  • Double Coupling: For amino acids prone to incomplete coupling, a second coupling step is performed to ensure the reaction goes to completion.

Experimental Protocols

This section details the step-by-step manual protocol for the synthesis of ACP (65-74) on a 0.1 mmol scale.

I. Resin Preparation and Swelling
  • Resin Weighing: Weigh 200 mg of Fmoc-Gly-Wang resin (loading ~0.5 mmol/g) and place it in a 10 mL SPPS reaction vessel equipped with a sintered glass frit.

  • Swelling: Add 5 mL of dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation (e.g., on a shaker or with manual swirling).

  • Solvent Removal: After swelling, drain the DMF by applying gentle nitrogen pressure.

II. Iterative Peptide Chain Elongation (Fmoc Deprotection and Amino Acid Coupling)

This cycle is repeated for each amino acid in the sequence, starting from Glycine and proceeding to Valine.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate for 3 minutes.

    • Drain the solution.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.

    • Drain the solution.

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 equivalents) and HATU (0.48 mmol, 4.8 equivalents) in 2.5 mL of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitoring (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to the double coupling step.

  • Double Coupling (if necessary):

    • Drain the coupling solution.

    • Repeat the amino acid coupling step with a freshly prepared activated amino acid solution.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 5 mL) and then with dichloromethane (B109758) (DCM) (3 x 5 mL) to remove excess reagents and by-products.

III. Cleavage and Deprotection
  • Final Fmoc Deprotection: After the final amino acid (Valine) has been coupled, perform a final deprotection step as described in section II.1.

  • Resin Washing and Drying:

    • Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally with methanol (B129727) (3 x 5 mL).

    • Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). Caution: Prepare and use this cocktail in a well-ventilated fume hood.

  • Cleavage Reaction:

    • Add 5 mL of the cleavage cocktail to the dried resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a 50 mL centrifuge tube.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Add 40 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with another 20 mL of cold diethyl ether, vortex briefly, and centrifuge again. Repeat this wash step twice more.

    • After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

IV. Purification and Analysis
  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).

    • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • A typical gradient for purification is a linear gradient of 10-40% acetonitrile in water (both containing 0.1% TFA) over 30 minutes at a flow rate of 10 mL/min for a semi-preparative column.

    • Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify the fractions containing the pure peptide.

  • Characterization by Mass Spectrometry:

    • Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. The expected monoisotopic mass for ACP (65-74) is approximately 1062.53 Da.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of ACP (65-74) using different strategies.

Table 1: Crude Purity of ACP (65-74) with Different Coupling Additives [1]

Coupling AdditiveTarget Decapeptide (%)des-Val (%)des-Gln (%)des-Ala (%)des-Ile (%)des-Asp (%)des-Tyr (%)des-Asn (%)
Oxyma 69.05.23.14.56.83.32.95.2
HOBt 60.26.14.55.88.24.13.76.4
HOAt 70.14.92.84.16.23.02.64.7

Table 2: Synthesis of ACP (65-74) on Different Resins [2][3]

Resin TypeLoading (mmol/g)Crude Purity (HPLC %)Isolated Yield (%)Purity after Purification (%)
Aminomethyl Polystyrene 0.4160.7--
SURE™ Resin 0.4290.5--
PVA-g-PEG --16% better than Rink amide counterpart>95
TentaGel-S-RAM -74-9043-57>95
NovaGel -74-9043-57 (highest isolated yield)>95
ChemMatrix -74-90 (highest crude purity)43-57>95

Mandatory Visualization

Manual_SPPS_Workflow cluster_resin_prep I. Resin Preparation cluster_elongation II. Peptide Chain Elongation (Iterative) cluster_cleavage III. Cleavage & Deprotection cluster_purification IV. Purification & Analysis Resin Start: Fmoc-Gly-Wang Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Kaiser Kaiser Test Coupling->Kaiser Wash2 Wash (DMF, DCM) Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Kaiser->Coupling Positive (Double Couple) Kaiser->Wash2 Negative Dry Wash & Dry Resin Final_Deprotection->Dry Cleave Cleavage from Resin (TFA/TIS/H2O) Dry->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Isolate Isolate Crude Peptide Precipitate->Isolate Purify RP-HPLC Purification Isolate->Purify Analyze Mass Spectrometry Analysis Purify->Analyze Pure_Peptide End: Pure ACP (65-74) Analyze->Pure_Peptide

Caption: Workflow for the manual solid-phase synthesis of ACP (65-74).

Cleavage_Workflow start Start: Dry Peptide-Resin cocktail Add Cleavage Cocktail (TFA/TIS/H2O 95:2.5:2.5) start->cocktail agitate Agitate for 2-3 hours at Room Temperature cocktail->agitate filter Filter to Separate Resin and Filtrate agitate->filter precipitate Add Filtrate to Cold Diethyl Ether filter->precipitate pellet Centrifuge to Pellet Crude Peptide precipitate->pellet wash Wash Pellet with Cold Diethyl Ether (3x) pellet->wash dry Dry Crude Peptide Pellet wash->dry end End: Crude ACP (65-74) dry->end

Caption: Detailed workflow for the cleavage and precipitation of the synthetic peptide.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of Acyl Carrier Protein (65-74)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted solid-phase synthesis of the Acyl Carrier Protein fragment (65-74). This peptide, with the sequence H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2, is a well-known "difficult sequence" prone to aggregation and incomplete coupling during standard solid-phase peptide synthesis (SPPS).[1][2][3] Microwave-assisted SPPS offers a rapid and efficient alternative, significantly improving synthesis outcomes.[1][4][5][6][7]

Application Notes

Acyl Carrier Protein (ACP) is a crucial coenzyme involved in fatty acid biosynthesis, acting as a carrier for the growing acyl chain.[8][9] The (65-74) fragment is often used as a benchmark for evaluating the performance of new peptide synthesis reagents and instrumentation due to its challenging sequence.[2]

Microwave irradiation has become a widely adopted tool in peptide chemistry, accelerating both the coupling and deprotection steps of SPPS.[6][7][10] This technology allows for the synthesis of difficult peptides like ACP (65-74) in a fraction of the time required by conventional methods, often with higher crude purity.[1][5] The primary advantages of microwave-assisted synthesis include reduced reaction times, improved coupling efficiency, and the ability to overcome aggregation issues associated with difficult sequences.[4][10]

Quantitative Synthesis Data Summary

The following table summarizes representative quantitative data from the microwave-assisted synthesis of ACP (65-74) at different scales.

ParameterValueReference
Synthesis Scale 0.25 mmol
2.0 mmol
Crude Purity 97% (at 0.25 mmol scale)
91% (at 2.0 mmol scale)
Total Synthesis Time < 3 hours[1][5]
Coupling Time ~5 minutes per residue[6][7]
Fmoc Removal Time ~3 minutes per residue[6][7]
Calculated Mass 1061.55 Da
Observed Mass 1062.50 [M+H]+

Experimental Protocols

This section details a typical protocol for the automated microwave-assisted solid-phase synthesis of ACP (65-74) using Fmoc chemistry on a Rink Amide resin.

Materials and Reagents

  • Resin: Rink Amide AM polystyrene resin

  • Amino Acids: Nα-Fmoc protected amino acids with the following side-chain protection: Asn(Trt), Asp(OtBu), Gln(Trt), Tyr(tBu).[2]

  • Coupling Reagents: Diisopropylcarbodiimide (DIC) and Oxyma Pure.[2]

  • Deprotection Reagent: 20% piperidine (B6355638) in N-Methyl-2-pyrrolidone (NMP).[2]

  • Solvents: NMP, Dichloromethane (DCM), Diethyl ether.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_synthesis Automated Microwave Synthesis cluster_cleavage Cleavage and Precipitation cluster_analysis Purification and Analysis resin_prep Resin Swelling in NMP/DCM synthesis_cycle Iterative Deprotection and Coupling Cycles (Gly to Val) resin_prep->synthesis_cycle final_deprotection Final Fmoc Deprotection synthesis_cycle->final_deprotection resin_wash Resin Washing (NMP and DCM) final_deprotection->resin_wash resin_drying Resin Drying resin_wash->resin_drying cleavage Cleavage from Resin with TFA Cocktail resin_drying->cleavage precipitation Precipitation in Cold Diethyl Ether cleavage->precipitation purification Purification by RP-HPLC precipitation->purification analysis Analysis by LC-MS purification->analysis

Caption: Overall workflow for the microwave-assisted synthesis of ACP (65-74).

Step-by-Step Synthesis Protocol

  • Resin Preparation: Swell the Rink Amide AM polystyrene resin in NMP or DCM for 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in NMP.

    • Perform the deprotection in two stages: 3 minutes followed by a 10-minute treatment at room temperature or with gentle microwave heating.[2]

    • Wash the resin thoroughly with NMP (e.g., 4 times) to remove residual piperidine.[2]

  • Amino Acid Coupling:

    • For each coupling cycle, use a 3-fold excess of the Nα-Fmoc amino acid, DIC, and Oxyma Pure relative to the resin loading capacity.[2]

    • Dissolve the reagents in NMP.

    • Perform the coupling reaction under microwave irradiation at 75°C for 5 minutes.[2]

    • After coupling, wash the resin with NMP (e.g., 4 times).[2]

    • Repeat steps 2 and 3 for each amino acid in the sequence from C-terminus (Gly) to N-terminus (Val).

  • Final Deprotection and Cleavage:

    • After the final coupling cycle (Val), perform a final Fmoc deprotection as described in step 2.

    • Wash the peptide-resin with NMP, followed by DCM, and dry thoroughly.

    • Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis:

    • Confirm the identity and purity of the final product using liquid chromatography-mass spectrometry (LC-MS).[2]

SPPS Synthesis Cycle Diagram

G start Start with Resin-NH2 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Microwave: 75°C, 5 min start->coupling 1st Amino Acid (Gly) deprotection Fmoc Deprotection (20% Piperidine/NMP) Microwave: ~3 min wash1 NMP Wash deprotection->wash1 wash1->coupling wash2 NMP Wash coupling->wash2 check Repeat for all 10 Amino Acids? wash2->check check->deprotection Yes end Proceed to Cleavage check->end No (Final AA)

Caption: The iterative cycle of SPPS for peptide chain elongation.

Summary of Key Reaction Conditions

StepReagents & ConditionsTemperatureDuration
Fmoc Deprotection 20% piperidine in NMPRoom Temp / Microwave3 + 10 minutes
Amino Acid Coupling 3 eq. Fmoc-AA-OH, 3 eq. DIC, 3 eq. Oxyma Pure in NMP75 °C (Microwave)5 minutes
Cleavage TFA/TIS/Water (95:2.5:2.5)Room Temperature2 - 3 hours

By leveraging microwave energy, the synthesis of the challenging ACP (65-74) peptide can be accomplished rapidly and with high purity, facilitating further research into its biological function and potential applications.[1][2][11]

References

Application Notes and Protocols for the Synthesis of ACP (65-74) Using HATU as a Coupling Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The Acyl Carrier Protein (ACP) fragment (65-74), with the sequence H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂, is a decapeptide that represents a notoriously challenging sequence in solid-phase peptide synthesis (SPPS).[1] Its synthesis is often employed as a benchmark to assess the efficacy of coupling reagents due to its propensity for aggregation and difficult coupling steps.[2][3] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a superior coupling reagent for the synthesis of such complex peptides.[2] As an aminium/uronium-based reagent, HATU, in conjunction with HOAt (1-hydroxy-7-azabenzotriazole), forms a highly reactive OAt active ester, which facilitates efficient amide bond formation with rapid kinetics and minimal epimerization.[2][4] These application notes provide a detailed protocol for the synthesis of ACP (65-74) using HATU and summarize the comparative performance data.

Biological Significance of Acyl Carrier Protein (ACP)

Acyl Carrier Protein (ACP) is a pivotal cofactor in the biosynthesis of fatty acids and polyketides.[5][6] It functions by shuttling acyl intermediates to the various catalytic domains of the fatty acid synthase (FAS) multienzyme complex.[7][8] The ACP (65-74) fragment is a key part of this protein. The process begins with the post-translational modification of apo-ACP to the active holo-ACP by the attachment of a 4'-phosphopantetheine (B1211885) prosthetic group from coenzyme A.[5][9] This prosthetic arm, with its terminal sulfhydryl group, covalently binds the growing acyl chain, presenting it to the sequential enzymatic activities of condensation, reduction, and dehydration that lead to the elongation of the fatty acid chain.[7]

FattyAcidSynthesis MAT Malonyl-CoA:ACP Transacylase (MAT) Malonyl_ACP Malonyl-ACP MAT->Malonyl_ACP KS Ketoacyl Synthase (KS) Ketoacyl_ACP β-Ketoacyl-ACP KS->Ketoacyl_ACP KR Ketoacyl Reductase (KR) Hydroxyacyl_ACP β-Hydroxyacyl-ACP KR->Hydroxyacyl_ACP DH Dehydratase (DH) Enoyl_ACP Enoyl-ACP DH->Enoyl_ACP ER Enoyl Reductase (ER) Acyl_ACP Acyl-ACP ER->Acyl_ACP Holo_ACP Holo-ACP Malonyl_ACP->KS Condensation Acyl_ACP->KS Next Cycle Fatty_Acid Elongated Fatty Acid Acyl_ACP->Fatty_Acid Release Ketoacyl_ACP->KR Reduction Hydroxyacyl_ACP->DH Dehydration Enoyl_ACP->ER Reduction Malonyl_CoA Malonyl-CoA Malonyl_CoA->MAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->KS NADPH NADPH NADPH->KR NADPH->ER

Figure 1: Fatty Acid Synthesis Pathway involving ACP.

Data Presentation: HATU in ACP (65-74) Synthesis

HATU consistently demonstrates high efficiency in the synthesis of the challenging ACP (65-74) peptide, leading to higher crude product purity compared to other common coupling reagents.[2] This enhanced performance is particularly notable at shorter coupling times, which is advantageous for rapid synthesis protocols.[3]

Coupling ReagentCrude Purity (%)Coupling TimeKey Observations
HATU 70.27 - 83.63 [3]Short (e.g., 2 x 1 min) [3]Superior performance at shorter coupling times. High purity crude product, simplifying purification. [3]
HCTUHigh, comparable to HATU[2][10]Longer (e.g., 2 x 20 min)[3]A cost-effective alternative to HATU with similar efficiency in many cases.[10][11]
PyBOPLower purity with more impurities[2]LongerLess effective for sterically hindered sequences, especially with shorter reaction times.[2]
HBTULower purity than HATUN/AIncreased observation of deletion products (e.g., Val deletion) compared to HATU.[12]
COMUHigh, comparable to HATU[3]Short (e.g., 2 min)[3]A newer reagent showing excellent performance and safety profile.[13]

Experimental Protocols

The following is a representative protocol for the manual solid-phase peptide synthesis of ACP (65-74) using Fmoc chemistry and HATU as the coupling reagent.[1]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for characterization

SPPS_Workflow start Start: Fmoc-Rink Amide Resin swell 1. Resin Swelling (DMF, 1 hr) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Washing (DMF, DCM, DMF) deprotect->wash1 couple 5. Coupling (Add activated AA to resin, 1-2 hrs) wash1->couple preactivate 4. Pre-activation of Amino Acid (Fmoc-AA, HATU, DIPEA in DMF) preactivate->couple monitor 6. Monitor Reaction (Ninhydrin Test) couple->monitor monitor->couple Incomplete wash2 7. Washing (DMF, DCM, DMF) monitor->wash2 Complete loop Repeat for each Amino Acid wash2->loop loop->deprotect Next cycle final_deprotect 8. Final Fmoc Deprotection loop->final_deprotect Final cycle cleave 9. Cleavage & Deprotection (TFA Cocktail, 2-3 hrs) final_deprotect->cleave purify 10. Purification (RP-HPLC) cleave->purify characterize 11. Characterization (Mass Spectrometry) purify->characterize end End: Purified ACP (65-74) characterize->end

Figure 2: SPPS Workflow for ACP (65-74) Synthesis.

Protocol Steps:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for at least 1 hour in a reaction vessel.[2]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF. Perform this step for 5 minutes, drain, and then repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.[2]

  • Washing: Thoroughly wash the resin to remove residual piperidine and by-products. A typical washing sequence is DMF (3 times), DCM (3 times), and DMF (3 times).[2]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[2]

    • Add DIPEA (6-10 equivalents) to the amino acid/HATU solution.[2]

    • Allow the mixture to pre-activate for 1-5 minutes.[2]

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.[2]

    • Allow the coupling reaction to proceed for 1-2 hours. For difficult couplings, the reaction time may be extended or a double coupling may be performed.[2]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.[1]

  • Washing: After a complete coupling, wash the resin as described in step 3.[2]

  • Repeat Cycle: Repeat steps 2 through 6 for each subsequent amino acid in the ACP (65-74) sequence (VQAAIDYING-NH₂).

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. Use a cleavage cocktail such as 95% TFA, 2.5% water, and 2.5% TIS for 2-3 hours at room temperature.[2]

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.[1]

Conclusion

The synthesis of the "difficult" ACP (65-74) peptide fragment serves as a robust validation for the efficacy of coupling reagents.[1][2] Experimental evidence strongly supports the use of HATU as a highly efficient and reliable choice for this and other challenging peptide sequences.[2][3] Its ability to facilitate rapid and complete amide bond formation leads to higher purity of the crude product, which can significantly streamline downstream purification efforts and improve the overall success of the synthesis.[2] For researchers and drug development professionals tackling complex peptide synthesis, HATU represents a powerful tool to overcome synthetic hurdles and achieve desired outcomes.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Crude Acyl Carrier Protein (65-74)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl Carrier Protein (ACP) is a crucial coenzyme involved in fatty acid synthesis.[1] The (65-74) fragment of ACP, with the sequence VQAAIDYING, is a short peptide often used in research to study the mechanisms of fatty acid synthesis and as a potential target for antibiotic development.[1][2] Following solid-phase peptide synthesis (SPPS), the crude product contains the desired peptide along with various impurities such as deletion sequences, truncated peptides, and incompletely deprotected peptides.[3] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for purifying synthetic peptides due to its high resolving power.[3][4] This application note provides a detailed protocol for the purification of crude Acyl Carrier Protein (65-74) using RP-HPLC.

Physicochemical Properties of Acyl Carrier Protein (65-74)

A summary of the key physicochemical properties of the ACP (65-74) peptide is presented in Table 1. Understanding these properties is essential for developing an effective purification strategy.

PropertyValueReference
Amino Acid Sequence VQAAIDYING[2]
Molecular Formula C47H74N12O16[5]
Molecular Weight 1063.2 g/mol [2][5]
Hydrophobicity Considered hydrophobic[6]

Experimental Protocol

This protocol outlines the materials, equipment, and step-by-step procedure for the purification of crude ACP (65-74) via RP-HPLC.

1. Materials and Equipment

  • Instrumentation:

    • Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

  • Columns:

    • Reversed-phase C18 column (e.g., 10 µm particle size, 300 Å pore size, 22 x 250 mm). A C18 stationary phase is recommended for providing sharp peaks and good resolution for this peptide.[6]

  • Reagents:

    • HPLC-grade water

    • HPLC-grade acetonitrile (B52724) (ACN)

    • Trifluoroacetic acid (TFA), sequencing grade

    • Crude ACP (65-74) peptide

  • Equipment:

    • Lyophilizer (freeze-dryer)

    • Analytical HPLC system for purity analysis

    • Mass spectrometer for identity confirmation

2. Mobile Phase Preparation

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Note: The addition of TFA as an ion-pairing agent helps to improve peak shape and resolution.[3][7]

3. Crude Peptide Sample Preparation

  • Accurately weigh the crude ACP (65-74) peptide.

  • Dissolve the crude peptide in Mobile Phase A at a concentration of approximately 10-20 mg/mL.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

4. HPLC Purification Method

The following method parameters are a starting point and may require optimization based on the specific crude peptide sample and HPLC system.

ParameterSetting
Column Reversed-phase C18, 10 µm, 300 Å, 22 x 250 mm
Flow Rate 15-20 mL/min
Detection Wavelength 220 nm and 280 nm
Injection Volume Dependent on column loading capacity and sample concentration
Column Temperature Ambient
Gradient See Table 2

Table 2: Preparative HPLC Gradient Program

Time (minutes)% Mobile Phase B (ACN w/ 0.1% TFA)
010
510
6550
7090
7590
8010
9010

Note: A shallow gradient is often effective for separating peptides with similar hydrophobicities from the target peptide.[8]

5. Fraction Collection and Analysis

  • Collect fractions corresponding to the major peaks detected by the UV detector.

  • Analyze the purity of each collected fraction using analytical RP-HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a faster gradient.

  • Confirm the identity of the purified peptide in the desired fractions using mass spectrometry.

6. Lyophilization

  • Pool the fractions that contain the purified ACP (65-74) at the desired purity level (typically >95%).

  • Freeze the pooled fractions using a dry ice/acetone bath or a suitable freezer.

  • Lyophilize the frozen sample until a dry powder is obtained. Peptides should be lyophilized as quickly as possible after purification as they can degrade in solution.[8]

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the HPLC purification of crude Acyl Carrier Protein (65-74) is depicted in the following diagram.

HPLC_Purification_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Analysis & Processing CrudePeptide Crude ACP (65-74) Dissolution Dissolve in Mobile Phase A CrudePeptide->Dissolution Filtration Filter Sample (0.45 µm) Dissolution->Filtration Injection Inject Sample onto Preparative C18 Column Filtration->Injection MobilePhaseA Prepare Mobile Phase A (0.1% TFA in Water) MobilePhaseA->Injection MobilePhaseB Prepare Mobile Phase B (0.1% TFA in ACN) MobilePhaseB->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection (220/280 nm) Gradient->Detection Fractionation Collect Fractions Detection->Fractionation PurityAnalysis Analytical HPLC for Purity Check Fractionation->PurityAnalysis IdentityConfirm Mass Spectrometry for Identity Fractionation->IdentityConfirm Pooling Pool Pure Fractions PurityAnalysis->Pooling IdentityConfirm->Pooling Lyophilization Lyophilize to Obtain Pure Peptide Powder Pooling->Lyophilization FinalProduct Purified ACP (65-74) Peptide Lyophilization->FinalProduct

Caption: Workflow for HPLC Purification of ACP (65-74).

This application note provides a comprehensive and detailed protocol for the successful purification of crude Acyl Carrier Protein (65-74) using Reversed-Phase High-Performance Liquid Chromatography. The described methodology, including the use of a C18 column and a TFA-containing mobile phase with a shallow acetonitrile gradient, is a robust starting point for achieving high-purity peptide for subsequent research and development applications. Optimization of the gradient and loading conditions may be necessary to accommodate variations in crude peptide quality and HPLC system configurations.

References

Application of ACP (65-74) in the Development of Multiresponsive Hydrogels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The decapeptide ACP (65-74), an active fragment of the Acyl Carrier Protein, has emerged as a promising building block for the creation of "smart" multiresponsive hydrogels. These hydrogels exhibit reversible sol-gel transitions in response to environmental stimuli such as pH and temperature.[1][2][3] This intrinsic responsiveness, coupled with the inherent biocompatibility and biodegradability of peptides, makes ACP (65-74) hydrogels highly attractive for a range of biomedical applications, including controlled drug delivery, tissue engineering, and 3D cell culture.[4][5][6]

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of ACP (65-74)-based multiresponsive hydrogels.

Data Presentation: Physicochemical Properties of ACP (65-74) Hydrogels

The multiresponsive behavior of ACP (65-74) hydrogels is quantifiable through various analytical techniques. The following tables summarize key quantitative data extracted from the literature, providing a clear comparison of the hydrogel's properties under different conditions.

Table 1: pH-Responsive Properties of 3% w/v ACP (65-74)-NH2 Hydrogels in Aqueous Buffer

pHPeptide Net ChargeHydrogel StateObservations
< 4+1 (N-terminal protonation)SolElectrostatic repulsion prevents gelation.
5 - 8~0 (near isoelectric point of 6.76)GelFavorable conditions for self-assembly and gelation.[7]
> 8NegativeSolDeprotonation leads to electrostatic repulsion and gel dissolution.

Table 2: Thermo-Responsive and Rheological Properties of 3% w/v ACP (65-74)-NH2 Hydrogels

SolventTemperature (°C)Storage Modulus (G')Loss Modulus (G'')Key Observations
Water25> G''< G'Forms a stable gel.[7]
Water40IncreasesIncreasesGel strength increases with temperature, similar to some thermoresponsive polymers.[1][7]
Water50IncreasesIncreasesContinued increase in gel strength.[7]
Water60IncreasesIncreasesGel remains stable and strengthens at higher temperatures.[7]
Glycerol (B35011) Carbonate (GC)25> G''< G'Forms a stable gel.[1][7]
GC/Water (1:1)25> G''< G'Forms a stable gel, though weaker than in pure water or GC.[7]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of ACP (65-74)-NH2

The synthesis of ACP (65-74) (Sequence: H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2) is known to be challenging due to its "difficult sequence" prone to aggregation.[8][9] Microwave-assisted Fmoc SPPS is a recommended strategy to improve synthesis efficiency and purity.[6][8]

Materials:

  • Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ala-OH, Fmoc-Ile-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gly-OH)

  • Rink Amide resin

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Diethyl ether (cold)

  • Microwave peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the Fmoc deprotection solution to the resin.

    • Perform microwave-assisted deprotection (e.g., 3 minutes at a set temperature).

    • Drain the solution and wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and HCTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin.

    • Perform microwave-assisted coupling (e.g., 5 minutes at a set temperature).

    • Drain the solution and wash the resin with DMF.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid (Valine), perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.[10]

Protocol 2: Preparation of ACP (65-74)-NH2 Hydrogels

Materials:

  • Lyophilized and purified ACP (65-74)-NH2 peptide

  • Solvent (e.g., deionized water, glycerol carbonate, or mixtures)

  • pH adjustment solutions (e.g., dilute HCl and NaOH)

Procedure:

  • Dissolution: Weigh the desired amount of ACP (65-74)-NH2 powder to achieve the target concentration (e.g., 3% w/v).[1][7]

  • Solubilization: Add the solvent to the peptide and stir gently at room temperature until the peptide is fully dispersed.

  • Gelation: Allow the solution to stand undisturbed at room temperature. Gelation typically occurs as the peptide molecules self-assemble. The critical gelation concentration in water is approximately 1% w/v.[7]

  • pH Adjustment (for pH-responsive studies): For pH-dependent studies, prepare the hydrogels in appropriate buffers or adjust the pH of the pre-gel solution using dilute acid or base.

Protocol 3: Characterization of Multiresponsive Properties

A. pH-Responsiveness (Vial Inversion Test):

  • Prepare 3% w/v ACP (65-74)-NH2 hydrogels in buffers of varying pH (e.g., pH 3, 7, and 10).[7]

  • Allow the samples to equilibrate.

  • Invert the vials and observe the flow behavior. A stable gel will remain at the bottom of the vial, while a sol will flow. This demonstrates the reversible sol-gel transition with pH.

B. Thermo-Responsiveness and Rheological Analysis:

  • Instrumentation: Use a rotational rheometer equipped with a temperature-controlled Peltier plate.

  • Sample Loading: Load the prepared hydrogel onto the rheometer plate.

  • Temperature Sweep:

    • Perform an oscillatory temperature sweep from, for example, 25 °C to 60 °C at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region.

    • Monitor the storage modulus (G') and loss modulus (G''). An increase in G' indicates a strengthening of the gel network.[7]

  • Frequency Sweep:

    • Perform oscillatory frequency sweeps at different constant temperatures (e.g., 25 °C, 40 °C, 50 °C, 60 °C) to further characterize the viscoelastic properties of the gel at each temperature.[7]

Mandatory Visualizations

Diagrams of Experimental Workflows and Logical Relationships

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_hydrogel Hydrogel Preparation & Characterization SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization_Peptide Mass Spec & HPLC Analysis Purification->Characterization_Peptide Dissolution Peptide Dissolution (e.g., 3% w/v in Water) Characterization_Peptide->Dissolution Gelation Self-Assembly into Hydrogel Dissolution->Gelation pH_Response pH-Responsiveness Study (Vial Inversion, Rheology) Gelation->pH_Response Temp_Response Thermo-Responsiveness Study (Rheology) Gelation->Temp_Response

Caption: Workflow for the synthesis and characterization of ACP (65-74) hydrogels.

pH_Response_Mechanism cluster_low_ph Low pH (< 4) cluster_neutral_ph Neutral pH (5-8) cluster_high_ph High pH (> 8) Low_pH Protonated State (Net Positive Charge) Repulsion_Low Electrostatic Repulsion Low_pH->Repulsion_Low Sol_State_Low Sol State (No Gelation) Repulsion_Low->Sol_State_Low Neutral_pH Near Isoelectric Point (Net Neutral Charge) Self_Assembly Self-Assembly (β-sheet formation) Neutral_pH->Self_Assembly Gel_State Gel State Self_Assembly->Gel_State Gel_State->Sol_State_Low pH Decrease/Increase Sol_State_High Sol State (Gel Dissolution) Gel_State->Sol_State_High pH Increase/Decrease High_pH Deprotonated State (Net Negative Charge) Repulsion_High Electrostatic Repulsion High_pH->Repulsion_High Repulsion_High->Sol_State_High

Caption: Mechanism of pH-responsiveness in ACP (65-74) hydrogels.

Thermo_Response_Workflow Start Prepare 3% w/v ACP (65-74) Hydrogel Load_Rheometer Load Sample onto Rheometer Start->Load_Rheometer Temp_Sweep Perform Temperature Sweep (e.g., 25°C to 60°C) Load_Rheometer->Temp_Sweep Measure_Moduli Measure Storage (G') and Loss (G'') Moduli Temp_Sweep->Measure_Moduli Analyze_Data Analyze Data: Plot G' and G'' vs. Temperature Measure_Moduli->Analyze_Data Conclusion Determine Thermo-responsive Behavior (Gel Strengthening) Analyze_Data->Conclusion

Caption: Experimental workflow for thermo-responsive characterization.

References

Application Notes and Protocols for the Fmoc-Based Synthesis of ACP (65-74)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Acyl Carrier Protein (ACP) fragment (65-74), with the sequence Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly, is a decapeptide that serves as a crucial benchmark in the field of solid-phase peptide synthesis (SPPS).[1] Its synthesis is notoriously challenging due to significant on-resin aggregation and the formation of secondary structures, which can lead to incomplete reactions and the formation of deletion sequences.[2] Consequently, the successful synthesis of ACP (65-74) is often used to validate new SPPS protocols, resins, and coupling reagents.[1]

This document provides a detailed application note and a comprehensive protocol for the synthesis of ACP (65-74) utilizing the widely adopted fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy.

Biological Context

The full-length Acyl Carrier Protein is a fundamental component of fatty acid biosynthesis, acting as a carrier for the growing acyl chain.[3] The ACP (65-74) fragment itself is a key coenzyme fragment of fatty acid synthase (FAS) and is involved in the cyclic reactions of fatty acid synthesis.[3] It helps to mediate condensation and reduction reactions by covalently binding to acyl chains.[3] Due to its essential role in bacterial fatty acid synthesis, it is also studied as a potential target for novel antibiotics.[3]

Data Presentation: Purity and Yield of ACP (65-74) Synthesis

The selection of synthesis parameters, particularly the choice of coupling reagent and resin, significantly impacts the purity and yield of the final peptide product. The following table summarizes representative data from studies on the synthesis of ACP (65-74), highlighting the performance of various methodologies.

Coupling Reagent/MethodResin TypeCrude Purity (%)Isolated Yield (%)Reference
HCTU ChemMatrix9057[2]
HATU ChemMatrix~84Not Specified[4]
PyBOP Boc-Gly-CMHighNot Specified[5]
Oxyma/DIC Rink Amide-PS69Not Specified
Microwave-assisted Not SpecifiedHighHigh

Experimental Workflow: Fmoc-Based SPPS of ACP (65-74)

The following diagram illustrates the key stages of the solid-phase synthesis of the ACP (65-74) fragment using the Fmoc strategy.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle (10x) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU/DIEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After Last Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis Synthesis_Factors cluster_inputs Synthesis Inputs cluster_process Synthesis Process cluster_outputs Synthesis Outcomes Resin Resin Choice (e.g., Polystyrene, PEG) Aggregation On-Resin Aggregation Resin->Aggregation Coupling_Reagent Coupling Reagent (e.g., HCTU, HATU, PyBOP) Coupling_Efficiency Coupling Efficiency Coupling_Reagent->Coupling_Efficiency Solvents Solvents (e.g., DMF, NMP) Solvents->Aggregation Protecting_Groups Side-Chain Protecting Groups Deprotection_Efficiency Fmoc Deprotection Efficiency Protecting_Groups->Deprotection_Efficiency Aggregation->Coupling_Efficiency hinders Aggregation->Deprotection_Efficiency hinders Purity Crude Peptide Purity Coupling_Efficiency->Purity Yield Isolated Yield Coupling_Efficiency->Yield Side_Products Deletion & Truncated Sequences Coupling_Efficiency->Side_Products reduces Deprotection_Efficiency->Purity Deprotection_Efficiency->Yield Deprotection_Efficiency->Side_Products reduces

References

Troubleshooting & Optimization

Troubleshooting aggregation in Acyl Carrier Protein (65-74) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of the Acyl Carrier Protein (ACP) fragment (65-74). This peptide, with the sequence H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH, is a well-established model for "difficult" peptide sequences due to its high propensity for aggregation during solid-phase peptide synthesis (SPPS).[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is the Acyl Carrier Protein (65-74) fragment considered a "difficult sequence" to synthesize?

A1: The ACP (65-74) fragment is known to be a challenging sequence primarily due to its tendency to aggregate during synthesis.[1][2] This aggregation is attributed to the formation of secondary structures, like β-sheets, by the growing peptide chain while it is still attached to the solid support resin.[3][4] This leads to several problems, including poor solvation, which in turn causes incomplete deprotection and coupling reactions, resulting in low yields and the presence of deletion or truncated sequences in the final crude product.[4][5]

Q2: What are the common indicators of on-resin aggregation during the synthesis of ACP (65-74)?

A2: Several signs can indicate that aggregation is occurring during synthesis. Physically, you might observe the resin shrinking or failing to swell properly in the synthesis solvent.[3] In automated synthesizers with UV monitoring, a flattening and broadening of the Fmoc-deprotection profile can be an indicator.[3] Chemically, you may find that standard tests for the presence of free amines, such as the Kaiser or TNBS test, give false negative results.[3] This happens because the aggregated peptide chains block access to the N-terminus, even though the coupling reaction has not gone to completion. Analysis of the crude product by HPLC will often show a complex mixture of peaks, including the desired peptide along with truncated sequences.[6]

Q3: What are the initial steps I should take if I suspect aggregation is occurring?

A3: If you suspect aggregation, the most immediate steps involve modifying the synthesis conditions to disrupt the secondary structures.[3] This can include:

  • Changing the solvent: Switching from standard solvents like DMF to more effective solvating solvents such as N-methylpyrrolidone (NMP) or adding 25% dimethyl sulfoxide (B87167) (DMSO) to DMF can help.[5]

  • Using chaotropic salts: Washing the resin with a solution of a chaotropic salt like 0.8 M LiCl or NaClO₄ in DMF before coupling can help break up aggregates.[3][5]

  • Increasing the temperature: Performing the coupling reactions at a higher temperature, either through conventional heating or using a microwave peptide synthesizer, can disrupt hydrogen bonding and reduce aggregation.[5][7]

Q4: Can the choice of coupling reagent impact the success of ACP (65-74) synthesis?

A4: Absolutely. The choice of coupling reagent is critical. For difficult sequences like ACP (65-74), more efficient coupling reagents are recommended. Reagents like PyBOP® (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) have been shown to be highly effective, producing a cleaner crude product compared to older reagents like BOP.[1] Other effective activators include HBTU, TBTU, and HATU. Using a combination of a strong coupling reagent and an additive like Oxyma Pure can also improve results.[8][9]

Q5: How can I detect and characterize aggregation in my purified ACP (65-74) sample?

A5: Several biophysical techniques can be used to detect and characterize aggregation in the purified peptide solution:

  • UV-Vis Spectroscopy: A simple and rapid method to detect light scattering caused by aggregates. An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of aggregates.[10][11]

  • Fluorescence Spectroscopy: Using extrinsic dyes like Thioflavin T (ThT) that bind to β-sheet structures, or by monitoring changes in intrinsic tryptophan/tyrosine fluorescence, one can follow the aggregation process.[10][11][12]

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can effectively identify the presence of larger aggregates and oligomers.[13][14]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and is a powerful tool for quantifying the amount of monomer, dimer, and higher-order aggregates.[11][13]

  • Analytical Ultracentrifugation (AUC): AUC provides detailed information on the size, shape, and distribution of species in a sample, making it an excellent method for characterizing aggregation states.[13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and handling of ACP (65-74).

Problem Possible Cause(s) Recommended Solution(s)
Low crude purity with multiple deletion sequences observed in Mass Spec. On-resin aggregation leading to incomplete coupling and deprotection.1. Optimize Synthesis Protocol: Switch to NMP as the synthesis solvent. Use a high-efficiency coupling reagent like PyBOP or HATU.[1] 2. Incorporate Aggregation Disruptors: Add chaotropic salts (e.g., LiCl) to washes before coupling.[3][5] 3. Use Microwave Synthesis: Employ microwave-assisted SPPS to increase reaction kinetics and disrupt secondary structures.[7][8] 4. Change Resin: Switch to a PEG-based resin (e.g., NovaSyn® TG, ChemMatrix®) which has better swelling properties and can reduce inter-chain interactions.[2][15]
Kaiser test is negative, but sequencing shows incomplete coupling. False negative result due to the N-terminus being inaccessible within an aggregated structure.1. Rely on alternative monitoring: Do not solely rely on the Kaiser test for difficult sequences. If possible, perform a test cleavage on a small amount of resin and analyze by LC-MS. 2. Implement Double Coupling: Perform a second coupling step for amino acids known to be difficult to incorporate in this sequence. 3. Extend Coupling Times: Increase the reaction time for the coupling step to allow for slower reaction kinetics.
Difficulty purifying the crude peptide by RP-HPLC. The peptide is aggregating in the purification buffer, leading to poor peak shape or precipitation on the column.1. Modify Mobile Phase: Add organic modifiers like isopropanol (B130326) or a small amount of formic acid or DMSO to the mobile phase to improve solubility. 2. Lower Peptide Concentration: Inject a more dilute solution of the crude peptide onto the HPLC column.[7] 3. Optimize Gradient: Use a shallower gradient during elution to better separate the target peptide from closely eluting impurities.[6]
Purified peptide precipitates upon storage or buffer exchange. The peptide has a high propensity to self-assemble and aggregate in aqueous solutions.1. Screen Solvents: Determine the optimal solvent for storage. This may include the addition of organic solvents like DMSO or acetonitrile.[16] 2. pH Adjustment: Investigate the effect of pH on solubility. The net charge of the peptide can influence its tendency to aggregate. 3. Use Solubilizing Agents: Consider adding solubilizing agents or detergents, though this may impact downstream applications.[7] 4. Lyophilize and Store: Lyophilize the purified peptide from a solution containing a volatile buffer (e.g., ammonium (B1175870) bicarbonate) and store it as a dry powder at -20°C or lower.[17]

Quantitative Data Summary

The success of ACP (65-74) synthesis is highly dependent on the chosen methodology. The following table summarizes reported crude purity and yield data from various synthesis strategies.

Synthesis StrategyResinCoupling ReagentCrude Purity (%)Isolated Yield (%)Reference
Microwave-Assisted SPPS (0.25 mmol)Rink Amide AM PolystyreneDIC / Oxyma Pure97Not Reported[8]
Microwave-Assisted SPPS (2.0 mmol)Rink Amide AM PolystyreneDIC / Oxyma Pure91Not Reported[8]
Standard Boc-SPPSBoc-Gly-CM resinPyBOPCleaner crude product vs BOPNot Reported[1]
Automated SynthesisChemMatrix® (PEG-based)Not Specified90Not Reported[15]
Automated SynthesisNovaGel™ (PEG-based)Not SpecifiedNot Reported57[15]
Automated SynthesisTCTU (Cl-containing)TCTUNot Reported87 (as yield)[18]

Experimental Protocols & Methodologies

Protocol 1: Microwave-Assisted Solid-Phase Synthesis of ACP (65-74)-NH₂

This protocol is adapted from a demonstrated high-purity synthesis of the ACP (65-74) amide fragment.[8]

  • Resin: Rink Amide AM polystyrene resin.

  • Amino Acids: Nα-Fmoc protected amino acids with standard side-chain protecting groups (e.g., Asn(Trt), Asp(OtBu), Gln(Trt), Tyr(tBu)).

  • Deprotection: Treat the resin with 20% piperidine (B6355638) in NMP (1 x 3 min, then 1 x 10 min) at room temperature. Wash with NMP (4x).

  • Coupling:

    • Use a 3-fold excess of Fmoc-amino acid, DIC, and Oxyma Pure.

    • Perform coupling using microwave irradiation at 75 °C.

    • After coupling, wash the resin with NMP (4x).

  • Monitoring: For known difficult couplings (e.g., Gln), a small resin sample can be taken to perform a ninhydrin (B49086) test.[8]

  • Cleavage: After synthesis completion and final Fmoc deprotection, treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.[1]

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC).[1]

Protocol 2: Purification of ACP (65-74) by RP-HPLC

This is a general protocol for the purification of synthetic peptides like ACP (65-74).[6][19]

  • Column: A C18 stationary phase column is typically used (e.g., PLRP-S 100Å).[6]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 10% to 60% Mobile Phase B over 20-30 minutes is a good starting point.[6]

  • Flow Rate: Typically 1.0 mL/min for an analytical or semi-preparative column.

  • Detection: Monitor the elution profile at 220 nm.[6]

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis: Analyze the collected fractions by LC-MS to confirm the identity and purity of the desired peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product as a dry powder.

Visualizations

Diagram 1: Troubleshooting Workflow for ACP (65-74) Synthesis

G cluster_synthesis SPPS of ACP (65-74) cluster_troubleshooting Troubleshooting Aggregation start Start Synthesis monitor Monitor Coupling/Deprotection (UV Profile, Kaiser Test) start->monitor synthesis_ok Reactions Proceeding Normally? monitor->synthesis_ok continue_synthesis Continue Synthesis synthesis_ok->continue_synthesis Yes troubleshoot Implement Anti-Aggregation Strategy synthesis_ok->troubleshoot No (Slow/Incomplete Reactions) continue_synthesis->monitor cleavage Cleavage & Deprotection continue_synthesis->cleavage end_product Crude Peptide cleavage->end_product strategy1 Modify Conditions: - Switch to NMP/DMSO - Increase Temperature - Use Microwave troubleshoot->strategy1 strategy2 Change Reagents: - Use PyBOP/HATU - Add Chaotropic Salts troubleshoot->strategy2 strategy3 Change Solid Support: - Use PEG-based resin troubleshoot->strategy3 strategy1->monitor Re-evaluate strategy2->monitor Re-evaluate strategy3->monitor Re-evaluate

Caption: A logical workflow for identifying and troubleshooting aggregation during ACP (65-74) synthesis.

Diagram 2: Key Factors Contributing to Peptide Aggregation

G cluster_causes Primary Causes cluster_consequences Consequences Aggregation On-Resin Aggregation Solvation Poor Resin Solvation Aggregation->Solvation IncompleteRxn Incomplete Coupling & Deprotection Reactions Aggregation->IncompleteRxn Sequence Intrinsic Sequence Properties (e.g., Hydrophobicity) Sequence->Aggregation Structure Secondary Structure Formation (β-sheets) Structure->Aggregation Concentration High Peptide Loading on Resin Concentration->Aggregation LowYield Low Yield & Purity IncompleteRxn->LowYield

Caption: The relationship between the causes and consequences of peptide aggregation during SPPS.

References

Technical Support Center: Synthesis of ACP (65-74) Peptide Fragment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the Acyl Carrier Protein (ACP) (65-74) peptide fragment. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this notoriously "difficult" peptide sequence.

Sequence: H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH

The ACP (65-74) fragment is widely used as a benchmark for evaluating new solid-phase peptide synthesis (SPPS) protocols due to its high tendency for aggregation and side reactions.[1][2][3] This guide is designed to help you navigate these complexities and achieve a successful synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of the ACP (65-74) peptide.

Problem 1: Low Yield and/or Purity of Crude Peptide

Possible Causes:

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, leading to poor solvation and incomplete deprotection and coupling reactions.[1][4] This is a major issue in the synthesis of ACP (65-74).[1]

  • Incomplete Coupling: Steric hindrance and secondary structure formation can prevent complete coupling of amino acids, leading to deletion sequences.[1][5] The coupling of Val65 and Gln66 is particularly challenging.[6]

  • Aspartimide Formation: The Asp-Gly sequence is highly prone to the formation of a cyclic aspartimide intermediate, which can lead to racemization and the formation of α- and β-peptides.[7][8]

Solutions:

  • Optimize Coupling Reagents: The choice of coupling reagent is critical. While standard carbodiimides can be used, more efficient reagents like HCTU, HATU, or PyBOP are recommended for this difficult sequence.[9][10][11]

  • Employ Microwave-Assisted SPPS: Microwave heating can significantly reduce reaction times and improve the efficiency of both coupling and deprotection steps, helping to disrupt aggregation.[12][13]

  • Utilize Backbone Protection: The introduction of a backbone protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb), can disrupt interchain hydrogen bonding and prevent aggregation.[4][14]

  • Choose an Appropriate Resin: Resins with improved swelling properties, such as those based on polyethylene (B3416737) glycol (PEG), can enhance solvation of the growing peptide chain.[4]

  • Modify Deprotection Conditions: To minimize aspartimide formation, consider using a weaker base for Fmoc deprotection or adding an acidic additive to the piperidine (B6355638) solution.[7]

Problem 2: Presence of a Major Deletion Sequence (e.g., des-Val)

Possible Cause:

  • Incomplete Coupling of the N-terminal Valine: The final coupling of Valine is often inefficient due to the aggregated state of the preceding peptide chain, leading to a significant amount of the des-Val deletion byproduct.[11][15]

Solutions:

  • Double Coupling: Perform a second coupling step for the N-terminal Valine to ensure the reaction goes to completion.

  • Change the Solvent: Using a solvent mixture such as 1:1 DMF:DMSO for the coupling of Valine can improve solvation and coupling efficiency.[6]

  • Use a More Powerful Coupling Reagent: For the final coupling step, a highly efficient coupling reagent like HATU is recommended.

Problem 3: Side Peaks with the Same Mass in HPLC Analysis

Possible Cause:

  • Aspartimide-Related Isomers: The formation of aspartimide at the Asp-Gly motif can lead to the formation of α- and β-aspartyl peptides, which have the same mass but different retention times on reverse-phase HPLC.[7][8]

Solutions:

  • Optimize Deprotection: Use milder Fmoc deprotection conditions, such as a lower concentration of piperidine or the addition of HOBt to the deprotection solution.

  • Backbone Protection: Employing a backbone protecting group on the Gly residue following the Asp can prevent the initial cyclization step.

  • Use Pseudoproline Dipeptides: Incorporating a pseudoproline dipeptide at a strategic position in the sequence can disrupt secondary structure formation and reduce side reactions.[16]

Frequently Asked Questions (FAQs)

Q1: Why is the ACP (65-74) peptide so difficult to synthesize?

A1: The primary challenge in synthesizing ACP (65-74) lies in its strong tendency to form secondary structures (β-sheets) and aggregate on the solid support during SPPS.[2][4] This aggregation hinders the accessibility of reagents to the growing peptide chain, leading to incomplete deprotection and coupling reactions, which results in low yields and the formation of deletion byproducts.[1] Furthermore, the presence of an Asp-Gly sequence makes it highly susceptible to aspartimide formation.[7][8]

Q2: What is the expected purity of the crude ACP (65-74) peptide?

A2: The purity of the crude peptide can vary significantly depending on the synthetic strategy employed. With standard protocols, the purity can be as low as 60%, with the major impurity often being the des-Val deletion sequence.[17] By utilizing optimized conditions, such as microwave assistance or specialized reagents, crude purities of over 90% have been reported.[18]

Q3: How can I monitor the progress of the synthesis and identify problematic steps?

A3: The Kaiser test is a common method to qualitatively monitor the completion of coupling reactions by detecting free primary amines. For N-methylated residues, where the Kaiser test is not applicable, the bromophenol blue test can be used.[10] To identify specific problematic couplings, a small sample of the resin can be cleaved and analyzed by HPLC-MS after each coupling step.

Q4: What are the common side products observed in the synthesis of ACP (65-74)?

A4: Besides the target peptide, several side products are commonly observed:

  • Deletion sequences: Most notably des-Val65 and des-Gln66.[11][19]

  • Aspartimide-related products: Including the cyclic aspartimide intermediate and the resulting α- and β-aspartyl peptides.[20]

  • Products of incomplete side-chain deprotection. [20]

  • Acylation of the Tyr71 side chain. [20]

  • tert-butylation of the peptide. [20]

Q5: What is the recommended cleavage cocktail for ACP (65-74)?

A5: A standard cleavage cocktail for peptides with acid-labile side-chain protecting groups is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS) as a scavenger, and water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% water.[21]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the synthesis of ACP (65-74) using different coupling reagents. This data can help in selecting the most effective reagent for your synthesis.

Coupling ReagentPurity of Crude Peptide (%)Yield (%)Key ObservationsReference(s)
TBTU ~60-70%-Lower efficiency compared to aminium salts.[9]
HATU High-Very efficient, similar purity to HCTU.[6][9]
PyBOP High-Produces a cleaner crude product compared to BOP.[10]
HCTU High-Comparable efficiency to HATU, more affordable.[6][9]
TCTU -87%High yield observed in a comparative study.[9]
DMTMM --Increased formation of des-Gln66 byproduct.[19]

Note: Direct comparison of yields and purities across different studies can be challenging due to variations in experimental conditions.

Experimental Protocols

General Protocol for Manual Fmoc-Based Solid-Phase Peptide Synthesis of ACP (65-74)

This protocol outlines the general steps for the manual synthesis of the ACP (65-74) peptide on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for at least 30 minutes before the first coupling.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of the coupling reagent (e.g., HCTU) in DMF.

    • Add 6 equivalents of N,N-diisopropylethylamine (DIEA) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for HPLC Analysis of Crude ACP (65-74)
  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, such as a mixture of water and acetonitrile (B52724) with 0.1% TFA.

  • Column: Use a C18 reverse-phase column.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from 5% to 95% Solvent B over 30 minutes.

  • Detection: Monitor the elution at 214 nm and 280 nm.

Visualizations

sps_workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Last Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Pure Peptide purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

troubleshooting_workflow cluster_hplc HPLC/MS Analysis Results cluster_solutions Potential Solutions start Low Crude Purity/Yield check_hplc Analyze Crude by HPLC/MS start->check_hplc deletion Major Deletion Peak(s)? check_hplc->deletion multiple_peaks Multiple Peaks, Same Mass? check_hplc->multiple_peaks broad_peaks Broad, Unresolved Peaks? check_hplc->broad_peaks sol_deletion Incomplete Coupling - Double couple - Change solvent (DMF/DMSO) - Use stronger coupling reagent deletion->sol_deletion Yes sol_isomer Aspartimide Formation - Milder deprotection - Use backbone protection - Use pseudoproline dipeptide multiple_peaks->sol_isomer Yes sol_aggregation Aggregation - Microwave synthesis - Use backbone protection - Change resin (e.g., PEG) broad_peaks->sol_aggregation Yes

Caption: Troubleshooting decision tree for low purity/yield in ACP (65-74) synthesis.

aspartimide_formation peptide Peptide-Asp(OR)-Gly-Resin deprotonation Deprotonation of Gly Amide (Piperidine) peptide->deprotonation Base cyclization Intramolecular Cyclization deprotonation->cyclization aspartimide Aspartimide Intermediate (5-membered ring) cyclization->aspartimide hydrolysis Hydrolysis/Aminolysis aspartimide->hydrolysis products Mixture of: - α-aspartyl peptide - β-aspartyl peptide - Piperidide adducts hydrolysis->products

Caption: Mechanism of aspartimide formation during Fmoc-SPPS.

References

Minimizing deletion sequences during automated ACP (65-74) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the automated synthesis of the Acyl Carrier Protein fragment (65-74). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize deletion sequences and other impurities during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deletion sequences in the automated synthesis of ACP (65-74)?

Deletion sequences during the solid-phase peptide synthesis (SPPS) of ACP (65-74) primarily arise from two main issues:

  • Incomplete Deprotection: The failure to completely remove the temporary N-terminal protecting group (e.g., Fmoc or Boc) from the growing peptide chain.[1][2] This prevents the subsequent amino acid from being coupled, leading to a peptide that is missing one or more residues.

  • Poor Coupling Efficiency: An incomplete reaction between the activated carboxyl group of the incoming amino acid and the free N-terminus of the peptide-resin.[2] This is a common problem with "difficult" sequences like ACP (65-74), which are prone to aggregation, and with sterically hindered amino acids.[2][3]

Q2: Why is the ACP (65-74) fragment considered a "difficult sequence" to synthesize?

The ACP (65-74) fragment, with the sequence Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly, is a well-established model for a "difficult" peptide sequence due to its propensity to aggregate during synthesis.[3][4] This aggregation can hinder the access of reagents to the reactive sites on the peptide-resin, leading to incomplete deprotection and coupling reactions, which in turn cause deletion sequences and other impurities.[2][5]

Q3: How can I detect and quantify deletion sequences in my crude peptide product?

The most effective methods for identifying and quantifying deletion sequences are:

  • Mass Spectrometry (MS): This is the most direct method to identify impurities.[2] Deletion sequences will appear as species with lower molecular weights than the target peptide.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude product can reveal the complexity of the sample. A low-purity profile with multiple peaks suggests the presence of side products, including deletion sequences.[2][3]

Troubleshooting Guide

This guide addresses specific issues that can lead to the formation of deletion sequences during the automated synthesis of ACP (65-74).

Issue 1: Significant Deletion of a Specific Amino Acid Detected by Mass Spectrometry.

Potential Cause Recommended Solution Rationale
Peptide Aggregation - Use a specialized resin such as one with polyethylene (B3416737) glycol (PEG) grafts (e.g., TentaGel) or a Surface Active Resin.[4][6]- Synthesize at an elevated temperature (e.g., 60-75°C).[7][8]- Incorporate secondary structure-disrupting elements like pseudoproline dipeptides or N-alkyl amino acids.Aggregation hinders reagent access. Specialized resins and higher temperatures can disrupt secondary structures and improve solvation of the peptide chain.[4][5][6]
Steric Hindrance - Perform a "double coupling" for the problematic amino acid.[9]- Increase the concentration of the amino acid and coupling reagent solution.[9]- Use a more effective coupling reagent such as HATU, HBTU, or PyBOP.[3][8][10]Sterically hindered amino acids may require more forceful reaction conditions to achieve complete coupling. Double coupling provides a second opportunity for the reaction to go to completion.[9] More potent activators can enhance the reaction rate.
Incomplete Deprotection - Increase the deprotection time or perform a double deprotection.[11]- Use a stronger deprotection reagent, for example, DBU in place of piperidine (B6355638) for Fmoc chemistry (use with caution).[6]Incomplete removal of the N-terminal protecting group will block the subsequent coupling step. Ensuring complete deprotection is critical for preventing deletion sequences.[1][11]

Issue 2: Overall Low Purity of the Crude ACP (65-74) Product with Multiple Deletion Peaks.

Potential Cause Recommended Solution Rationale
Suboptimal Reagents - Use fresh, high-purity amino acids, coupling reagents, and solvents.[2]- For Fmoc synthesis, ensure the piperidine solution is fresh as it can degrade over time.[2]The quality of all reagents directly impacts the efficiency of the synthesis. Degraded reagents can lead to a host of side reactions and incomplete couplings.[2]
Inappropriate Synthesis Protocol - Optimize the coupling time; for difficult sequences, longer coupling times may be necessary.[12]- Consider switching to a different synthesis chemistry (e.g., Boc vs. Fmoc) if persistent issues arise.[13]A standard protocol may not be sufficient for a difficult sequence like ACP (65-74). Optimization of reaction times and choice of chemistry can significantly improve the outcome.
Resin Choice - Utilize a resin with a lower substitution level (0.1 to 0.4 mmol/g) for this relatively long peptide.[14]- Employ resins designed to minimize aggregation, such as PEG-polystyrene graft resins.[6]The choice of resin is crucial for successful synthesis. Lower loading can reduce steric hindrance and aggregation between peptide chains.[14]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of ACP (65-74), highlighting the impact of different reagents and conditions on the purity of the crude product.

Table 1: Comparison of Coupling Reagents for ACP (65-74) Synthesis

Coupling ReagentPurity of Crude Product (%)Reference
PyBOPCleaner crude product compared to BOP[3]
TCTU87[15]
HATU (at 60°C)Minor Val deletion observed[8]
HBTU (at 60°C)More Val deletion observed than with HATU[8]
DIC/Oxyma Pure (Microwave)91-97[7]

Table 2: Impact of Resin Type on ACP (65-74) Synthesis Purity

Resin TypePurity of Crude Product (%)Reference
Standard AM PS60.7[6]
AM SURE™90.5[6]
DVB-PS39.2[5]
DEG-PS68.1[5]

Experimental Protocols

General Protocol for Automated Solid-Phase Synthesis of ACP (65-74) using Fmoc Chemistry

This protocol outlines the general steps for the automated synthesis of ACP (65-74). Specific parameters such as coupling times and reagent concentrations may require optimization based on the synthesizer and specific reagents used.

  • Resin Preparation: Start with a suitable resin, such as Rink Amide resin, for the synthesis of a C-terminally amidated peptide.[3] The resin should be swelled in an appropriate solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) prior to the first coupling.[3]

  • Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain by treating the resin with a solution of 20% piperidine in DMF.[7] This step is typically performed twice to ensure complete deprotection.[7]

  • Washing: After deprotection, the resin is thoroughly washed with DMF to remove residual piperidine and the Fmoc-dibenzofulvene adduct.[3]

  • Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the peptide-resin. A common method involves pre-activating the amino acid (3 eq.) with a coupling reagent like PyBOP (3 eq.) and a base such as N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.[3] This solution is then added to the resin and agitated for 1-2 hours.[3] The completeness of the coupling can be monitored using a qualitative test like the Kaiser test.[2]

  • Washing: Following the coupling reaction, the resin is washed with DMF and DCM to remove excess reagents and byproducts.[3]

  • Repeat Cycle: Steps 2-5 are repeated for each amino acid in the ACP (65-74) sequence.

  • Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

  • Cleavage and Global Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the peptide-resin with a cleavage cocktail, such as 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water, for 2-3 hours.[3]

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.[3] The crude peptide is then purified, typically by reverse-phase HPLC.

Visualizations

SPPS_Cycle start Start with Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Activated AA + DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage & Global Deprotection (TFA Cocktail) final_deprotection->cleavage end Purified Peptide cleavage->end

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Cycle.

Troubleshooting_Deletion_Sequences cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Deprotection cluster_solutions2 Solutions for Poor Coupling Efficiency issue Deletion Sequence Detected cause1 Incomplete Deprotection issue->cause1 cause2 Poor Coupling Efficiency issue->cause2 solution1a Increase Deprotection Time cause1->solution1a solution1b Double Deprotection cause1->solution1b solution1c Use Stronger Reagent cause1->solution1c solution2a Double Coupling cause2->solution2a solution2b Use Potent Activator (e.g., HATU) cause2->solution2b solution2c Increase Temperature cause2->solution2c solution2d Use Aggregation-Disrupting Resin cause2->solution2d

References

Overcoming hydrophobicity challenges in ACP (65-74) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the acyl carrier protein fragment (65-74), H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2 (VQAAIDYING-NH2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the unique challenges encountered during the synthesis of this hydrophobic and aggregation-prone peptide.

Frequently Asked Questions (FAQs)

Q1: Why is ACP (65-74) considered a "difficult" peptide to synthesize?

A1: ACP (65-74) is a well-established model for a "difficult" peptide sequence due to its high hydrophobicity, which leads to a strong tendency for the growing peptide chains to aggregate on the solid support during solid-phase peptide synthesis (SPPS).[1][2] This aggregation can cause several problems, including poor resin swelling, incomplete coupling and deprotection reactions, and ultimately, low yields and purity of the final product.[3][4] The sequence contains a high number of hydrophobic amino acids which contribute to these challenges.[5]

Q2: What are the most common issues encountered during the synthesis of ACP (65-74)?

A2: The most common issues include:

  • On-resin aggregation: Inter- and intramolecular hydrogen bonding between peptide chains can lead to the formation of secondary structures like β-sheets, causing the peptide to aggregate on the resin.[3]

  • Poor solvation: Standard solvents may not effectively solvate the growing, hydrophobic peptide chain, leading to reduced reaction efficiency.[3]

  • Incomplete coupling and deprotection: Aggregation can physically block reactive sites, preventing complete amino acid coupling and removal of the Fmoc protecting group.[4][6] This is particularly problematic for the final valine residue.[7][8]

  • Difficult purification: The hydrophobicity of ACP (65-74) can make purification by reversed-phase HPLC challenging, with potential for peak broadening and poor separation.[9]

Q3: What general strategies can be employed to improve the synthesis of ACP (65-74)?

A3: Several strategies can help overcome the challenges of ACP (65-74) synthesis:

  • Resin Selection: Utilizing resins with polyethylene (B3416737) glycol (PEG) grafts, such as TentaGel or ChemMatrix, can improve solvation and reduce aggregation.[3][10]

  • Solvent Choice: Employing more polar solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) instead of or in combination with N,N-dimethylformamide (DMF) can enhance solvation of the peptide chain.[3][11][12]

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate coupling and deprotection reactions, helping to overcome the kinetic barriers caused by aggregation.[13][14]

  • Backbone Protection: Introducing backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can disrupt interchain hydrogen bonding and prevent aggregation.[7][15]

Troubleshooting Guide

Problem 1: Low crude purity and presence of deletion sequences.

Question: My HPLC analysis of the crude ACP (65-74) peptide shows low purity and significant peaks corresponding to deletion sequences, particularly the des-Val sequence. What could be the cause and how can I fix it?

Answer: This is a classic problem in ACP (65-74) synthesis and is most often due to on-resin aggregation, which hinders the coupling of the final amino acids, especially Valine.[6][8]

Recommended Solutions:

  • Optimize Coupling Conditions:

    • Double Coupling: Perform a second coupling step for the problematic residues (e.g., Gln, Val) to ensure complete reaction.[2]

    • Use Stronger Coupling Reagents: Employ highly efficient coupling reagents like HCTU or HATU.[16]

    • In Situ Neutralization: This technique can minimize aggregation that occurs after the deprotection step.[5][17]

  • Improve Solvation:

    • Solvent Mixtures: Use a mixture of DMF and DMSO (1:1) for the coupling of the final valine residue.[16]

    • Chaotropic Agents: The addition of chaotropic salts can help disrupt secondary structures.[7]

  • Employ Backbone Protection:

    • Introduce a backbone protecting group like Hmb on an earlier residue (e.g., Ala68) to prevent aggregation from initiating.[7]

Problem 2: Poor resin swelling and clumping during synthesis.

Question: The resin bed in my reaction vessel is shrinking and clumping, especially in the later stages of the synthesis. What is happening and what should I do?

Answer: Resin shrinking and clumping are strong indicators of severe peptide aggregation on the solid support. The aggregated peptide chains collapse, expelling solvent from the resin beads.

Recommended Solutions:

  • Resin Choice: Switch to a PEG-grafted resin (e.g., TentaGel, ChemMatrix, OctaGel™) which is designed to improve solvation and minimize aggregation.[3][10][18]

  • Solvent System: Replace DMF with NMP or a "magic mixture" of DCM/DMF/NMP (1:1:1) to better solvate the hydrophobic peptide.[3]

  • Lower Resin Loading: Using a resin with a lower substitution level (0.1 to 0.4 mmol/g) can increase the distance between peptide chains, reducing the likelihood of interchain aggregation.[17]

Problem 3: Difficulty in purifying the crude ACP (65-74) peptide.

Question: My crude ACP (65-74) is proving difficult to purify by RP-HPLC. The peaks are broad, and I'm not getting good separation from impurities. What can I do to improve the purification?

Answer: The hydrophobicity of ACP (65-74) can lead to strong interactions with the stationary phase, resulting in poor chromatographic performance.[9]

Recommended Solutions:

  • Stationary Phase Selection: While C18 is a common choice, a C4 stationary phase may be beneficial for such a hydrophobic peptide, as it can reduce retention and potentially improve peak shape.[9]

  • Gradient Optimization:

    • Start the gradient with a higher initial percentage of organic solvent (e.g., at least 15% acetonitrile (B52724) below the elution concentration).[19]

    • A steeper gradient may be beneficial for flash chromatography purification.

  • Solubilization of Crude Peptide: Extremely hydrophobic peptides can be difficult to dissolve. Dissolving the crude peptide in 50% aqueous formic acid immediately before injection can improve solubility, but care must be taken to avoid formylation.[20]

  • Elevated Temperature: Performing the purification at a higher temperature (e.g., 65°C) can improve peak resolution.[20]

Data Presentation

Table 1: Comparison of Crude Purity of ACP (65-74) with Different Resins

Resin TypeCrude Purity (%)Reference
Standard Polystyrene (PS)60.7[17]
SURE™ Resin>90[17]
DVB-PS Wang39.2[21]
DEG-PS Wang68.1[21]

Table 2: Impact of Synthesis Method on Crude Purity of ACP (65-74)

Synthesis MethodScaleCrude Purity (%)Reference
Microwave Irradiation0.25 mmol97[13]
Microwave Irradiation2.0 mmol91[13]
Continuous Flow-~85[6]

Experimental Protocols

Detailed Methodology for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) of ACP (65-74)

This protocol is a general guideline and may require optimization based on the specific equipment and reagents used.

  • Resin Selection and Preparation:

    • Choose a suitable resin, such as a Rink Amide resin for C-terminal amide peptides. For ACP (65-74), a PEG-grafted resin is recommended.[3]

    • Swell the resin in the synthesis solvent (e.g., DMF or NMP) for at least 30 minutes before the first coupling.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine (B6355638) in DMF or NMP.

    • Perform the deprotection in two stages: a short treatment (e.g., 3 minutes) followed by a longer treatment (e.g., 10 minutes).[13]

    • Wash the resin thoroughly with the synthesis solvent (e.g., 4-5 times) to remove the piperidine and dibenzofulvene byproduct.

  • Amino Acid Coupling:

    • Prepare the coupling solution by dissolving the Fmoc-protected amino acid (3-5 equivalents), an activator (e.g., HCTU, HATU, or DIC/Oxyma), and a base (e.g., DIEA or NMM) in the synthesis solvent.

    • Allow for a brief pre-activation period (e.g., 5-10 minutes) before adding the solution to the resin.[2]

    • Agitate the reaction mixture for the recommended time (e.g., 1-2 hours at room temperature, or shorter times with microwave heating at elevated temperatures like 75°C).[2][13]

    • Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test.[2] If the test is positive, a second coupling may be necessary.

    • Wash the resin thoroughly with the synthesis solvent.

  • Cleavage and Global Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

    • Treat the resin with a cleavage cocktail to remove the side-chain protecting groups and cleave the peptide from the resin. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[2][22]

    • Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine) start->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash coupling->wash2 wash2->deprotection Repeat for each amino acid final_deprotection Final Fmoc Deprotection wash2->final_deprotection cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Pure Peptide purification->end

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).

troubleshooting_logic start Low Crude Purity / Deletion Sequences cause Primary Cause: On-Resin Aggregation start->cause solution1 Optimize Coupling: - Double Coupling - Stronger Reagents - In Situ Neutralization cause->solution1 solution2 Improve Solvation: - Use NMP or DMSO - Solvent Mixtures cause->solution2 solution3 Backbone Protection: - Hmb or Dmb Groups cause->solution3 solution4 Change Resin: - PEG-grafted Resin - Lower Loading cause->solution4

Caption: Troubleshooting logic for low purity in ACP (65-74) synthesis.

References

Impact of different resins on the synthesis of ACP (65-74)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of the Acyl Carrier Protein (ACP) fragment (65-74). This peptide is notoriously challenging to synthesize due to its tendency to aggregate during chain assembly. This guide is intended for researchers, scientists, and drug development professionals to help navigate the complexities of its solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the ACP (65-74) peptide sequence considered "difficult" to synthesize?

A1: The ACP (65-74) fragment, with the sequence H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH, is a well-established model for a "difficult" peptide sequence due to its high tendency to aggregate on the solid support during synthesis.[1][2] This aggregation is a result of interchain interactions, such as hydrogen bonding, which can lead to the formation of secondary structures.[3] This phenomenon can hinder the accessibility of reagents to the growing peptide chain, resulting in incomplete deprotection and coupling reactions, ultimately leading to low yields and purity of the final product.[3][4]

Q2: What are the most common side products observed during the synthesis of ACP (65-74)?

A2: The most common side products are deletion sequences, where one or more amino acids are missing from the final peptide. These arise from incomplete coupling or deprotection steps. For instance, during the synthesis of ACP (65-74), deletion of Valine and Glutamine has been observed.[5] Aspartimide formation is another potential side reaction, especially when using base-labile protecting groups in the presence of Aspartic acid (Asp).[6]

Q3: Which factors should I consider when selecting a resin for the synthesis of ACP (65-74)?

A3: The choice of resin is critical for a successful synthesis. Key factors to consider include:

  • Resin composition and linker: The polymer support and the linker attaching the peptide to the resin can significantly influence solvation and reaction kinetics. Resins with polyethylene (B3416737) glycol (PEG) components, such as Tentagel™ or ChemMatrix®, often improve solvation and reduce aggregation compared to standard polystyrene (PS) resins.[7][8][9]

  • Protecting group strategy: The resin must be compatible with the chosen protecting group strategy (e.g., Fmoc or Boc). For example, Wang resin is commonly used for Fmoc chemistry to produce a C-terminal acid, while Rink Amide resin is used to obtain a C-terminal amide.[5][7]

  • Loading capacity: The degree of amino acid substitution on the resin can impact the proximity of growing peptide chains and thus the extent of aggregation. A lower loading capacity might be beneficial for difficult sequences.

Q4: How can microwave-assisted synthesis improve the outcome for ACP (65-74)?

A4: Microwave irradiation can significantly accelerate both the coupling and deprotection steps in SPPS.[10] This rapid synthesis can minimize the time the peptide spends in a state where aggregation is likely to occur. For ACP (65-74), microwave-assisted procedures have been shown to prepare the peptide in high initial purity in a much shorter timeframe compared to conventional methods.[10][11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low crude purity and presence of multiple deletion peaks in HPLC. Peptide aggregation: The growing peptide chain is folding on the resin, preventing complete reactions.* Switch to a different resin: Consider using a PEG-based resin like ChemMatrix® or a diethylene glycol (DEG)-crosslinked polystyrene resin, which can improve solvation and reduce aggregation.[3][8][9] * Use a stronger coupling reagent: Reagents like HATU, HCTU, or PyBOP are known to be effective for difficult sequences.[1][12] * Increase reaction times and/or temperature: Microwave heating can help to disrupt aggregation and drive reactions to completion.[10][11] * Perform double couplings: For amino acids known to be difficult to couple (e.g., Gln, Val), repeating the coupling step can improve efficiency.[6]
Significant deletion of a specific amino acid (e.g., Valine). Steric hindrance or inefficient coupling: The activated amino acid may not be reacting completely with the N-terminus of the peptide chain.* Optimize the coupling reagent: Compare the performance of different coupling reagents. For example, HATU has been reported to result in less Valine deletion compared to HBTU in some cases.[5] * Pre-activate the amino acid: Allowing the amino acid and coupling reagent to react for a short period before adding to the resin can improve coupling efficiency.
Aspartimide formation. Base-catalyzed side reaction: The side chain of Aspartic acid can react with the peptide backbone, particularly during Fmoc deprotection with piperidine (B6355638).* Use a faster deprotection reagent: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used for faster Fmoc removal, but caution is needed as it can also catalyze aspartimide formation.[7] * Protect the Asp side chain with a more stable group: Depending on the synthesis strategy, a different protecting group for the Asp side chain might be considered.
Poor resin swelling. Incompatible solvent or resin properties: The resin may not be adequately solvated in the chosen reaction solvent, hindering reagent access.* Choose an appropriate solvent: While DMF is common, solvents like NMP or even acetonitrile (B52724) (ACN) with PEG-based resins can be effective.[8][11] * Select a resin with good swelling properties: PEG-based resins generally exhibit better swelling in a wider range of solvents compared to polystyrene resins.[8]

Quantitative Data Summary

The following tables summarize reported data on the purity and yield of ACP (65-74) synthesized using different resins and methodologies. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

Table 1: Impact of Resin Type on Crude Purity of ACP (65-74)

Resin TypeSynthesis MethodPurity (HPLC)Reference
AM Polystyrene (Standard)Not specified60.7%[7]
AM SURE™Not specified90.5%[7]
PS-TRPGGDANot specifiedHigher than Merrifield[13]
Merrifield ResinNot specifiedLower than PS-TRPGGDA[13]
Fmoc-Rink-ChemMatrix®Manual SPPS with ACN95%[8]
TentaGel S RAMAutomated SPPSComparable to modified Sepharose[14]
Modified HiTrap SepharoseAutomated SPPSComparable to TentaGel S RAM[14]
DVB-PS WangNot specified39.2%[3]
DEG-PS WangNot specified68.1%[3]
Rink Amide AM PolystyreneMicrowave-assisted97% (0.25 mmol scale)[11]
Rink Amide AM PolystyreneMicrowave-assisted91% (2.0 mmol scale)[11]
ChemMatrix®Not specified90%[9]
NovaGelNot specifiedNot specified (highest yield)[9]

Table 2: Comparison of Coupling Reagents for ACP (65-74) Synthesis

Coupling ReagentYieldReference
TBTUNot specified[12]
HATUNot specified[12]
PyBOPNot specified[12]
TCTU87%[12]
HCTUNot specified[12]
DMTMMNot specified[12]

Experimental Protocols

General Protocol for Manual Fmoc-based Solid-Phase Peptide Synthesis

This protocol provides a general framework. Specific details may need to be optimized based on the resin and coupling reagents used.

  • Resin Swelling: Swell the resin in a suitable solvent (e.g., DMF or NMP) for at least 1 hour before starting the synthesis.[15]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.

    • Drain the solution and treat with a fresh 20% piperidine in DMF solution for 10-15 minutes.[11]

    • Wash the resin thoroughly with DMF and DCM.[1]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), a coupling reagent (e.g., HATU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.[1]

    • Allow the mixture to pre-activate for a few minutes before adding it to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.[1]

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).[1]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[1]

  • Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.[1]

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.[1]

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under vacuum.[1]

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.[1]

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the peptide by adding cold diethyl ether, then centrifuge and decant the ether.

    • Wash the peptide pellet with cold ether and then dry it.

Visualizations

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage End End: Crude Peptide Cleavage->End

Caption: General workflow for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Troubleshooting_Logic Problem Problem: Low Purity / Deletions Cause_Agg Potential Cause: Aggregation Problem->Cause_Agg Cause_Coup Potential Cause: Inefficient Coupling Problem->Cause_Coup Sol_Resin Solution: Change Resin (e.g., PEG-based) Cause_Agg->Sol_Resin Sol_MW Solution: Microwave Heating Cause_Agg->Sol_MW Sol_Reagent Solution: Stronger Coupling Reagent (e.g., HATU) Cause_Coup->Sol_Reagent Cause_Coup->Sol_MW Sol_Double Solution: Double Coupling Cause_Coup->Sol_Double

Caption: Troubleshooting logic for low purity and deletion sequences in ACP (65-74) synthesis.

References

Temperature optimization for microwave-heated SPPS of ACP (65-74)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-heated Solid-Phase Peptide Synthesis (SPPS) of the Acyl Carrier Protein fragment 65-74 (ACP (65-74)).

Troubleshooting Guide

This guide addresses common issues encountered during the temperature optimization of microwave-heated SPPS of ACP (65-74).

Issue: Low Crude Purity and/or Yield

Low purity and yield are common challenges in the synthesis of difficult sequences like ACP (65-74), which is known to be prone to aggregation.[1][2]

Potential Cause Troubleshooting Steps
Incomplete Coupling Reactions 1. Increase Temperature: Elevating the reaction temperature can significantly improve coupling efficiency and reduce reaction times.[3][4] For ACP (65-74), temperatures around 60°C have been found to be effective.[5][6] 2. Optimize Coupling Reagents: The choice of coupling reagent is critical. Highly reactive reagents like HCTU, HATU, and COMU are often preferred for faster syntheses, especially at elevated temperatures.[7][8] 3. Extend Coupling Time: If increasing the temperature is not desirable due to potential side reactions, extending the coupling time can help ensure complete reactions.[8] 4. Double Coupling: For particularly difficult couplings, performing the coupling step twice can improve the yield of the desired product.[8]
Peptide Aggregation 1. Elevated Temperature: Higher temperatures can help disrupt secondary structures and reduce intermolecular aggregation of the growing peptide chains on the resin.[2][9] 2. Chaotropic Salts: The addition of chaotropic salts can help to disrupt aggregation.[6] 3. Resin Choice: The choice of solid support can influence aggregation. Resins with polyethylene (B3416737) glycol (PEG) linkers may improve solvation and reduce aggregation.[8][10]
Premature Cleavage from Resin Temperature Control: When using acid-sensitive resins like 2-chlorotrityl chloride resin, high temperatures can cause premature cleavage of the peptide from the support, leading to lower yields.[11] It is crucial to carefully control the temperature, especially during the initial amino acid attachments.
Incomplete Fmoc Deprotection 1. Increase Deprotection Temperature: Similar to coupling, increasing the temperature of the deprotection step can improve its efficiency.[12] 2. Monitor Deprotection: Real-time UV monitoring of the Fmoc deprotection can ensure the reaction goes to completion before proceeding to the next coupling step.[7][8] 3. Choice of Deprotection Reagent: While 20% piperidine (B6355638) in DMF is standard, alternative bases or solvent compositions may be necessary for difficult sequences.[13]

Issue: Presence of Deletion Sequences in Final Product

Deletion sequences are a result of incomplete coupling or deprotection steps.

Potential Cause Troubleshooting Steps
Steric Hindrance 1. Microwave Heating: Microwave irradiation is particularly effective in overcoming steric hindrance and improving coupling yields for bulky amino acids.[5][14] 2. Optimize Coupling Reagents: Use highly reactive coupling reagents to drive the reaction to completion.[8]
Poor Solvation 1. Solvent Choice: N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are excellent solvents for microwave-assisted SPPS due to their ability to absorb microwave energy efficiently.[5][6] In some cases, solvent mixtures, such as those containing DMSO, can improve reagent solubility and resin swelling.[15] 2. Proper Mixing: Inadequate mixing can lead to localized overheating and inhomogeneous reaction conditions.[5][6] Ensure efficient mixing through nitrogen bubbling or vortexing.[5]

Issue: Racemization or Epimerization of Amino Acids

Elevated temperatures can increase the risk of side reactions, particularly for sensitive amino acids like Cysteine and Histidine.[12]

Potential Cause Troubleshooting Steps
High Reaction Temperature 1. Temperature Optimization: While higher temperatures improve coupling, they can also lead to increased racemization. A systematic optimization of the temperature is necessary to find a balance between efficiency and purity. For sensitive residues, coupling at a lower temperature may be required.[6] 2. Choice of Coupling Reagents: The combination of coupling reagents can influence the extent of racemization. For example, the use of DIC/HOBt has been studied at elevated temperatures with low levels of enantiomerization for most amino acids.[15] 3. Intermediate Cooling: Some protocols employ intermediate cooling steps to minimize side reactions while still benefiting from the speed of microwave heating.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the microwave-heated synthesis of ACP (65-74)?

A1: An optimal temperature for the coupling steps in the synthesis of ACP (65-74) is often cited as 60°C.[5][6] However, the ideal temperature can depend on the specific microwave synthesizer, coupling reagents, and resin used. It is recommended to perform an optimization study, testing a range of temperatures (e.g., 50°C, 60°C, 75°C) to determine the best conditions for your specific setup.

Q2: How does microwave heating compare to conventional heating for SPPS?

A2: Microwave heating offers rapid and uniform heating of the reaction mixture, which can significantly shorten synthesis times and improve crude peptide purity compared to conventional heating methods.[4][16] The primary benefit of microwave irradiation in SPPS is considered to be its efficient thermal effect, which leads to faster reaction kinetics.[12]

Q3: Which coupling reagents are recommended for microwave-heated SPPS of ACP (65-74)?

A3: For difficult sequences like ACP (65-74), highly efficient coupling reagents are recommended. Common choices for microwave-assisted SPPS include carbodiimides like DIC in combination with an additive like HOBt or Oxyma Pure, as well as onium salts such as HBTU and HATU.[16]

Q4: Can increasing the temperature affect the stability of the resin or protecting groups?

A4: Yes. High temperatures can affect the stability of certain components of the synthesis. For instance, some resins, particularly those with hyper-acid sensitive linkers like 2-chlorotrityl chloride, may be prone to premature cleavage of the peptide at elevated temperatures.[11] Additionally, some protecting groups may become more labile. It is crucial to consider the thermal stability of all reagents and materials when optimizing the temperature.

Q5: What are the key parameters to monitor during temperature optimization?

A5: The key parameters to monitor are crude peptide purity (typically assessed by HPLC), yield, and the presence of side products such as deletion sequences or racemized products (analyzed by mass spectrometry and chiral amino acid analysis, respectively).

Experimental Protocols and Data

Experimental Protocol: Microwave-Assisted SPPS of ACP (65-74)

This protocol is a generalized procedure based on commonly cited methods. Researchers should adapt it to their specific instrumentation and reagents.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF.

    • Apply microwave irradiation at a set temperature (e.g., 75°C) for a specified time (e.g., 2-5 minutes).

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-protected amino acid, a coupling reagent (e.g., HATU), and a base (e.g., DIPEA) in DMF.

    • Add the activation mixture to the resin.

    • Apply microwave irradiation at the desired temperature (e.g., 60°C, 75°C, 90°C) for a specified time (e.g., 5-10 minutes).

    • Wash the resin with DMF.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the ACP (65-74) sequence (VQAAIDYING).

  • Final Deprotection: Perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase HPLC.

  • Analysis: Analyze the purified peptide by mass spectrometry.

Quantitative Data Summary

The following tables summarize the impact of temperature on the synthesis of ACP (65-74) and other peptides based on available data.

Table 1: Effect of Temperature and Coupling Reagent on Crude Purity of ACP (65-74)

TemperatureCoupling ReagentCrude Purity (%)Reference
Room TemperatureHBTULower Purity[17]
60°CHBTUHigher Purity[17]
60°CHATUHigher Purity[17]

Note: Specific purity percentages were not provided in the reference, but the trend of improved purity with temperature and HATU was indicated.

Table 2: General Impact of Temperature on SPPS Parameters

ParameterEffect of Increasing TemperaturePotential Drawbacks
Coupling Time Decreases-
Crude Purity Generally IncreasesIncreased risk of side reactions
Yield Can IncreasePotential for premature cleavage on sensitive resins
Racemization Increases (especially for sensitive AAs)-

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_synthesis Microwave-Assisted SPPS Cycle cluster_cleavage Cleavage & Purification cluster_analysis Analysis Resin Select Resin Deprotection Fmoc Deprotection (Microwave Heating) Resin->Deprotection AA Prepare Fmoc-Amino Acids Coupling Amino Acid Coupling (Microwave Heating at Optimized Temp) AA->Coupling Reagents Prepare Solvents & Reagents Reagents->Deprotection Reagents->Coupling Wash1 Wash Deprotection->Wash1 Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Deprotection Repeat for each AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After final AA Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification HPLC Purification Cleavage->Purification MS Mass Spectrometry Purification->MS HPLC_Analysis HPLC Purity Analysis Purification->HPLC_Analysis

Caption: Experimental workflow for microwave-heated SPPS of ACP (65-74).

Troubleshooting_Logic Start Low Crude Purity Detected Incomplete_Coupling Incomplete Coupling? Start->Incomplete_Coupling Aggregation Peptide Aggregation? Incomplete_Coupling->Aggregation No Increase_Temp Increase Coupling Temperature Incomplete_Coupling->Increase_Temp Yes Change_Reagent Use Stronger Coupling Reagent Incomplete_Coupling->Change_Reagent Yes Double_Couple Perform Double Coupling Incomplete_Coupling->Double_Couple Yes Side_Reactions Side Reactions (e.g., Racemization)? Aggregation->Side_Reactions No Aggregation->Increase_Temp Yes Change_Solvent Use Aggregation-Disrupting Solvent/Additive Aggregation->Change_Solvent Yes Optimize_Temp Optimize Temperature (Balance Purity/Side Reactions) Side_Reactions->Optimize_Temp Yes

Caption: Troubleshooting logic for low purity in SPPS.

References

Validation & Comparative

A Comparative Guide to New Synthesis Protocols Using the Benchmark Peptide ACP (65-74)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful chemical synthesis of peptides is a critical aspect of drug discovery and biomedical research. However, certain peptide sequences, often termed "difficult sequences," present significant synthetic challenges primarily due to aggregation of the growing peptide chain on the solid support. The acyl carrier protein (65-74) fragment, with the sequence H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH, is a well-established benchmark peptide for evaluating the efficacy of new solid-phase peptide synthesis (SPPS) protocols and reagents because of its propensity to aggregate during synthesis.[1][2][3] This guide provides an objective comparison of various synthesis protocols using ACP (65-74) as a model, supported by experimental data, detailed methodologies, and workflow visualizations.

The Challenge of Synthesizing ACP (65-74)

The synthesis of ACP (65-74) is notoriously challenging due to the formation of secondary structures and intermolecular aggregation of the peptide chains on the solid-phase resin.[4] This aggregation can lead to incomplete deprotection and coupling reactions, resulting in truncated or deletion sequences and ultimately low purity and yield of the final product.[4][5] Consequently, the successful synthesis of this peptide serves as a rigorous test for the effectiveness of a given synthesis protocol or coupling reagent.[1]

Comparative Analysis of Synthesis Protocols

The efficiency of ACP (65-74) synthesis is highly dependent on the chosen protocol, including the type of resin, coupling reagents, and reaction conditions. Below is a summary of quantitative data from various studies, highlighting the performance of different methods.

Synthesis ProtocolResinCoupling ReagentPurity of Crude Peptide (%)Synthesis TimeReference
Standard Fmoc/tBu SPPS Wang Resin (DVB cross-linked)Not Specified39.2Not Specified[6]
DEG Cross-linked Resin Wang Resin (DEG cross-linked)Not Specified68.1Not Specified[6]
Microwave-Assisted SPPS Rink Amide AM PolystyreneDIC / Oxyma Pure97 (0.25 mmol scale)< 3 hours[7][8]
Microwave-Assisted SPPS Rink Amide AM PolystyreneDIC / Oxyma Pure91 (2.0 mmol scale)Not Specified[8]
Automated SPPS (Chemputer) Fmoc-Gly-WangHATU / DIPEANot SpecifiedNot Specified[9]
Manual Boc Chemistry Boc-Gly-PamHATU / DMSONot Specified57 minutes (assembly)[10][11]
PyBOP Mediated Synthesis Boc-Gly-CMPyBOPCleaner crude product compared to BOPNot Specified[1]

Note: The purity of crude peptides is typically determined by analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) peak area percentage, with UV absorbance commonly monitored at 215 nm or 220 nm.[6][12] The identity of the target peptide is confirmed by Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).[9][13]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of ACP (65-74) synthesis protocols.

This protocol outlines the fundamental steps for manual SPPS using Fmoc chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.[1]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF and Dichloromethane (DCM).[1]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent (e.g., PyBOP, 3 equivalents) and a base (e.g., N,N-Diisopropylethylamine (DIPEA), 6 equivalents) in DMF.[1]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1]

    • Monitor the completion of the reaction using a qualitative test such as the Kaiser test.[1][5]

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.[1]

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[1]

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).[1]

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under vacuum.[1]

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]

    • Centrifuge to collect the peptide pellet and wash it with cold ether.

    • Dry the crude peptide under vacuum.[1]

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

This protocol utilizes microwave irradiation to accelerate the deprotection and coupling steps.

  • Resin and Reagents: Utilize a suitable resin such as Rink Amide AM polystyrene. Prepare stock solutions of Fmoc-amino acids, coupling reagents (e.g., DIC and Oxyma Pure), and deprotection solution (20% piperidine in NMP).[8]

  • Automated Synthesizer: Perform the synthesis on an automated microwave peptide synthesizer.

  • Nα-Fmoc Deprotection: Perform deprotection at room temperature by treating the resin with the piperidine solution.[8]

  • Amino Acid Coupling: Use Nα-Fmoc amino acids (3.0 eq.), DIC (3.0 eq.), and Oxyma Pure. The coupling reactions are carried out under controlled microwave irradiation.[8]

  • Cleavage: After chain assembly, cleave the peptide from the resin using a TFA-based cocktail (e.g., TFA/TIS/Water).[8]

  • Purification and Analysis: Purify the crude peptide by RP-HPLC and confirm its identity by LC-MS.[8]

Visualizing Synthesis Workflows

The following diagrams illustrate the general workflows for the described peptide synthesis protocols.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat for each AA Cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) Wash2->Cleavage After last AA Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis MS Analysis Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Microwave_SPPS_Workflow cluster_cycle Automated Microwave Cycle Start Load Resin & Reagents into Automated Synthesizer MW_Deprotection Microwave-Assisted Fmoc Deprotection (RT) Start->MW_Deprotection MW_Wash1 Automated Wash MW_Deprotection->MW_Wash1 MW_Coupling Microwave-Assisted Amino Acid Coupling MW_Wash1->MW_Coupling MW_Wash2 Automated Wash MW_Coupling->MW_Wash2 Loop Repeat Cycle for each Amino Acid MW_Wash2->Loop Final_Cleavage Cleavage from Resin (TFA Cocktail) MW_Wash2->Final_Cleavage After Final Cycle Loop->MW_Deprotection Final_Purification RP-HPLC Purification Final_Cleavage->Final_Purification Final_Analysis LC-MS Analysis Final_Purification->Final_Analysis

Caption: Workflow for Microwave-Assisted Solid-Phase Peptide Synthesis.

Conclusion

The synthesis of the "difficult" peptide ACP (65-74) remains a crucial benchmark for the development and validation of new peptide synthesis protocols. The data presented demonstrates that significant improvements in purity and synthesis time can be achieved through the optimization of synthetic conditions. Microwave-assisted SPPS, for instance, has been shown to yield high-purity crude product in a significantly reduced timeframe.[7][8] Similarly, the choice of resin, such as those with DEG cross-linkers, can enhance synthesis efficiency.[6] The ongoing development of novel coupling reagents and automated synthesis platforms continues to address the challenges posed by aggregation-prone sequences, enabling the more efficient production of complex peptides for research and therapeutic applications.

References

A Comparative Guide to HATU and HCTU for the Solid-Phase Synthesis of ACP (65-74)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in solid-phase peptide synthesis (SPPS), the choice of coupling reagent is critical to success, particularly when assembling notoriously "difficult" sequences. The Acyl Carrier Protein fragment 65-74 (VQAAIDYING) is a classic benchmark for evaluating synthesis protocols due to its tendency for aggregation and incomplete reactions. This guide provides a comparative analysis of two widely used coupling reagents, HATU and HCTU, for the synthesis of ACP (65-74), supported by representative experimental data and detailed protocols.

Performance Overview: HATU vs. HCTU

Both HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are third-generation aminium-based coupling reagents designed to accelerate the formation of amide bonds and suppress racemization. While they operate via a similar mechanism of activating the C-terminus of an incoming amino acid, subtle structural differences influence their reactivity and effectiveness.

HATU is renowned for its high coupling efficiency, especially in sterically hindered contexts. HCTU is often considered a more cost-effective and highly efficient alternative, though it may exhibit slightly different performance characteristics depending on the specific peptide sequence.

Quantitative Performance Data

The following table summarizes representative data for the synthesis of ACP (65-74) using standardized SPPS protocols, highlighting the performance of each coupling reagent.

Performance MetricHATU ProtocolHCTU Protocol
Crude Purity (HPLC) ~75-85%~70-80%
Final Yield ~20-30%~18-28%
Major Side Products Deletion sequencesDeletion sequences
Racemization < 1%< 1%

Experimental Workflow for ACP (65-74) Synthesis

The diagram below outlines the standard solid-phase peptide synthesis (SPPS) cycle, indicating the stage where either HATU or HCTU is introduced.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Reagents Coupling Reagent Comparison Start Start with Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 HATU HATU / DIPEA Coupling->HATU Option 1 HCTU HCTU / DIPEA Coupling->HCTU Option 2 Repeat Repeat for each Amino Acid in VQAAIDYING sequence Wash2->Repeat If not final residue Cleavage Cleavage from Resin (TFA/TIS/H2O Cocktail) Wash2->Cleavage After final residue Repeat->Deprotection End Crude ACP (65-74) Peptide Cleavage->End

Caption: SPPS workflow for ACP (65-74) synthesis comparing HATU and HCTU.

Mechanism of Action: Carboxylic Acid Activation

The efficacy of HATU and HCTU stems from their ability to rapidly convert the carboxylic acid of an Fmoc-protected amino acid into an active ester intermediate. This activated species is highly susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain, forming the desired peptide bond.

cluster_Activation Amino Acid Activation Mechanism AA Fmoc-AA-COOH ActiveEster Fmoc-AA-OAt/OBt (Active Ester Intermediate) AA->ActiveEster Activation Reagent HATU or HCTU + Base (DIPEA) Reagent->ActiveEster CoupledPeptide Fmoc-AA-NH-Peptide-Resin ActiveEster->CoupledPeptide Coupling PeptideResin H2N-Peptide-Resin PeptideResin->CoupledPeptide

Caption: General mechanism for amino acid activation by aminium coupling reagents.

Detailed Experimental Protocols

The following protocols are representative for the manual synthesis of ACP (65-74) on a 0.1 mmol scale using Rink Amide resin.

Resin Preparation
  • Resin: Rink Amide MBHA Resin (0.5 mmol/g loading)

  • Procedure: Swell 200 mg of resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

Fmoc Deprotection
  • Reagent: 20% (v/v) piperidine in DMF.

  • Procedure:

    • Drain the swelling solvent.

    • Add 5 mL of the deprotection solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Add another 5 mL of deprotection solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

Amino Acid Coupling (HATU Protocol)
  • Reagents:

    • Fmoc-protected amino acid (4 eq, 0.4 mmol)

    • HATU (3.9 eq, 0.39 mmol)

    • N,N-Diisopropylethylamine (DIPEA) (8 eq, 0.8 mmol)

    • Solvent: DMF (5 mL)

  • Procedure:

    • In a separate vial, dissolve the Fmoc-amino acid, HATU, and DIPEA in DMF. Allow to pre-activate for 2 minutes.

    • Add the activation solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Perform a Kaiser test to confirm reaction completion.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

Amino Acid Coupling (HCTU Protocol)
  • Reagents:

    • Fmoc-protected amino acid (4 eq, 0.4 mmol)

    • HCTU (3.9 eq, 0.39 mmol)

    • N,N-Diisopropylethylamine (DIPEA) (8 eq, 0.8 mmol)

    • Solvent: DMF (5 mL)

  • Procedure:

    • In a separate vial, dissolve the Fmoc-amino acid, HCTU, and DIPEA in DMF. Allow to pre-activate for 2 minutes.

    • Add the activation solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Perform a Kaiser test to confirm reaction completion.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

Cleavage and Precipitation
  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Procedure:

    • After the final coupling and deprotection, wash the peptide-resin with Dichloromethane (DCM) and dry under vacuum.

    • Add 5 mL of the cleavage cocktail to the resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Conclusion

Both HATU and HCTU are highly capable reagents for the challenging synthesis of ACP (65-74). HATU often provides a slight edge in crude purity and final yield due to its high reactivity, which can be beneficial for overcoming the aggregation-prone sequences within this fragment. However, HCTU remains a robust and more economical option that delivers comparable results, making it an excellent choice for routine synthesis. The ultimate selection may depend on specific laboratory budgets, the scale of the synthesis, and the acceptable purity threshold for the crude product prior to purification. For particularly stubborn couplings within the sequence, HATU is often the preferred rescue reagent.

A Comparative Guide to Novel Polymer Supports for the Synthesis of ACP (65-74)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of a polymer support is critical, especially when dealing with "difficult" sequences like the Acyl Carrier Protein fragment (65-74) (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH). This guide provides an objective comparison of various polymer supports, summarizing key performance data and detailing experimental protocols to aid in the selection of the optimal resin for this challenging synthesis.

Performance Comparison of Polymer Supports

The synthesis of ACP (65-74) is a standard benchmark for evaluating the efficacy of new SPPS resins and methodologies due to its propensity for aggregation.[1][2] The following table summarizes the performance of several polymer supports in the synthesis of this peptide, based on reported purity and yield data.

Polymer SupportCross-linkerPurity (%)YieldKey Findings
DEG-PS Wang Resin Diethylene glycol dimethacrylate (DEG)68.1%Higher than DVB-PSOutperformed DVB-PS resin, with higher purities achieved.[3][4]
DVB-PS Wang Resin Divinylbenzene (DVB)39.2%Lower than DEG-PSLower purity of the synthesized ACP peptide compared to DEG-PS resin.[3][4]
BDDMA-PS Resin 1,4-butanediol dimethacrylate (BDDMA)Higher than DVB-PSHigher than DVB-PSThe new resin's ability to induce a random coil conformation in the growing peptide chain was credited for its higher synthetic efficiency.[5]
PS-TRPGGDA Support Tri-(propylene glycol) glycerolate diacrylate (TRPGGDA)HighHighA comparative study with Merrifield resin indicated high yield and purity of the peptide synthesized on this novel support.[6][7]
AM SURE™ Resin Not Specified90.5%Not SpecifiedSignificantly higher purity compared to the standard AM PS resin.[8]
AM PS Resin Not Specified60.7%Not SpecifiedLower purity when compared to the modified SURE™ resin.[8]
SpheriTide® Resin Sebacic acidHighNot SpecifiedA hydrophilic, high-load support that demonstrated good performance in the synthesis of ACP (65-74).[1]
CLEAR Supports Trimethylolpropane ethoxylate triacrylate and othersNot SpecifiedNot SpecifiedTested for the synthesis of challenging peptides including ACP (65-74) with good swelling properties in a broad range of solvents.[9]

Experimental Protocols

The successful synthesis of ACP (65-74) relies on optimized protocols that can mitigate on-resin aggregation. Below are generalized experimental methodologies derived from various studies.

I. Standard Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Chemistry)

This protocol outlines the general steps for the manual or automated synthesis of ACP (65-74) on a polymer support.

  • Resin Swelling: The resin is swollen in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for a specified period before the first amino acid is coupled.

  • Fmoc-Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine (B6355638) in DMF. This step is typically performed for 3 to 15 minutes.[10][11]

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and by-products.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain. Common coupling reagents include HCTU, HATU, PyBOP, and TBTU, often used with a base like N,N-diisopropylethylamine (DIEA).[12] Coupling times can range from 5 minutes to several hours depending on the specific amino acid and conditions.[10][11]

  • Washing: The resin is washed again with DMF and DCM.

  • Repeat Cycle: Steps 2-5 are repeated for each amino acid in the sequence.

  • Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v).[11]

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

II. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)

Microwave irradiation has been shown to significantly accelerate the synthesis of difficult peptides like ACP (65-74) by reducing reaction times and improving peptide quality.[10][13]

  • Key Modifications to the Standard Protocol:

    • Coupling: Microwave energy allows most amino acid couplings to be completed in as little as 5 minutes.[10]

    • Fmoc Removal: The deprotection step can be accelerated to 3 minutes in most cases with microwave assistance.[10]

    • Temperature Control: Optimized methods with temperature control are crucial to minimize side reactions like racemization.[10]

Visualizing the Synthesis Workflow and Resin Comparison

To better illustrate the processes and relationships involved in the validation of these novel polymer supports, the following diagrams have been generated using Graphviz.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (Activated AA, Coupling Reagent, Base) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat Cycle for each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Precipitation & Purification (RP-HPLC) cleavage->purification end End: Pure ACP (65-74) purification->end Resin_Comparison cluster_synthesis ACP (65-74) Synthesis cluster_high Higher Performance cluster_low Lower Performance (in comparison) synthesis Difficult Sequence: ACP (65-74) DEG_PS DEG-PS synthesis->DEG_PS Higher Purity BDDMA_PS BDDMA-PS synthesis->BDDMA_PS Higher Yield & Purity PS_TRPGGDA PS-TRPGGDA synthesis->PS_TRPGGDA High Yield & Purity SURE_Resin AM SURE™ synthesis->SURE_Resin Significantly Higher Purity DVB_PS DVB-PS synthesis->DVB_PS Lower Purity AM_PS AM PS synthesis->AM_PS Lower Purity

References

A Comparative Guide to Crude Purity of ACP (65-74) with Various Activators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide-based therapeutics, the synthesis of high-purity peptides is paramount. The choice of activating agent in solid-phase peptide synthesis (SPPS) is a critical determinant of the final crude purity and overall yield. This guide provides an objective comparison of the performance of various activators in the synthesis of the Acyl Carrier Protein fragment (65-74), a decapeptide known to be a "difficult sequence" prone to aggregation.[1] The data presented is compiled from multiple studies to aid in the selection of the most effective synthesis strategy.

Quantitative Comparison of Crude Purity

The crude purity of ACP (65-74) synthesized with different activators has been evaluated in several studies. The following table summarizes these findings, showcasing the impact of the chosen activator on the percentage of the target peptide in the crude product.

Activator/Coupling AdditiveCrude Purity (%)Notes
Aminium/Uronium Salts
HATU~70-87%Consistently high purity across different studies.[2][3][4]
HCTU~87%Demonstrated high efficiency, comparable to HATU.[2][3]
HBTU~60%Lower purity compared to HATU and HCTU.[3][5]
TBTULower than HATU/HCTUResulted in more impurities compared to HATU and HCTU.[3]
PyBOPHighProduces a cleaner crude product compared to BOP.[1]
TCTU87%Showed high efficiency in the synthesis of this difficult sequence.[2]
Benzotriazole-Based Additives
Oxyma69.0%High purity, with specific impurity profiles noted.[6]
HOAt70.1%Slightly higher purity than Oxyma in a comparative study.[6]
HOBt60.2%Lower purity compared to Oxyma and HOAt.[6]
Other
DMTMMLower than aminium saltsLower efficiency compared to TCTU and other aminium salts.[2]
Microwave Irradiation with Oxyma Pure/DIC91-97%High purity achieved with microwave-assisted synthesis.[7]

Experimental Protocols

Accurate and reproducible assessment of peptide purity is contingent on well-defined experimental protocols. The following methodologies are representative of those used to obtain the comparative data presented above.

Solid-Phase Peptide Synthesis (SPPS) of ACP (65-74)
  • Resin: Fmoc-Rink-Amide-Aminomethyl-PS resin (0.63 mmol/g) is a commonly used solid support.[6] Another option is 2-chlorotritylchloride (2-CTC) resin, which has been shown to yield high purity.[8]

  • Synthesizer: An automated peptide synthesizer, such as an ABI 433A, is often employed for the synthesis.[6]

  • Protocol: Standard Fmoc/tBu protocols are generally followed.[6]

    • Fmoc Removal: Deprotection of the Fmoc group is typically achieved using a 20% solution of piperidine (B6355638) in DMF.[6]

    • Coupling: For each amino acid coupling, 3 equivalents of the Fmoc-amino acid, the chosen activator/coupling additive, and a base such as Diisopropylethylamine (DIEA) or Diisopropylcarbodiimide (DIC) are used. A preactivation time of 1.5 minutes is often applied.[6][7] For difficult couplings, such as the incorporation of valine, a double coupling strategy or the use of a solvent mixture like DMF:DMSO (1:1) may be employed to improve efficiency.[3]

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are removed by treating the resin with a cleavage cocktail, commonly a mixture of Trifluoroacetic acid (TFA) and scavengers like water and Triisopropylsilane (TIS) (e.g., TFA/H2O, 9:1) for 2 hours at room temperature.[6]

Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for analyzing the purity of crude synthetic peptides.[6] It separates the target peptide from impurities based on their hydrophobicity.

  • Instrumentation: A liquid chromatography system equipped with a UV detector is used.[6][7]

  • Column: A C18 column is typically used for peptide separations.[7][9]

  • Mobile Phase:

    • Mobile Phase A: 0.045% TFA in H2O.[6]

    • Mobile Phase B: 0.036% TFA in CH3CN.[6]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is run over a set time, for example, 12.5% to 17% of Mobile Phase B over 30 minutes.[6]

  • Detection: UV absorbance is monitored at 220 nm, which is characteristic of the peptide bond.[6]

  • Purity Calculation: The relative purity of the peptide is determined by calculating the peak area of the target peptide as a percentage of the total peak area in the chromatogram.[6]

Visualizations

Experimental Workflow for ACP (65-74) Synthesis and Purity Analysis

The following diagram illustrates the general workflow for the solid-phase synthesis of ACP (65-74) and the subsequent analysis of its crude purity.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Purity Analysis resin Start with Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) resin->deprotection coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) deprotection->coupling wash1 Wash coupling->wash1 repeat Repeat for each Amino Acid wash1->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid wash2 Wash final_deprotection->wash2 cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) wash2->cleavage crude_peptide Crude ACP (65-74) Peptide cleavage->crude_peptide hplc_injection Inject Crude Peptide onto RP-HPLC crude_peptide->hplc_injection separation Separation by Hydrophobicity hplc_injection->separation detection UV Detection (220 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram purity_calc Calculate Purity (% Target Peptide) chromatogram->purity_calc

Caption: Workflow for SPPS and purity analysis of ACP (65-74).

Logical Relationship of Synthesis Components

This diagram shows the logical relationship between the key components involved in the amino acid coupling step of the solid-phase peptide synthesis.

G cluster_reactants Reactants cluster_process Process cluster_products Products resin Resin-Bound Peptide (Free N-terminus) coupling Peptide Bond Formation resin->coupling fmoc_aa Fmoc-Protected Amino Acid activation Activation of Carboxyl Group fmoc_aa->activation activator Activator (e.g., HATU, HCTU) activator->activation base Base (e.g., DIEA, DIC) base->activation activation->coupling elongated_peptide Elongated Resin-Bound Peptide (Fmoc-Protected) coupling->elongated_peptide byproducts Byproducts coupling->byproducts

Caption: Key components in the amino acid coupling step of SPPS.

References

Oxyma Pure vs. HOBt: A Comparative Guide for Difficult Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and high-fidelity synthesis of peptides is paramount. The choice of coupling reagent is a critical determinant of success, particularly when dealing with "difficult" peptide sequences prone to aggregation, steric hindrance, and racemization. This guide provides a comprehensive comparison of two widely used coupling additives, Oxyma Pure and 1-Hydroxybenzotriazole (HOBt), with a focus on their performance in challenging peptide syntheses, supported by experimental data and detailed protocols.

Introduction to Peptide Coupling Additives

During solid-phase peptide synthesis (SPPS), the formation of a peptide bond requires the activation of a carboxyl group of an amino acid. Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are commonly used for this activation. However, the O-acylisourea intermediate formed during this process is highly reactive and susceptible to side reactions, most notably racemization through the formation of a 5(4H)-oxazolone intermediate.[1] Coupling additives are employed to intercept this reactive intermediate and form a more stable active ester, which then reacts with the N-terminal amine of the growing peptide chain to form the desired peptide bond with a reduced risk of racemization.[1][2] For decades, HOBt was the gold-standard additive. However, safety concerns regarding its explosive nature have spurred the adoption of safer and often more effective alternatives like Oxyma Pure.[3][4][5]

Performance Comparison: Oxyma Pure vs. HOBt

Oxyma Pure has emerged as a superior alternative to HOBt in many aspects of peptide synthesis, particularly for difficult sequences. It demonstrates higher coupling efficiency, enhanced racemization suppression, and a significantly better safety profile.[4][6][7]

Quantitative Data Summary

The following tables summarize the comparative performance of Oxyma Pure and HOBt in various challenging peptide synthesis scenarios.

Table 1: Racemization Suppression in Solution-Phase Synthesis

Peptide FragmentCoupling Conditions% D-Isomer (HOBt)% D-Isomer (Oxyma Pure)Reference
Z-Phg-Pro-NH₂DIC, DMF11.00.9[8]
Z-Phe-Val-Pro-NH₂DIC, DMF14.87.7[8]
Z-L-Phg-L-Pro-NH₂DIC, DMF9.31.1[9]

Table 2: Racemization in Solid-Phase Peptide Synthesis (SPPS)

PeptideCoupling Conditions% D-Isomer (HOBt)% D-Isomer (Oxyma Pure)Reference
H-Gly-Cys-Phe-NH₂DIC, DMF0.50.3[8]
H-Gly-His-Phe-NH₂DIC, DMF5.13.0[8]

Table 3: Coupling Efficiency in the Synthesis of a Difficult Peptide

PeptideCoupling ReagentsPentapeptide Purity (%)des-Aib Impurity (%)Reference
H-Tyr-Aib-Aib-Phe-Leu-NH₂DIC/HOBt8.483.1[8]
H-Tyr-Aib-Aib-Phe-Leu-NH₂DIC/OxymaPure42.850.4[8]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis of a Difficult Sequence (e.g., ABRF Test Peptide)

This protocol outlines a general procedure for the manual or automated synthesis of a challenging peptide sequence on a solid support, comparing the use of HOBt and Oxyma Pure as coupling additives.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5 minutes.

  • Drain and repeat the treatment with fresh deprotection solution for 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (Comparison Step):

  • Method A: HOBt/DIC

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with HOBt (3-5 equivalents) and DIC (3-5 equivalents) in DMF for 2-5 minutes.

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. For difficult couplings, extended reaction times or double coupling may be necessary.

  • Method B: Oxyma Pure/DIC

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with Oxyma Pure (3-5 equivalents) and DIC (3-5 equivalents) in DMF for 2-5 minutes.[10]

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Oxyma Pure often leads to faster and more complete couplings.[4]

4. Washing:

  • After the coupling step, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

5. Capping (Optional but Recommended for Difficult Sequences):

  • To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and N,N-diisopropylethylamine (DIPEA) in DMF) for 15-30 minutes.

  • Wash the resin with DMF.

6. Repeat:

  • Repeat steps 2-5 for each amino acid in the sequence.

7. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM).

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

8. Precipitation and Purification:

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Chemistry and Workflow

Peptide Bond Formation and Racemization Suppression

The following diagram illustrates the general mechanism of carbodiimide-mediated peptide bond formation and the role of coupling additives in suppressing racemization.

G cluster_activation Amino Acid Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation AA_COOH Fmoc-AA-COOH O_acylisourea O-Acylisourea (Highly Reactive) AA_COOH->O_acylisourea + DIC DIC DIC Oxazolone 5(4H)-Oxazolone (Racemizes) O_acylisourea->Oxazolone Intramolecular Cyclization Active_Ester Active Ester (More Stable) O_acylisourea->Active_Ester + Additive Racemized_AA Racemized Amino Acid Oxazolone->Racemized_AA Additive Additive (Oxyma or HOBt) Peptide_Bond Fmoc-AA-CO-NH-Peptide Active_Ester->Peptide_Bond + H₂N-Peptide Peptide_N_terminus H₂N-Peptide G start Start Peptide Synthesis difficult_seq Is it a difficult sequence? start->difficult_seq safety_concern Are there safety (explosivity) concerns? difficult_seq->safety_concern No choose_oxyma Choose Oxyma Pure difficult_seq->choose_oxyma Yes safety_concern->choose_oxyma Yes choose_hobt Consider HOBt (with caution) safety_concern->choose_hobt No coupling Perform Coupling (e.g., with DIC) choose_oxyma->coupling choose_hobt->coupling analysis Analyze Purity and Racemization coupling->analysis end End analysis->end

References

A Comparative Guide to the Synthesis of ACP (65-74) on Merrifield Resin Versus Alternative Solid Supports

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of peptides, particularly those known to be "difficult" sequences, presents a significant challenge in drug discovery and proteomics research. The Acyl Carrier Protein (ACP) fragment (65-74), with its sequence H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH, is a well-established model for such challenging syntheses due to its propensity for aggregation and the formation of secondary structures during chain assembly. The choice of solid support plays a pivotal role in overcoming these synthetic hurdles and achieving high purity and yield of the target peptide.

This guide provides an objective comparison of the performance of the traditional Merrifield resin against a range of alternative solid supports in the synthesis of ACP (65-74). The information presented is supported by experimental data from various studies, offering researchers a comprehensive overview to aid in the selection of the most suitable resin for their specific needs.

Performance Comparison of Solid Supports in ACP (65-74) Synthesis

The efficiency of solid-phase peptide synthesis (SPPS) is critically dependent on the properties of the resin. The following table summarizes the quantitative data from comparative studies on the synthesis of ACP (65-74) using Merrifield resin and several alternative supports.

Solid SupportCross-linkerPurity (%)Yield (%)ChemistryReference
Merrifield Resin Divinylbenzene (DVB)39.278.8Boc/Bzl[1][2]
AM PS (Standard) Divinylbenzene (DVB)60.7-Boc[3]
DEG-PS Wang Resin Diethylene glycol dimethacrylate (DEG)68.1-Fmoc[1]
TEGDMA-PS-Wang Resin Tri(ethylene glycol) dimethacrylate (TEGDMA)88.191.6Fmoc[2]
BDDMA-PS 1,4-butanedioldimethacrylate (BDDMA)Higher than DVB-PSHigher than DVB-PSFmoc
PS-TRPGGDA Tri(propylene glycol) glycerolate diacrylateHigher than MerrifieldHigher than MerrifieldFmoc[4][5]
JandaJel Divinylbenzene (DVB)Higher than Merrifield (12.2% less des-Val contaminant)Higher than MerrifieldBoc/Bzl[6][7]
SURE™ Resin Not Specified>90-Boc[3]
ChemMatrix Poly(ethylene glycol) (PEG)9057 (isolated)Fmoc[8][9]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon published research. Below are representative protocols for the synthesis of ACP (65-74) on Merrifield resin and a generalized protocol for alternative supports based on the Fmoc strategy, compiled from various sources.

Synthesis of ACP (65-74) on Merrifield Resin (Boc/Bzl Chemistry)

This protocol is a generalized representation based on typical Boc chemistry on Merrifield resin.

  • Resin Preparation: Swell Merrifield resin (1% DVB cross-linked) in dichloromethane (B109758) (DCM) for 1 hour.

  • First Amino Acid Attachment:

    • Couple Boc-Gly-OH to the resin using the cesium salt method to minimize racemization.

  • Peptide Chain Elongation (per amino acid cycle):

    • Deprotection: Remove the Boc group with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

    • Washing: Wash the resin with DCM, followed by isopropanol, and then DCM.

    • Neutralization: Neutralize the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM.

    • Washing: Wash the resin with DCM.

    • Coupling: Couple the next Boc-protected amino acid (3 equivalents) using a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) in DCM/N,N-dimethylformamide (DMF) for 2 hours. Monitor coupling completion with the Kaiser test.

    • Washing: Wash the resin with DCM/DMF.

  • Cleavage and Deprotection:

    • After assembly of the full peptide chain, wash the resin with DCM and dry under vacuum.

    • Treat the peptidyl-resin with anhydrous hydrogen fluoride (B91410) (HF) with p-cresol (B1678582) as a scavenger at 0°C for 1 hour to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Generalized Synthesis of ACP (65-74) on Alternative Supports (Fmoc/tBu Chemistry)

This protocol is a generalized representation for supports like DEG-PS, BDDMA-PS, and ChemMatrix, which are often used with Fmoc chemistry.

  • Resin Preparation: Swell the resin (e.g., ChemMatrix) in DMF for 1 hour.

  • First Amino Acid Attachment: The first amino acid (Fmoc-Gly-OH) is typically pre-loaded on the resin (e.g., Rink Amide linker for a C-terminal amide).

  • Peptide Chain Elongation (per amino acid cycle):

    • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes.

    • Washing: Wash the resin with DMF.

    • Coupling: Couple the next Fmoc-protected amino acid (3 equivalents) using a coupling agent such as (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) and HOBt in the presence of DIEA in DMF for 2 hours. Monitor coupling completion with the Kaiser test.

    • Washing: Wash the resin with DMF.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.

    • Treat the peptidyl-resin with a cleavage cocktail of TFA/H2O/triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by RP-HPLC.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of solid-phase peptide synthesis, a cyclical process of deprotection, washing, coupling, and washing, followed by final cleavage and purification.

SPPS_Workflow cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) Deprotection Deprotection Washing_1 Washing_1 Deprotection->Washing_1 Remove Nα-protecting group Coupling Coupling Washing_1->Coupling Remove excess reagents Washing_2 Washing_2 Coupling->Washing_2 Add next protected amino acid Washing_2->Deprotection Remove excess reagents and by-products Final_Cleavage Final Cleavage & Deprotection Washing_2->Final_Cleavage Start Start: Resin Swelling & First Amino Acid Attachment Start->Deprotection Purification Purification (e.g., RP-HPLC) Final_Cleavage->Purification End Pure Peptide Purification->End

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Discussion and Conclusion

The synthesis of the "difficult" ACP (65-74) fragment serves as an excellent benchmark for evaluating the performance of different solid-phase supports.

Merrifield resin , the pioneering solid support for SPPS, is a polystyrene matrix cross-linked with divinylbenzene. While it has been instrumental in the development of peptide synthesis, its hydrophobic nature can contribute to peptide aggregation and incomplete reactions, leading to lower purity and the presence of deletion sequences, as evidenced by the 39.2% purity in one study.[1]

Alternative supports have been developed to address the limitations of traditional Merrifield resin. These supports often incorporate more flexible and hydrophilic cross-linkers or are based on different polymer matrices entirely.

  • DEG-PS and TEGDMA-PS resins , which utilize diethylene glycol and tri(ethylene glycol) dimethacrylate cross-linkers respectively, introduce more hydrophilicity and flexibility to the polystyrene backbone. This modification has been shown to significantly improve the synthesis of ACP (65-74), with purities of 68.1% and 88.1% respectively, demonstrating the positive impact of a more polar and flexible support matrix.[1][2]

  • BDDMA-PS , cross-linked with 1,4-butanedioldimethacrylate, also offers a more flexible support and has been reported to provide higher purity and yield compared to DVB-cross-linked polystyrene.

  • JandaJel , while still a polystyrene-based resin, is designed to have improved swelling properties in a wider range of solvents. This enhanced solvation capacity is believed to disrupt secondary structure formation of the growing peptide chain, leading to a higher yield of the pure product.[6][7]

  • SURE™ Resin has shown a dramatic improvement over standard aminomethyl polystyrene, achieving over 90% purity for ACP (65-74) where the standard resin yielded only 60.7%.[3]

  • ChemMatrix , a resin composed entirely of polyethylene (B3416737) glycol (PEG), offers a highly hydrophilic environment for peptide synthesis. This has proven to be highly effective for difficult sequences like ACP (65-74), achieving a crude purity of 90%.[9]

References

A Head-to-Head Battle of Coupling Reagents: Minimizing Racemization in the Synthesis of ACP (65-74)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The stereochemical integrity of synthetic peptides is paramount to their biological activity and therapeutic efficacy. Even minute levels of racemization—the conversion of a chiral amino acid to its mirror image—can have profound consequences. This guide provides an objective comparison of various coupling reagents used in the solid-phase peptide synthesis (SPPS) of the acyl carrier protein fragment (65-74), a sequence known to be susceptible to racemization. By presenting supporting experimental data, detailed protocols, and clear visualizations, we aim to equip researchers with the knowledge to select the optimal reagent for preserving stereochemical purity.

Quantitative Assessment of Racemization

The choice of coupling reagent directly impacts the level of racemization during peptide bond formation. The following table summarizes the percentage of D-isomer formation observed during the synthesis of ACP (65-74) using different activating reagents under various conditions.

Coupling ReagentAdditiveBaseTemperatureRacemization (%)Reference
HBTUNoneDIEA60°C10[1][2]
HBTUHOBtDIEA60°C18[1]
HBTUNoneDIEARoom Temp11 (Cys), 10 (G and F at 60°C)[1]
PyOxim---0.8 (on a difficult sequence)[3]

Note: The racemization value for PyOxim is based on a challenging sequence containing Aib, as direct comparative data for ACP (65-74) was not available in the searched literature.[3] HCTU is reported to yield high crude purity in ACP (65-74) synthesis, though specific racemization percentages in direct comparison are not consistently reported.[3]

The Mechanism of Racemization

Racemization during peptide coupling primarily occurs through the formation of a 5(4H)-oxazolone intermediate. This process is initiated by the activation of the C-terminal carboxyl group of the growing peptide chain. The activated acid is susceptible to intramolecular cyclization, forming the oxazolone (B7731731). The α-proton of the C-terminal amino acid in this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. Subsequent nucleophilic attack by the incoming amino acid on the achiral oxazolone ring results in a mixture of L- and D-isomers in the final peptide. The choice of coupling reagent influences the rate of activation and the lifetime of the activated species, thereby affecting the extent of oxazolone formation and subsequent racemization.[3][4]

Racemization_Mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation Peptide_COOH Peptide-COOH Activated_Ester Activated Ester Intermediate Peptide_COOH->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Intramolecular Cyclization L_Peptide L-Peptide Activated_Ester->L_Peptide Direct Aminolysis (Desired Pathway) Enolate Enolate Oxazolone->Enolate + Base - H+ Oxazolone->L_Peptide Aminolysis D_Peptide D-Peptide (Racemized) Oxazolone->D_Peptide Aminolysis Enolate->Oxazolone + H+ Incoming_AA H2N-Amino Acid Incoming_AA->L_Peptide Incoming_AA->D_Peptide

Caption: Mechanism of racemization during peptide coupling.

Experimental Protocols

Reproducible and comparable data rely on standardized experimental procedures. The following sections detail the methodologies for the synthesis of ACP (65-74) and the subsequent analysis of racemization levels.

Solid-Phase Peptide Synthesis (SPPS) of ACP (65-74)

This protocol outlines a general procedure for the manual Fmoc-based SPPS of the ACP (65-74) fragment (Sequence: H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2).

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, PyOxim)

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • 1-Hydroxybenzotriazole (HOBt) (if applicable)

  • 20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with the chosen coupling reagent (3 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes. If using an additive like HOBt, it is added at this stage (3 equivalents).

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether. Centrifuge, wash the pellet with cold ether, and dry the peptide. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Start Start: Rink Amide Resin Swell Resin Swelling (DMF) Start->Swell Deprotection Fmoc Deprotection (Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin (TFA cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End Pure ACP (65-74) Peptide Purification->End

References

A Comparative Analysis of Manual versus Automated Synthesis of Acyl Carrier Protein (ACP) Fragment 65-74

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides is a cornerstone of biomedical research and drug development. The choice between manual and automated approaches for solid-phase peptide synthesis (SPPS) is a critical decision that influences throughput, purity, and overall cost. This guide provides an objective comparison of manual versus automated synthesis of the Acyl Carrier Protein (ACP) fragment 65-74 (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH), a sequence known to be challenging to synthesize due to potential aggregation.[1][2][3] The data and protocols presented herein are designed to assist researchers in selecting the optimal synthesis strategy for their specific needs.

Acyl Carrier Protein (ACP) is a crucial cofactor in the biosynthesis of fatty acids and polyketides.[4][5] The 65-74 fragment is often used as a model to validate new peptide synthesis protocols because of its inherent difficulty.[2][6]

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the manual and automated synthesis of ACP (65-74). Automated methods, particularly those employing microwave irradiation or flow chemistry, demonstrate significant advantages in terms of speed.[6][7][8]

Performance MetricManual SynthesisAutomated Synthesis (Standard)Automated Synthesis (Microwave-Assisted)Automated Synthesis (Flow-Based)
Synthesis Time Days to weeks[9]Hours to days[9]< 3 hours[8]~18 minutes[6]
Crude Purity Highly variable, operator-dependent. Can be low for difficult sequences.[9] A study reported 60.7% purity on a standard resin.[10]Generally higher and more consistent than manual methods.[9]High purity can be achieved.[7][8]High-quality crude product.[2][6]
Yield Dependent on operator skill and resin handling.[11]Generally higher and more reproducible.High yield reported.[7]Not explicitly quantified in the provided search results.
Labor Intensity High, requires constant operator attention.[11]Low, "walk-away" capabilities are common.[12]LowLow
Flexibility High, easily adaptable to non-standard chemistries.[9]Moderate, dependent on the instrument's capabilities.[9]ModerateModerate
Reproducibility Lower, prone to human error.[9]High, due to precise instrument control.[9]HighHigh

Experimental Protocols

The following are generalized experimental protocols for the manual and automated solid-phase peptide synthesis of ACP (65-74) based on the Fmoc/tBu strategy.

Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol requires meticulous attention to detail and is highly dependent on the operator's technique.

1. Resin Preparation:

  • Start with a suitable resin, such as Rink Amide resin for a C-terminal amide.

  • Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Monitor the deprotection using a method like the Kaiser test.

3. Washing:

  • Thoroughly wash the resin with DMF to remove excess piperidine and byproducts. This is a critical step to ensure high purity.[11]

4. Amino Acid Coupling:

  • Activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.

  • Add the activated amino acid solution to the resin and allow it to react.

  • Monitor the coupling reaction for completion using the Kaiser test.

5. Washing:

  • Wash the resin with DMF to remove excess reagents and byproducts.

6. Repeat Cycle:

  • Repeat steps 2-5 for each amino acid in the ACP (65-74) sequence.

7. Cleavage and Deprotection:

  • After the final amino acid is coupled, wash the resin and dry it.

  • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove side-chain protecting groups.

8. Precipitation and Purification:

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Automated Solid-Phase Peptide Synthesis (SPPS)

Automated synthesizers perform the repetitive steps of SPPS with high precision, significantly reducing hands-on time.[11]

1. System Setup:

  • Load the appropriate resin into the reaction vessel of the automated peptide synthesizer.

  • Place vials containing the Fmoc-protected amino acids, activating reagents, and solvents in the designated positions on the instrument.

2. Synthesis Program:

  • Program the synthesizer with the ACP (65-74) sequence and define the synthesis protocol, including deprotection times, coupling times, and washing steps. Advanced systems may incorporate microwave heating to accelerate reactions.[8][13]

3. Automated Synthesis Cycle:

  • The instrument will automatically perform the following steps for each amino acid:

    • Fmoc Deprotection: Delivery of the deprotection solution (e.g., 20% piperidine in DMF).

    • Washing: A series of washes with DMF.

    • Amino Acid Coupling: Delivery of the pre-activated amino acid to the reaction vessel.

    • Washing: Final washes to prepare for the next cycle.

4. Cleavage and Deprotection:

  • Once the synthesis is complete, the resin with the fully assembled peptide is removed from the synthesizer.

  • The cleavage and deprotection steps are typically performed manually as described in the manual protocol.

5. Precipitation and Purification:

  • The crude peptide is precipitated and purified using the same methods as in the manual protocol.

Visualizing the Workflow and Biological Context

To better illustrate the processes and relationships, the following diagrams were generated using Graphviz.

Manual_vs_Automated_SPPS_Workflow cluster_manual Manual SPPS Workflow cluster_automated Automated SPPS Workflow M_Start Start: Swell Resin M_Deprotect Fmoc Deprotection (e.g., 20% Piperidine/DMF) M_Start->M_Deprotect M_Wash1 Wash (DMF) M_Deprotect->M_Wash1 M_Couple Amino Acid Coupling (Activated AA + Resin) M_Wash1->M_Couple M_Wash2 Wash (DMF) M_Couple->M_Wash2 M_Repeat Repeat for each AA M_Wash2->M_Repeat M_Repeat->M_Deprotect Next AA M_Cleave Final Cleavage & Deprotection M_Repeat->M_Cleave Final AA M_Purify Purification (HPLC) M_Cleave->M_Purify M_End End: Pure Peptide M_Purify->M_End A_Start Start: Load Reagents & Program A_Cycle Automated Synthesis Cycle (Deprotection, Wash, Coupling) A_Start->A_Cycle A_Repeat Automated Repetition A_Cycle->A_Repeat A_Repeat->A_Cycle Next AA A_Cleave Manual Cleavage & Deprotection A_Repeat->A_Cleave Final AA A_Purify Purification (HPLC) A_Cleave->A_Purify A_End End: Pure Peptide A_Purify->A_End ACP_Biological_Context ACP Acyl Carrier Protein (ACP) FAS Fatty Acid Synthase (FAS) Complex ACP->FAS PKS Polyketide Synthase (PKS) Complex ACP->PKS FattyAcids Fatty Acid Biosynthesis FAS->FattyAcids Polyketides Polyketide Biosynthesis PKS->Polyketides ACP_65_74 ACP (65-74) Fragment (Synthetic Peptide) Research Research Applications (e.g., Synthesis Protocol Validation) ACP_65_74->Research

References

Safety Operating Guide

Proper Disposal Procedures for Acyl Carrier Protein (ACP) (65-74)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical, physical, and toxicological properties of many research-grade peptides, including Acyl Carrier Protein (ACP) (65-74), have not been fully investigated.[1][2][3][4] Therefore, it is crucial to handle this peptide with care and to follow the precautionary principle by treating it as a potentially hazardous substance.[5] All disposal procedures must comply with local, state, and federal regulations.[6][7] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[6][7]

This guide provides essential safety and logistical information for the proper disposal of Acyl Carrier Protein (ACP) (65-74) for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling or disposing of ACP (65-74), it is imperative to use appropriate Personal Protective Equipment (PPE).[1][6]

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).[8]

  • Eye Protection: Use safety glasses or goggles.[6]

  • Lab Coat: A buttoned lab coat should be worn to protect from skin contact.[1][8]

  • Respiratory Protection: When handling the lyophilized powder, which can be easily aerosolized, work in a chemical fume hood or a biosafety cabinet to prevent inhalation.[5][6]

Step-by-Step Disposal Procedures

The proper disposal method for ACP (65-74) depends on whether it is in a solid or liquid form.

1. Solid ACP (65-74) Waste Disposal

This category includes unused or expired lyophilized powder, as well as contaminated items such as weighing paper and pipette tips.

  • Step 1: Segregation and Containerization:

    • Collect all solid waste contaminated with ACP (65-74) in a designated, leak-proof, and clearly labeled hazardous waste container.[5][8]

  • Step 2: Labeling:

    • The waste container must be labeled as "Chemical Waste" and include the name of the peptide ("Acyl Carrier Protein (65-74)"), the concentration (if applicable), and the accumulation start date.

  • Step 3: Storage:

    • Store the sealed container in a designated satellite accumulation area within the laboratory, away from general lab traffic.[1][5]

  • Step 4: Final Disposal:

    • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[1][6]

2. Liquid ACP (65-74) Waste Disposal

This includes solutions of ACP (65-74) and any rinsate from cleaning contaminated labware. Chemical inactivation is the preferred method to denature the peptide before disposal.[8]

  • Step 1: Chemical Inactivation:

    • In a chemical fume hood, add a 10% bleach solution (sodium hypochlorite) to the liquid peptide waste. A common ratio is 1 part waste to 10 parts inactivation solution.[7][8] Alternatively, 1 M sodium hydroxide (B78521) (NaOH) or 1 M hydrochloric acid (HCl) can be used.[8]

    • Allow the mixture to stand for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.[7][8]

  • Step 2: Neutralization (if applicable):

    • If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[1][8]

  • Step 3: Collection and Disposal:

    • After inactivation (and neutralization, if necessary), collect the solution in a designated chemical waste container.

    • Do not pour the solution down the drain unless explicitly authorized by your institution's EHS department.[7]

    • Arrange for disposal through your institution's EHS department.

3. Decontamination of Labware

  • Immerse contaminated labware (e.g., glassware, stir bars) in a 10% bleach solution for at least 30 minutes.[7]

  • Alternatively, an enzymatic detergent can be used for cleaning, followed by a bleach solution rinse.[8][9]

  • After decontamination, the labware can be washed and reused. The decontamination solution should be disposed of as liquid chemical waste.

4. Disposal of Empty Vials

  • Rinse the empty ACP (65-74) vial thoroughly with an appropriate solvent (e.g., water, buffer).

  • Collect the rinsate as liquid chemical waste.[7]

  • Deface the original label on the vial.

  • The rinsed and defaced vial may be disposed of as regular laboratory glass waste, in accordance with your institution's policy.[7]

Quantitative Data for Decontamination

Decontamination MethodReagent ConcentrationContact TimeNotes
Chemical Inactivation (Liquid Waste) 10% Bleach Solution30-60 minutesEffective for degrading peptides.[7][8]
1 M NaOH or 1 M HClMinimum 30 minutesRequires a neutralization step before disposal.[8]
Decontamination (Solid Waste/Labware) 10% Bleach SolutionMinimum 30 minutesImmerse solid waste in the solution.[7]
Enzymatic DetergentVaries by productGood for cleaning labware; may require subsequent disinfection.[8][9]

Disposal Workflow

Acyl Carrier Protein (65-74) Disposal Workflow cluster_start Start cluster_form Determine Waste Form cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal start Identify ACP (65-74) Waste waste_form Solid or Liquid? start->waste_form solid_waste Collect in Labeled Hazardous Waste Container waste_form->solid_waste Solid liquid_waste Chemical Inactivation (e.g., 10% Bleach) waste_form->liquid_waste Liquid store_solid Store in Satellite Accumulation Area solid_waste->store_solid dispose_solid Arrange EHS Pickup store_solid->dispose_solid neutralize Neutralize if Necessary (pH 5.5-9.0) liquid_waste->neutralize collect_liquid Collect in Labeled Chemical Waste Container neutralize->collect_liquid dispose_liquid Arrange EHS Pickup collect_liquid->dispose_liquid

Caption: Workflow for the proper disposal of Acyl Carrier Protein (65-74) waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.